2,1,3-Benzoxadiazol-5-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-4-1-2-5-6(3-4)9-10-8-5/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKKAEOGAYZJCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401777 | |
| Record name | 2,1,3-benzoxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874-36-2 | |
| Record name | 2,1,3-Benzoxadiazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,1,3-benzoxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 2,1,3-benzoxadiazole derivatives
An In-depth Technical Guide to the Synthesis and Characterization of 2,1,3-Benzoxadiazole Derivatives
Introduction
The 2,1,3-benzoxadiazole, also known as benzofurazan, is a prominent heterocyclic scaffold that has garnered substantial interest in the fields of medicinal chemistry and materials science.[1] Its derivatives are noted for a wide range of biological activities and are frequently utilized as fluorescent probes and components in organic electronics.[1] The unique electronic structure of the 2,1,3-benzoxadiazole core, often acting as an electron-accepting unit, allows for the design of molecules with tailored photophysical and electrochemical properties.[2] This guide provides a comprehensive overview of the synthetic methodologies for creating 2,1,3-benzoxadiazole and its derivatives, detailed protocols for their characterization, and a summary of their key properties, aimed at researchers, scientists, and professionals in drug development.
Synthesis of the 2,1,3-Benzoxadiazole Core and its Derivatives
The synthetic strategy for creating complex 2,1,3-benzoxadiazole derivatives typically begins with the formation of the core heterocyclic system, followed by functionalization, most commonly at the 4 and 7 positions.
Core Synthesis: From 2-Nitroaniline to 2,1,3-Benzoxadiazole
A common and effective route to the 2,1,3-benzoxadiazole core starts with the cyclization of 2-nitroaniline.[3] This process involves two main steps: the formation of an N-oxide intermediate, followed by its reduction.
-
Step 1: Cyclization to 2,1,3-Benzoxadiazole-1-oxide. 2-nitroaniline undergoes cyclization in a basic medium using sodium hypochlorite, with tetrabutylammonium bromide (TBAB) acting as a phase-transfer catalyst, to yield 2,1,3-benzoxadiazole-1-oxide.[3][4]
-
Step 2: Reduction to 2,1,3-Benzoxadiazole. The N-oxide group is then reduced using a phosphine reagent, such as triphenylphosphine (PPh₃), in a suitable solvent like toluene or xylene under reflux, to afford the final 2,1,3-benzoxadiazole product.[3][4]
Caption: Synthetic pathway to the 2,1,3-benzoxadiazole core.
Table 1: Summary of Core Synthesis
| Step | Starting Material | Key Reagents | Product | Yield | Melting Point (°C) | Reference |
| 1 | 2-Nitroaniline | NaOCl, TBAB, KOH, Diethyl ether | 2,1,3-Benzoxadiazole-1-oxide | 89% | 68 | [3][4] |
| 2 | 2,1,3-Benzoxadiazole-1-oxide | Triphenylphosphine, Toluene | 2,1,3-Benzoxadiazole | 80% | 69 | [3][4] |
Derivatization at the 4 and 7 Positions
To create fluorophores with desirable properties, such as large Stokes shifts and high fluorescence quantum yields, the 2,1,3-benzoxadiazole core is often functionalized to create donor-π-acceptor-π-donor (D-π-A-π-D) structures.[4][5] A typical strategy involves bromination followed by a palladium-catalyzed cross-coupling reaction.
-
Step 3: Bromination. The 2,1,3-benzoxadiazole is selectively brominated at the 4 and 7 positions using bromine (Br₂) and iron powder as a catalyst to produce 4,7-dibromo-2,1,3-benzoxadiazole.[3][4]
-
Step 4: Sonogashira Coupling. The resulting dibromide is then coupled with terminal aryl acetylenes via a Sonogashira reaction.[3][4] This reaction is catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) dichloride, and requires a co-catalyst like copper iodide.[4]
Caption: Synthesis of D-π-A-π-D benzoxadiazole derivatives.
Table 2: Synthesis of 4,7-Disubstituted 2,1,3-Benzoxadiazole Derivatives
| Compound ID | Aryl Acetylene Substituent | Yield | Melting Point (°C) | Reference |
| 9a | 4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl | 71% | 175 | [3][4] |
| 9d | 4-(2-dodecyl-2H-tetrazol-5-yl)phenyl | 79% | 199 | [3][4] |
Experimental Protocols
Synthesis of 2,1,3-Benzoxadiazole-1-oxide (6)
A mixture of 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), and diethyl ether (60 mL) is prepared in a 500-mL flask. To this mixture, a 50% wt KOH solution (7 mL) is added, followed by the dropwise addition of a sodium hypochlorite solution (130 mL, >10% activated chlorine).[4] The mixture is stirred at room temperature for 7 hours. The organic layer is then separated, and the aqueous layer is extracted three times with CH₂Cl₂. The combined organic layers are evaporated under reduced pressure to yield a yellow solid, which is used without further purification.[3][4]
Synthesis of 2,1,3-Benzoxadiazole (7)
In a 250 mL flask, 2,1,3-benzoxadiazole-1-oxide (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL) are combined. The mixture is refluxed for 3 hours. After cooling, the solution is filtered, and the solvents are evaporated. The crude product is purified by chromatography on silica gel using CH₂Cl₂ as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.[3][4]
Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole (8)
2,1,3-Benzoxadiazole (1.23 g, 10 mmol) and Fe powder (0.12 g, 2.0 mmol) are placed in a round-bottom flask and heated to 100°C.[3][4] Bromine (1.5 mL, 30 mmol) is added dropwise over 2 hours, and the reaction is then refluxed for 3 hours. After cooling, the mixture is dissolved in CH₂Cl₂ (40 mL) and washed with brine. The organic fraction is subsequently washed with saturated sodium bicarbonate solution, brine, and water. The organic layer is dried and concentrated under vacuum. The crude product is purified by chromatography on silica gel (hexane/ethyl acetate 98:2) to yield a cream-colored powder.[3]
General Procedure for Sonogashira Coupling (9a-d)
In a 100 mL three-neck round-bottom flask, 4,7-dibromo-2,1,3-benzoxadiazole (0.190 g, 0.68 mmol), dry Et₃N (45 mL), bis(triphenylphosphine)palladium(II) dichloride (0.022 g, 0.03 mmol), and triphenylphosphine (0.080 g, 0.30 mmol) are mixed.[4] The mixture is heated to 55°C, and copper iodide (0.030 g, 16 mmol) is added. A solution of the respective terminal aryl acetylene (1.47 mmol) in dry Et₃N (15 mL) is then added dropwise. The reaction is refluxed for 2 hours and monitored by TLC. After completion, the final product is purified via column chromatography.[4]
Characterization of 2,1,3-Benzoxadiazole Derivatives
A comprehensive characterization is essential to confirm the structure and purity of the synthesized compounds and to evaluate their properties. This involves a combination of spectroscopic, electrochemical, and thermal analysis techniques.
Caption: General workflow for the characterization of derivatives.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural confirmation.[3] Spectra are typically recorded in deuterated chloroform (CDCl₃).[3] For the unsubstituted 2,1,3-benzoxadiazole, the aromatic protons appear as doublets of doublets around δ 7.85 and 7.41 ppm.[4] In the 4,7-disubstituted derivatives, the disappearance of these signals and the appearance of new signals corresponding to the substituents confirm the successful reaction.[3][4]
Table 3: Selected NMR Data for 2,1,3-Benzoxadiazole Derivatives in CDCl₃
| Compound | Type | Key Chemical Shifts (δ ppm) | Reference |
| 7 | ¹H NMR | 7.85 (dd, 2H), 7.41 (dd, 2H) | [3][4] |
| 8 | ¹H NMR | 7.51 (s, 2H) | [3] |
| 9a | ¹H NMR | 8.20 (dd, 4H), 7.77 (dd, 4H), 7.61 (s, 2H) | [3][4] |
| 9a | ¹³C NMR | 164.3, 149.4, 134.4, 132.6, 128.4, 126.9, 123.7, 112.6, 98.8, 85.3 | [3][4] |
-
Infrared (IR) Spectroscopy : IR analysis helps identify key functional groups. For instance, the successful Sonogashira coupling in derivatives like 9a and 9d is confirmed by the appearance of a characteristic C≡C stretching vibration around 2210 cm⁻¹.[3][4]
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compounds by providing a highly accurate mass-to-charge ratio.[4]
Photophysical and Electrochemical Properties
-
UV-Vis and Fluorescence Spectroscopy : These techniques are crucial for evaluating the compounds as fluorophores. The D-π-A-π-D derivatives exhibit strong absorption in the visible region (around 419 nm), attributed to π-π* transitions.[4][5] Upon excitation, they show strong, solvent-dependent fluorescence in the bluish-green region (494-498 nm).[4] The large Stokes' shift (the difference between absorption and emission maxima) is indicative of an intramolecular charge transfer (ICT) state.[5]
Table 4: Photophysical and Electrochemical Data for Derivatives 9a-d
| Property | Value | Method | Reference |
| Absorption Maximum (λ_abs) | ~419 nm | UV-Vis Spectroscopy | [4][5] |
| Emission Maximum (λ_em) | 494 - 498 nm (in CHCl₃) | Fluorescence Spectroscopy | [4] |
| Molar Absorptivity (ε) | ~3.4 x 10⁴ L mol⁻¹ cm⁻¹ | UV-Vis Spectroscopy | [3] |
| Fluorescence Quantum Yield (Φ_FL) | ~0.5 | Fluorescence Spectroscopy | [5] |
| Stokes' Shift | ~3,779 cm⁻¹ | Calculation from Spectra | [5] |
| Optical Band Gap | 2.64 - 2.67 eV | TD-DFT Calculations | [2][5] |
| Electrochemical Band Gap | 2.48 - 2.70 eV | Cyclic Voltammetry | [2][5] |
Thermal and Elemental Analysis
-
Thermogravimetric Analysis (TGA) : TGA is used to assess the thermal stability of the compounds. For the D-π-A-π-D derivatives, a high degradation temperature of around 300°C has been reported, indicating good thermal stability.[2][5]
-
Elemental Analysis : This analysis is performed to confirm the elemental composition (C, H, N) of the final purified compounds, providing further evidence of their identity and purity.[4]
Applications in Research and Drug Development
The unique properties of 2,1,3-benzoxadiazole derivatives make them valuable in various applications. Their inherent fluorescence and sensitivity to the local environment make them excellent candidates for fluorescent probes to study biological systems.[6][7] For example, 4-nitro-2,1,3-benzoxadiazole derivatives have been designed as fluorescent probes for sigma receptors, which are implicated in neurological disorders and cancer.[6][8] The benzoxadiazole scaffold is also a key component in the development of new therapeutic agents, with derivatives showing potential anticancer, antiviral, and antiparasitic activities.[7][9]
Caption: From core structure to diverse applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Photophysical Properties of 2,1,3-Benzoxadiazole Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core photophysical properties of 2,1,3-benzoxadiazole (BOD) fluorophores, a class of compounds with significant applications in biological imaging and sensing. The unique electronic structure of the benzoxadiazole core, characterized by its electron-accepting nature, gives rise to desirable fluorescent properties, including environmental sensitivity and large Stokes shifts. These characteristics make them valuable tools in the development of fluorescent probes for cellular imaging and as building blocks for advanced materials.[1][2][3]
Core Photophysical Properties
The photophysical behavior of 2,1,3-benzoxadiazole derivatives is governed by their molecular structure, particularly the nature and position of substituent groups on the heterocyclic ring. These modifications allow for the fine-tuning of their absorption and emission characteristics to suit specific applications. The core structure, also known as benzofurazan, is a flat, bicyclic conjugated system that, when extended with π-conjugated systems, can produce highly fluorescent molecules.[1][2]
A key feature of many 2,1,3-benzoxadiazole-based fluorophores is the phenomenon of intramolecular charge transfer (ICT). In a typical D-π-A (donor-π-acceptor) architecture, the benzoxadiazole moiety acts as the acceptor. Upon photoexcitation, an electron is transferred from the donor to the acceptor, leading to a large change in the dipole moment of the molecule. This ICT process is highly sensitive to the polarity of the surrounding environment, resulting in solvatochromic fluorescence, where the emission wavelength shifts with changes in solvent polarity. This property is particularly advantageous for the design of fluorescent probes that can report on their local microenvironment.
A well-known derivative, 7-nitro-2,1,3-benzoxadiazole (NBD), is a cornerstone in the design of fluorescent probes for biological applications.[1][2][4] The strong electron-withdrawing nitro group enhances the ICT character, making NBD and its derivatives highly sensitive to their surroundings.
Data Presentation: Photophysical Properties of 2,1,3-Benzoxadiazole Derivatives
The following tables summarize the key photophysical parameters for a selection of 2,1,3-benzoxadiazole derivatives, providing a comparative overview of their performance.
Table 1: Photophysical Properties of Substituted 4,7-bis(phenylethynyl)-2,1,3-benzoxadiazole Derivatives in Chloroform. [1][3]
| Compound | λabs (nm) | ε (104 L mol-1 cm-1) | λem (nm) | Stokes Shift (cm-1) | ΦF |
| 9a | 419 | 3.4 | 494 | 3738 | 0.51 |
| 9b | 419 | 3.4 | 498 | 3786 | 0.53 |
| 9c | 419 | 3.4 | 495 | 3762 | 0.54 |
| 9d | 419 | 3.4 | 498 | 3786 | 0.52 |
Table 2: Fluorescence Properties of Compound 9a in Various Solvents. [5]
| Solvent | λem (nm) | ΦF | τ1 (ns) | A1 (%) | τ2 (ns) | A2 (%) |
| Heptane | 457 | 0.27 | 2.11 | 47.76 | 1.44 | 52.24 |
| Toluene | 474 | 0.44 | 3.27 | 11.68 | 1.85 | 88.32 |
| THF | 478 | 0.53 | 3.37 | 18.80 | 1.97 | 81.20 |
| Acetone | 486 | 0.71 | 3.88 | 25.71 | 2.20 | 74.29 |
Experimental Protocols
Synthesis of 2,1,3-Benzoxadiazole Derivatives
The synthesis of the 2,1,3-benzoxadiazole core and its subsequent derivatization are crucial for developing novel fluorescent probes. A general synthetic route is outlined below.[1][2]
1. Synthesis of 2,1,3-Benzoxadiazole-1-oxide:
-
A mixture of 2-nitroaniline, tetrabutylammonium bromide, diethyl ether, and a potassium hydroxide solution is prepared in a flask.
-
To this mixture, a sodium hypochlorite solution is added dropwise.
-
The reaction is stirred at room temperature for several hours.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are evaporated to yield the product.[1][2]
2. Synthesis of 2,1,3-Benzoxadiazole:
-
2,1,3-Benzoxadiazole-1-oxide and triphenylphosphine are dissolved in toluene.
-
The mixture is refluxed for a few hours.
-
After cooling, the solution is filtered, and the solvent is evaporated.
-
The crude product is purified by chromatography on silica gel.[1][2]
3. General Procedure for Sonogashira Cross-Coupling to Synthesize 4,7-disubstituted-2,1,3-benzoxadiazole Derivatives:
-
In a three-neck round-bottom flask, 4,7-dibromo-2,1,3-benzoxadiazole, dry triethylamine, bis(triphenylphosphine)palladium(II) dichloride, and triphenylphosphine are mixed.
-
The mixture is heated, and copper iodide is added.
-
A solution of the desired terminal alkyne in dry triethylamine is then added dropwise.
-
The reaction is refluxed for a couple of hours and monitored by thin-layer chromatography.[6]
Photophysical Characterization
The following protocols are standard methods for determining the key photophysical properties of fluorescent compounds.
1. UV-Vis Absorption and Fluorescence Spectroscopy:
-
Absorption spectra are recorded on a UV-Vis spectrophotometer.
-
Fluorescence emission and excitation spectra are acquired on a spectrofluorophotometer.
-
Measurements are typically performed in a 1 cm path length quartz cuvette at room temperature.[2]
2. Determination of Fluorescence Quantum Yield (ΦF):
-
The relative quantum yield is determined using a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4).
-
The absorbance of both the sample and the standard solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.
-
The fluorescence spectra of the sample and the standard are recorded under identical experimental conditions.
-
The quantum yield is calculated using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
3. Measurement of Fluorescence Lifetime (τF):
-
Fluorescence lifetimes are measured using time-correlated single-photon counting (TCSPC).
-
The sample is excited by a pulsed light source (e.g., a laser diode).
-
The time delay between the excitation pulse and the detection of the emitted photon is measured repeatedly to build up a decay histogram.
-
The fluorescence decay curve is then fitted to an exponential function to determine the lifetime. For complex systems, a multi-exponential decay model may be required.
Mandatory Visualizations
Intramolecular Charge Transfer (ICT) Mechanism
Caption: Intramolecular Charge Transfer (ICT) process in a D-π-A fluorophore.
General Workflow for Live-Cell Imaging
Caption: A generalized workflow for live-cell imaging using fluorescent probes.[7][8][9]
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Live cell fluorescence microscopy-an end-to-end workflow for high-throughput image and data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the 2,1,3-Benzoxadiazole Scaffold for Novel Fluorescent Materials
For Researchers, Scientists, and Drug Development Professionals
The 2,1,3-benzoxadiazole scaffold, also known as benzofurazan, is a versatile and powerful building block in the development of novel fluorescent materials. Its unique electronic properties, combined with synthetic tractability, have established it as a privileged core for creating probes and materials used in bioimaging, chemical sensing, and materials science. This guide provides an in-depth overview of the core principles, synthesis, photophysical properties, and applications of this important heterocycle.
Core Principles: The "Push-Pull" Architecture and Intramolecular Charge Transfer (ICT)
The fluorescence of most 2,1,3-benzoxadiazole derivatives is governed by a "push-pull" electronic structure. The benzoxadiazole ring is inherently electron-deficient, making it an excellent electron acceptor (A).[1] When electron-donating groups (D), such as amines or alkoxy groups, are attached to this core, typically through a π-conjugated linker, a D-π-A system is formed.[2][3]
Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO), which is primarily located on the donor and π-linker, to the lowest unoccupied molecular orbital (LUMO), which is centered on the benzoxadiazole acceptor. This phenomenon is known as Intramolecular Charge Transfer (ICT).[2][4] The resulting excited state has a large dipole moment, and its relaxation back to the ground state is accompanied by the emission of a photon (fluorescence).[3][4] The efficiency and wavelength of this emission are highly sensitive to the nature of the donor and acceptor groups, the π-linker, and the polarity of the surrounding environment.[3][5]
Caption: Intramolecular Charge Transfer (ICT) in a D-π-A system.
Synthesis Strategies
A common and effective route for synthesizing functionalized 2,1,3-benzoxadiazoles begins with the appropriate aniline precursor. For creating 4,7-disubstituted derivatives, which are crucial for extending conjugation, the synthesis often proceeds through the formation of 4,7-dibromo-2,1,3-benzoxadiazole. This key intermediate can then undergo various cross-coupling reactions, such as the Sonogashira coupling, to attach desired donor groups.[2][6]
A typical synthetic sequence involves:
-
Oxidative Cyclization: Starting from 2-nitroaniline, an oxidative cyclization using a reagent like sodium hypochlorite yields the 2,1,3-benzoxadiazole-1-oxide intermediate.[2][6]
-
Deoxygenation: The N-oxide is then reduced, for instance with triphenylphosphine, to afford the 2,1,3-benzoxadiazole core.[2][6]
-
Halogenation: Selective bromination at the electron-rich 4 and 7 positions is achieved using bromine and a catalyst like iron powder to produce 4,7-dibromo-2,1,3-benzoxadiazole.[2][6]
-
Functionalization: This dibromo intermediate is a versatile platform for introducing π-conjugated donor groups via metal-catalyzed cross-coupling reactions to yield the final D-π-A-π-D fluorophores.[2][6]
Photophysical Properties and Quantitative Data
Derivatives of 2,1,3-benzoxadiazole often exhibit strong absorption in the visible region (~420-440 nm) with high molar extinction coefficients.[6][7] They are known for having large Stokes shifts (the difference between the absorption and emission maxima), which is a desirable feature for fluorescence imaging as it minimizes self-quenching and background interference.[2][8] The fluorescence emission typically falls within the green-to-yellow region of the spectrum.[7][9] Many of these compounds exhibit moderate to high fluorescence quantum yields.[1][9]
Table 1: Photophysical Properties of Representative 4,7-Disubstituted 2,1,3-Benzoxadiazole Derivatives in Chloroform.
| Compound | Substituent at 4,7-positions | λabs (nm) | ε (104 L mol-1 cm-1) | λem (nm) | Quantum Yield (ΦF) | Reference |
| 9a | (4-(2-Butyl-2H-tetrazol-5-yl)phenyl)ethynyl | 419 | 3.47 | 511 | 0.51 | [9] |
| 9b | (4-(2-Octyl-2H-tetrazol-5-yl)phenyl)ethynyl | 419 | 3.42 | 512 | 0.52 | [9] |
| 9c | (4-(2-Decyl-2H-tetrazol-5-yl)phenyl)ethynyl | 419 | 3.40 | 512 | 0.54 | [6] |
| 9d | (4-(2-Dodecyl-2H-tetrazol-5-yl)phenyl)ethynyl | 419 | 3.38 | 512 | 0.53 | [9] |
Applications in Research and Development
The unique properties of the benzoxadiazole scaffold have led to its widespread use, particularly in the life sciences.
-
Fluorescent Derivatization: The 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) derivative is a classic reagent used extensively for the fluorescent labeling and quantification of primary and secondary amines, such as those in amino acids and peptides.[10][11] NBD-Cl itself is non-fluorescent but becomes highly fluorescent upon reaction, making it ideal for sensitive detection in chromatography and other analytical techniques.[11][12]
-
Bioimaging and Sensing: Benzoxadiazole-based fluorophores have been developed as probes for imaging various cellular components and for detecting specific analytes like metal ions.[6][13] Their large Stokes shifts and sensitivity to the local environment make them excellent candidates for designing probes that report on changes in polarity, viscosity, or pH.[5][14]
Detailed Experimental Protocols
This protocol outlines the synthesis of a key intermediate for building D-π-A-π-D fluorophores.[2][6]
-
Synthesis of 2,1,3-Benzoxadiazole-1-oxide (6): In a 500 mL flask, mix 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% wt KOH solution (7 mL). To this mixture, add a sodium hypochlorite solution (>10% activated chlorine, 130 mL) dropwise. Stir at room temperature for 7 hours. Separate the organic layer, extract the aqueous layer with CH2Cl2 (3 x 1000 mL), and combine the organic layers. Evaporate the solvent under reduced pressure to obtain the product as a yellow solid (Yield: 89%).[2][6]
-
Synthesis of 2,1,3-Benzoxadiazole (7): In a 250 mL flask, place compound 6 (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL). Reflux the mixture for 3 hours. After cooling, filter the solution and evaporate the solvents. Purify the crude product via silica gel chromatography with CH2Cl2 as the eluent to afford compound 7 as a yellow solid (Yield: 80%).[2][6]
-
Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole (8): Place compound 7 (1.23 g, 10 mmol) and Fe powder (0.12 g, 2.0 mmol) in a round-bottom flask and heat to 100°C. Add Br2 (1.5 mL, 30 mmol) dropwise over 2 hours, then reflux the reaction for 3 hours. After cooling, dissolve the mixture in CH2Cl2 (40 mL) and wash with brine (40 mL). The organic fraction is then washed sequentially with saturated sodium bicarbonate solution, brine, and water. Dry the organic layer and concentrate under vacuum. Purify the crude product via silica gel chromatography (hexane/ethyl acetate 98:2) to yield compound 8 as a cream-colored powder (Yield: 40%).[2][6]
This protocol describes the use of NBD-Cl for the fluorescent labeling of an amine-containing analyte (e.g., an amino acid) for analysis.[10]
-
Reagent Preparation:
-
Analyte Solution: Prepare a solution of the amino acid or sample in deionized water.[10]
-
Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in deionized water and adjust the pH to 9.0 using concentrated NaOH.[10]
-
NBD-Cl Solution (5 mM): Freshly prepare a solution of NBD-Cl in a suitable organic solvent like methanol or acetonitrile.[10]
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix 100 µL of the analyte solution with 200 µL of the 0.1 M borate buffer (pH 9.0).[10]
-
Add 200 µL of the 5 mM NBD-Cl solution to the tube and vortex thoroughly.[10]
-
Incubate the mixture in a water bath at 60-70°C for a predetermined time (e.g., 20-30 minutes). Protect the reaction from light.[15]
-
-
Reaction Termination and Analysis:
-
After incubation, cool the tube to room temperature.[10]
-
Add 100 µL of 0.1 M HCl to stop the reaction.[10] High background can be caused by the hydrolysis of NBD-Cl, so proper termination is crucial.[10]
-
The sample is now ready for analysis by HPLC with a fluorescence detector or by spectrofluorometry (e.g., λEx/λEm ≈ 465/535 nm).[10][11]
-
Visualization of an Experimental Workflow
The following diagram illustrates a typical workflow for applying a novel 2,1,3-benzoxadiazole-based fluorescent probe in cellular imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intramolecular charge transfer and solvation dynamics of push–pull dyes with different π-conjugated linkers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Photobasicity-Triggered Twisted Intramolecular Charge Transfer of Push-Pull Chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. biotium.com [biotium.com]
- 12. researchgate.net [researchgate.net]
- 13. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Electronic Structure of 2,1,3-Benzoxadiazole Compounds
Executive Summary
The 2,1,3-benzoxadiazole (BOX) core, also known as benzofurazan, is a vital heterocyclic scaffold in the development of advanced functional materials.[1] Its inherent electron-deficient nature makes it an excellent building block for creating fluorophores with tunable properties. When integrated into a donor-π-acceptor-π-donor (D-π-A-π-D) architecture, 2,1,3-benzoxadiazole derivatives exhibit remarkable photophysical behaviors, including strong fluorescence and large Stokes shifts, which are often attributed to intramolecular charge transfer (ICT) states.[1][2][3][4] This guide provides a comprehensive overview of the electronic structure of these compounds, detailing the key experimental and computational methodologies used for their characterization and presenting quantitative data for a comparative analysis.
The Core Electronic Structure
The electronic and photophysical properties of 2,1,3-benzoxadiazole derivatives are governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[5] The energy difference between these two orbitals, known as the HOMO-LUMO gap (Eg), is a critical parameter that dictates the molecule's absorption and emission characteristics.[5]
In many D-π-A designs featuring a benzoxadiazole acceptor, the HOMO is typically localized on the electron-donating moieties and the π-bridge, while the LUMO is centered on the electron-deficient benzoxadiazole core.[6] This spatial separation of orbitals facilitates a significant redistribution of electron density upon photoexcitation, leading to the formation of an ICT state.[1][2][3] This phenomenon is responsible for the characteristic large Stokes shifts and solvent-dependent fluorescence observed in these compounds.[2]
Quantitative Electronic & Photophysical Data
The electronic properties of 2,1,3-benzoxadiazole derivatives can be precisely tuned by modifying the appended donor groups. The following table summarizes key quantitative data for a series of representative compounds, enabling a clear comparison of their electronic structures.
| Compound ID | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Optical Band Gap (Egopt, eV) | Electrochemical Band Gap (Egec, eV) | HOMO (eV) | LUMO (eV) | Reference |
| Series 9a-d | ~419 | 494 - 498 | 2.64 - 2.67 | 2.48 - 2.70 | - | - | [2][3][4] |
| Compound 4c | - | - | 3.74 | - | -6.28 | -2.54 | [7] |
Note: Data for Series 9a-d represents a range for four similar D-π-A-π-D compounds. Compound 4c is a benzoxadiazole-isoxazole derivative. Band gaps are calculated from experimental onsets.
Characterization Methodologies
A combination of experimental and computational techniques is essential for a thorough understanding of the electronic structure of these compounds.
Experimental Protocols
4.1.1 UV-Visible Absorption and Fluorescence Spectroscopy This is the primary technique for determining the optical properties of fluorophores.
-
Objective: To measure the absorption (λabs) and emission (λem) maxima and calculate the optical band gap (Egopt).
-
Methodology:
-
Solutions of the compound are prepared in a suitable solvent (e.g., chloroform, CH2Cl2) at a standard concentration, typically around 1 x 10-5 mol L-1.[4]
-
The absorption spectrum is recorded using a UV-Vis spectrophotometer to identify λabs.
-
The fluorescence emission spectrum is recorded using a spectrofluorometer, with the excitation wavelength set at or near the λabs.
-
The optical band gap is estimated from the onset wavelength of the absorption band using the equation: Egopt (eV) = 1240 / λonset (nm).
-
4.1.2 Cyclic Voltammetry (CV) CV is an electrochemical method used to probe the HOMO and LUMO energy levels.
-
Objective: To determine the oxidation and reduction potentials of the compound and estimate the HOMO/LUMO energies and the electrochemical band gap (Egec).
-
Methodology:
-
The experiment is conducted in a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).
-
The compound is dissolved in an appropriate solvent with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).
-
The potential is swept, and the resulting current is measured. The ferrocene/ferrocenium (Fc/Fc+) couple is often used as an internal standard.
-
The HOMO and LUMO energy levels are estimated from the onset potentials of the first oxidation (Eoxonset) and reduction (Eredonset) waves, respectively, using empirical formulas. A common approximation is: HOMO (eV) = -[Eoxonset vs Fc/Fc+ + 5.1] and LUMO (eV) = -[Eredonset vs Fc/Fc+ + 5.1].[8]
-
Computational Protocols
4.2.1 Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) These computational methods are powerful tools for modeling the electronic structure and predicting photophysical properties.
-
Objective: To calculate the ground-state and excited-state electronic structures, optimize molecular geometries, visualize HOMO/LUMO distributions, and predict absorption/emission energies.
-
Methodology:
-
The molecular structure of the compound is built in silico.
-
The ground-state geometry is optimized using DFT. A common choice of functional and basis set for such compounds is B3LYP/6-31G(d,p) or PBE0/def2-TZVP.[4][7][9]
-
From the optimized structure, the energies and spatial distributions of the HOMO and LUMO are calculated.[5]
-
To simulate absorption and emission spectra, Time-Dependent DFT (TD-DFT) calculations are performed on the ground-state geometry.[9] This provides information on vertical excitation energies, which correspond to the absorption maxima.
-
Characterization Workflow
The logical flow from molecular design to a comprehensive understanding of the electronic structure involves a synergistic approach combining synthesis, experimental characterization, and computational modeling.
Caption: Workflow for characterizing benzoxadiazole derivatives.
Conclusion
2,1,3-Benzoxadiazole and its derivatives remain a cornerstone of functional organic material design. Their electronic structure, characterized by a distinct electron-deficient core, allows for facile tuning of HOMO-LUMO energy levels and photophysical properties through rational chemical design. A rigorous characterization approach, leveraging both spectroscopic and electrochemical experiments alongside DFT and TD-DFT computations, provides the detailed insights necessary for developing next-generation materials for applications in sensing, bioimaging, and organic electronics.[1][10][11]
References
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antimicrobial activity, density functional modelling and molecular docking with COVID-19 main protease studies of benzoxazole derivative: 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Substituted benzoxadiazoles as fluorogenic probes: A computational study of absorption and fluorescence – Alex Brown Lab [alexbrown.chem.ualberta.ca]
- 10. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices [mdpi.com]
Unveiling the Influence of Solvent Polarity on 2,1,3-Benzoxadiazole Emission Spectra: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solvatochromic effects on the emission spectra of 2,1,3-benzoxadiazole and its derivatives. The unique photophysical properties of these fluorophores, particularly their sensitivity to the local environment, make them valuable tools in various scientific disciplines, including chemical sensing, bio-imaging, and materials science. This document details the underlying principles of solvatochromism, presents quantitative data, outlines experimental protocols for characterization, and provides visual representations of key concepts and workflows.
The Core Principle: Intramolecular Charge Transfer and Solvatochromism
The fluorescence of many 2,1,3-benzoxadiazole derivatives is characterized by a significant dependence on the polarity of the surrounding solvent, a phenomenon known as solvatochromism. This effect arises from changes in the electronic distribution within the molecule upon excitation. The 2,1,3-benzoxadiazole moiety typically acts as an electron-accepting unit. When coupled with an electron-donating group, an intramolecular charge transfer (ICT) can occur upon photoexcitation.[1][2]
In the ground state, the molecule has a certain dipole moment. Upon absorption of a photon, an electron is promoted to an excited state, leading to a significant redistribution of electron density and a much larger dipole moment in the excited state.[3] Polar solvents can stabilize this larger dipole moment of the excited state more effectively than nonpolar solvents. This stabilization lowers the energy of the excited state, resulting in a red-shift (bathochromic shift) of the emission wavelength as solvent polarity increases. Conversely, a less polar solvent will result in a higher energy emission, i.e., a blue-shift (hypsochromic shift). This relationship is fundamental to understanding and utilizing the solvatochromic properties of these compounds.
Caption: Energy level diagram illustrating the influence of solvent polarity on the emission of a solvatochromic fluorophore.
Quantitative Analysis of Solvatochromic Effects
The solvatochromic behavior of 2,1,3-benzoxadiazole derivatives can be quantified by measuring their photophysical properties in a range of solvents with varying polarities. The following table summarizes the absorption maxima (λabs), emission maxima (λem), and Stokes shifts for a representative 4,7-disubstituted 2,1,3-benzoxadiazole derivative in different solvents.[1]
| Solvent | Dielectric Constant (ε) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |
| Heptane | 1.92 | 416 | 487 | 3505 |
| Toluene | 2.38 | 420 | 477 | 2845 |
| Chloroform | 4.81 | 420 | 499 | 3769 |
| Tetrahydrofuran (THF) | 7.58 | 416 | 484 | 3377 |
| Acetone | 20.7 | 413 | 491 | 3846 |
| N,N-Dimethylformamide (DMF) | 36.7 | 417 | 499 | 3941 |
Data is for compound 9a from Frizon et al., 2020.[1]
Experimental Protocols
This section outlines the key experimental procedures for synthesizing a 2,1,3-benzoxadiazole precursor and for characterizing the solvatochromic effects on the emission spectra of its derivatives.
Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole
A common precursor for various 2,1,3-benzoxadiazole derivatives is 4,7-dibromo-2,1,3-benzoxadiazole. Its synthesis is a multi-step process.[1][2]
Caption: Synthetic workflow for the preparation of 4,7-dibromo-2,1,3-benzoxadiazole.
Materials:
-
2-Nitroaniline
-
Sodium hypochlorite (NaOCl) solution
-
Tetrabutylammonium bromide (TBAB)
-
Potassium hydroxide (KOH)
-
Diethyl ether
-
Triphenylphosphine (PPh3)
-
Toluene
-
Bromine (Br2)
-
Iron (Fe) powder
-
Dichloromethane (CH2Cl2)
-
Brine
-
Saturated sodium bicarbonate solution
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2,1,3-Benzoxadiazole-1-oxide: A mixture of 2-nitroaniline, TBAB, diethyl ether, and KOH solution is prepared. To this, a sodium hypochlorite solution is added dropwise and stirred at room temperature. The organic layer is then separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are evaporated to yield the product.[1]
-
Synthesis of 2,1,3-Benzoxadiazole: The 2,1,3-benzoxadiazole-1-oxide is refluxed with triphenylphosphine in toluene. After cooling and filtration, the solvent is evaporated, and the crude product is purified by silica gel chromatography.[1]
-
Synthesis of 4,7-Dibromo-2,1,3-benzoxadiazole: 2,1,3-Benzoxadiazole and iron powder are heated, and bromine is added dropwise. The reaction mixture is then refluxed. After cooling, the product is dissolved in dichloromethane and washed successively with brine, saturated sodium bicarbonate solution, and water. The organic layer is dried and concentrated, and the product is purified by chromatography.[4]
Protocol for Solvatochromic Studies
Materials and Equipment:
-
Synthesized 2,1,3-benzoxadiazole derivative
-
A series of spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, chloroform, THF, acetone, acetonitrile, DMSO)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescence quantum yield standard (e.g., quinine sulfate in 0.5 M H2SO4, ΦF = 0.55)[1]
Caption: Experimental workflow for studying the solvatochromism of 2,1,3-benzoxadiazole derivatives.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the 2,1,3-benzoxadiazole derivative in a suitable solvent (e.g., chloroform or THF) at a concentration of approximately 10-3 M.
-
Preparation of Working Solutions: Prepare a series of working solutions by diluting the stock solution in the different solvents to a final concentration of approximately 10-5 M.
-
UV-Vis Absorption Spectroscopy: For each working solution, record the absorption spectrum over a suitable wavelength range. Determine the wavelength of maximum absorption (λabs).
-
Fluorescence Spectroscopy: Excite each working solution at its λabs and record the emission spectrum. Determine the wavelength of maximum emission (λem).
-
Quantum Yield Determination: The fluorescence quantum yield (ΦF) can be determined using the comparative method with a standard of known quantum yield. The following equation is used: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Data Analysis:
-
Calculate the Stokes shift in wavenumbers (cm-1) for each solvent using the formula: Δν = (1/λabs - 1/λem) * 107.
-
Correlate the emission maxima and Stokes shifts with solvent polarity parameters.
-
Lippert-Mataga Analysis
The Lippert-Mataga equation provides a valuable model for analyzing the solvatochromic shift and estimating the change in dipole moment between the ground and excited states (Δμ = μe - μg).[3] The equation is as follows:
Δν ≈ (2Δμ2 / hc a3) * Δf + constant
where:
-
Δν is the Stokes shift in wavenumbers.
-
h is Planck's constant.
-
c is the speed of light.
-
a is the Onsager cavity radius of the solute.
-
Δf is the solvent polarity function, calculated as: Δf = (ε - 1)/(2ε + 1) - (n2 - 1)/(2n2 + 1), where ε is the dielectric constant and n is the refractive index of the solvent.
A plot of the Stokes shift (Δν) versus the solvent polarity function (Δf) should yield a straight line, the slope of which is proportional to the square of the change in dipole moment (Δμ2). This analysis provides quantitative insight into the charge transfer characteristics of the fluorophore.
Caption: A conceptual representation of a Lippert-Mataga plot.
Conclusion
The solvatochromic effects on the emission spectra of 2,1,3-benzoxadiazole derivatives are a direct consequence of their intramolecular charge transfer characteristics. This sensitivity to the local environment makes them highly valuable as fluorescent probes and sensors. By understanding the underlying principles and employing the experimental and analytical techniques outlined in this guide, researchers can effectively harness the unique properties of these versatile fluorophores for a wide range of applications in chemistry, biology, and materials science. This guide serves as a foundational resource for professionals seeking to utilize 2,1,3-benzoxadiazole-based systems in their research and development endeavors.
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
An In-depth Technical Guide to the Determination of Fluorescence Quantum Yield for Benzoxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and methodologies for determining the fluorescence quantum yield of benzoxadiazole derivatives. These compounds are of significant interest in various scientific fields, including drug development, due to their unique photophysical properties.[1][2] Accurate determination of their fluorescence quantum yield is crucial for evaluating their efficacy as fluorescent probes and for understanding their behavior in different molecular environments.[3][4]
Introduction to Fluorescence Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[3][5] A high quantum yield indicates that a significant fraction of the absorbed photons is converted into fluorescent light, which is a desirable characteristic for applications such as bioimaging and sensing. The derivatives of 2,1,3-benzothiadiazole (BTD), a related class of compounds, have been extensively studied for their favorable photophysical properties, including intense fluorescence and large Stokes shifts.[2][6] However, there is a growing interest in the analogous 2,1,3-benzoxadiazole (BOX) derivatives.[1][2]
Principles of Quantum Yield Determination
The determination of fluorescence quantum yield can be performed using either absolute or relative methods.[7][8] The absolute method requires specialized equipment, such as an integrating sphere, to measure all the emitted fluorescence directly.[7][8] The relative method, which is more commonly used, involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[3][8][9] This guide will focus on the widely practiced relative method.
The core principle of the relative method is that for dilute solutions with low absorbance, the fluorescence intensity is directly proportional to the amount of light absorbed and the quantum yield of the fluorophore.[3] By using a standard with a known quantum yield (Φf(std)), the quantum yield of the sample (Φf(sample)) can be calculated using the following equation:[2][3]
Φf(sample) = Φf(std) * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²) [3]
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.
To minimize errors, it is crucial to maintain identical experimental conditions for both the sample and the standard, including the excitation wavelength, solvent, and temperature.[3]
Experimental Protocol for Relative Quantum Yield Determination
This section details the step-by-step procedure for determining the fluorescence quantum yield of benzoxadiazole derivatives using the relative method.
3.1. Materials and Instrumentation
-
Spectrofluorometer: An instrument capable of recording excitation and emission spectra.[2]
-
UV-Vis Spectrophotometer: For measuring the absorbance of the solutions.[2]
-
Quartz Cuvettes: Standard 1 cm path length cuvettes for both absorbance and fluorescence measurements.[9][10]
-
Solvents: High-purity solvents are essential, as impurities can interfere with fluorescence measurements.[7]
-
Benzoxadiazole Derivative Sample: The compound whose quantum yield is to be determined.
-
Quantum Yield Standard: A compound with a well-documented and stable quantum yield. Quinine sulfate in 0.5 M H₂SO₄ (Φf = 0.55) is a commonly used standard.[1][2]
3.2. Solution Preparation
-
Standard Stock Solution: Prepare a stock solution of the quantum yield standard (e.g., quinine sulfate) in the appropriate solvent (e.g., 0.1 M or 0.5 M H₂SO₄).[1][3]
-
Sample Stock Solution: Prepare a stock solution of the benzoxadiazole derivative in a suitable solvent (e.g., chloroform, cyclohexane).[1][3]
-
Working Solutions: From the stock solutions, prepare a series of dilutions for both the standard and the sample. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength to avoid inner filter effects.[3][9]
3.3. Data Acquisition
-
Absorbance Measurements:
-
Fluorescence Measurements:
-
Set the excitation wavelength on the spectrofluorometer. This wavelength should be the same for both the sample and the standard.[3]
-
Record the fluorescence emission spectra for all working solutions of the sample and the standard.
-
Record the emission spectrum of the pure solvent to serve as a blank.[3]
-
3.4. Data Analysis
-
Integrate Fluorescence Spectra: Calculate the integrated area under the fluorescence emission curve for each sample and standard solution.[3]
-
Correct for Blank: Subtract the integrated intensity of the pure solvent (blank) from each of the sample and standard measurements.[3]
-
Plot Data: Create a plot of the integrated fluorescence intensity versus absorbance for both the sample and the standard.[3][9]
-
Determine Gradients: The plots should be linear. Determine the slope (gradient) of the linear fit for both the sample and the standard data.[3][9]
-
Calculate Quantum Yield: Use the gradients obtained from the plots in the following equation to calculate the quantum yield of the sample:[3][9]
Φf(sample) = Φf(std) * (Gradsample / Gradstd) * (nsample² / nstd²) [3]
Where 'Grad' represents the gradient from the plot of integrated fluorescence intensity versus absorbance.
Data Presentation: Photophysical Properties of Benzoxadiazole Derivatives
The following table summarizes the photophysical properties of some benzoxadiazole derivatives as reported in the literature.
| Compound | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) | Quantum Yield (Φf) | Reference |
| Benzoxadiazole Derivatives (9a-d) | Chloroform | ~419 | 494 - 498 | ~3.4 x 10⁴ | 0.51 - 0.54 | [1][2] |
| NBD-Ether Probe | - | ~578 | ~744 | Not Stated | Significant "turn-on" | [4] |
| NBD-Cl | - | ~476 | ~546 | Not Stated | Low (initially), significant increase upon reaction | [4] |
| Luminescent Liquid Crystals (BOX-based) | Solution | - | 502 - 590 | - | 0.38 - 0.45 | [11] |
Note: The specific derivatives and their detailed structures can be found in the cited literature.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the relative fluorescence quantum yield.
Caption: Workflow for the determination of fluorescence quantum yield.
Conclusion
The determination of the fluorescence quantum yield is a critical step in the characterization of benzoxadiazole derivatives for their application as fluorophores. The relative method, using a well-known standard, provides a reliable and accessible approach for obtaining this crucial photophysical parameter. By following the detailed experimental protocol and data analysis steps outlined in this guide, researchers can accurately evaluate the fluorescence efficiency of their novel benzoxadiazole compounds, thereby facilitating their development for various applications in research and drug discovery.
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [opus4.kobv.de]
- 8. jasco-global.com [jasco-global.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal and Electrochemical Stability of 2,1,3-Benzoxadiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermal and electrochemical stability of 2,1,3-benzoxadiazoles, also known as benzofurazans. This class of heterocyclic compounds is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1] Understanding the stability of these compounds is crucial for their application in drug development and organic electronics.[2]
Thermal Stability of 2,1,3-Benzoxadiazole Derivatives
The thermal stability of 2,1,3-benzoxadiazole derivatives is a critical parameter for their synthesis, purification, storage, and application, particularly in materials science.[2] Thermogravimetric analysis (TGA) is the primary technique used to evaluate the thermal stability of these compounds by measuring the change in mass as a function of temperature.[3]
A study on a series of 4,7-bis-alkynyl-2,1,3-benzoxadiazole derivatives (compounds 9a-d ) revealed high thermal stability, with a maximum degradation rate observed at around 300°C.[4][5][6][7][8] The initial decomposition for these compounds was noted to begin at approximately 220°C, with a significant mass loss of almost 55%.[4][5][9] A second thermal event was detected around 305°C.[4][9]
Quantitative Thermal Stability Data
The following table summarizes the thermal properties of the parent 2,1,3-benzoxadiazole and some of its derivatives.
| Compound | Structure | Melting Point (°C) | Decomposition Temperature (°C) |
| 2,1,3-Benzoxadiazole | C₆H₄N₂O | 51 - 55[2] | Not specified |
| 2,1,3-Benzoxadiazole-1-oxide (6 ) | C₆H₄N₂O₂ | 68[6][10] | Not specified |
| 2,1,3-Benzoxadiazole (7 ) | C₆H₄N₂O | 69[6][10] | Not specified |
| 4,7-Dibromo-2,1,3-benzoxadiazole (8 ) | C₆H₂Br₂N₂O | 98 - 100[7] | Not specified |
| 9a | 4,7-Bis((4-(2-(2-ethylhexyl)-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][4][9][10]oxadiazole | 175[6][10] | ~300 (max degradation rate)[4][5][6][7][8] |
| 9c | 4,7-Bis((4-(2-decyl-2H-tetrazol-5-yl)phenyl)ethynyl)benzo[c][4][9][10]oxadiazole | 202[6][10] | ~300 (max degradation rate)[4][5][6][7][8] |
Electrochemical Stability of 2,1,3-Benzoxadiazole Derivatives
The electrochemical stability of 2,1,3-benzoxadiazole derivatives is paramount for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells.[1] Cyclic voltammetry (CV) is a widely used technique to investigate the redox properties of these molecules, providing information on their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[4][11]
For the 4,7-bis-alkynyl-2,1,3-benzoxadiazole derivatives 9a-d , electrochemical studies have shown that the 2,1,3-benzoxadiazole core acts as an electron-acceptor unit.[9] The reduction peak observed in cyclic voltammograms can be attributed to the benzoxadiazole group, likely forming an anion radical species.[4][9] The electrochemical band gaps for these compounds were found to be in the range of 2.48–2.70 eV.[4][5][6][7][8] Interestingly, modifications to the alkyl chain length on the appended tetrazole rings did not significantly impact the redox potentials of the molecules.[4][9]
Quantitative Electrochemical Data
The following table presents the electrochemical properties of a series of 2,1,3-benzoxadiazole derivatives.
| Compound | Onset Oxidation Potential (Eonset, ox, V) | Onset Reduction Potential (Eonset, red, V) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (Eg, eV) |
| 9a | Not specified | Not specified | -5.81 | -3.33 | 2.48 |
| 9b | Not specified | Not specified | -5.79 | -3.11 | 2.68 |
| 9c | Not specified | Not specified | -5.78 | -3.08 | 2.70 |
| 9d | Not specified | Not specified | -5.80 | -3.15 | 2.65 |
| Data for compounds 9a-d sourced from a combined experimental and theoretical study.[4] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of 2,1,3-benzoxadiazole derivatives.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-10 mg) is accurately weighed and placed in a TGA crucible (e.g., alumina, platinum).
-
Instrumentation: A thermogravimetric analyzer is used.[12] The instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.[13]
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).[14]
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve).[3]
Cyclic Voltammetry (CV)
Objective: To evaluate the electrochemical stability and determine the HOMO and LUMO energy levels of 2,1,3-benzoxadiazole derivatives.
Methodology:
-
Solution Preparation: A solution of the compound (typically 1-5 mM) is prepared in a suitable organic solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆) to ensure conductivity.[9][15]
-
Electrochemical Cell: A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or Ag/Ag⁺), and a counter electrode (e.g., platinum wire).[1][4][16]
-
Instrumentation: A potentiostat is used to apply a potential to the working electrode and measure the resulting current.[16]
-
Experimental Procedure: The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) prior to the measurement.[9] The potential is swept linearly from a starting potential to a vertex potential and then back to the starting potential at a specific scan rate (e.g., 50-100 mV/s).[9]
-
Data Analysis: The resulting cyclic voltammogram (current vs. potential) is analyzed to determine the onset potentials for oxidation and reduction. These values are then used to calculate the HOMO and LUMO energy levels using empirical formulas.[4][9] Ferrocene is often used as an internal standard for potential calibration.[9]
Visualizations
General Synthetic Pathway for 4,7-Disubstituted 2,1,3-Benzoxadiazoles
The following diagram illustrates a common synthetic route to 4,7-disubstituted 2,1,3-benzoxadiazole derivatives, starting from 2-nitroaniline.[6][10]
Caption: General synthetic route for 4,7-disubstituted 2,1,3-benzoxadiazoles.
Experimental Workflow for Stability Assessment
This diagram outlines the typical workflow for assessing the thermal and electrochemical stability of 2,1,3-benzoxadiazole derivatives.
Caption: Workflow for assessing the stability of 2,1,3-benzoxadiazole derivatives.
Structure-Stability Relationship
The stability of the 2,1,3-benzoxadiazole core is influenced by the nature and position of its substituents. This diagram illustrates the general principles.
Caption: Influence of substituents on the stability of 2,1,3-benzoxadiazoles.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemimpex.com [chemimpex.com]
- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 4. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. mrclab.com [mrclab.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ossila.com [ossila.com]
Exploring 2,1,3-Benzoxadiazole in Organic Electronics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of organic electronics is continually evolving, driven by the pursuit of novel materials with tailored photophysical and electronic properties. Within this dynamic field, the 2,1,3-benzoxadiazole (BOX) core has emerged as a compelling, albeit less explored, electron-accepting building block for the construction of functional organic molecules.[1][2] Often overshadowed by its sulfur-containing analogue, 2,1,3-benzothiadiazole (BTD), the BOX moiety offers a unique set of characteristics that warrant a closer examination for applications ranging from light-emitting diodes and solar cells to advanced biological probes.[1][2] This technical guide provides a comprehensive overview of the 2,1,3-benzoxadiazole core, detailing its synthesis, photophysical and electrochemical properties, and its burgeoning applications in organic electronics and beyond.
The inherent properties of the 2,1,3-benzoxadiazole unit, including its planarity and electron-deficient nature, make it an attractive component in donor-acceptor (D-A) architectures.[1][2] The incorporation of this heterocycle into conjugated systems can induce intramolecular charge transfer (ICT), a phenomenon crucial for tuning the emission color and other key photophysical parameters of the resulting materials.[1][3] This guide will delve into the structure-property relationships that govern the performance of BOX-based materials, offering insights for the rational design of next-generation organic electronic devices. Furthermore, the utility of 2,1,3-benzoxadiazole derivatives extends into the realm of life sciences, where their fluorescent properties are harnessed for the development of sensitive probes for biologically relevant analytes, a topic of significant interest to drug development professionals.[1][4]
Synthesis of the 2,1,3-Benzoxadiazole Core and Key Intermediates
The synthesis of 2,1,3-benzoxadiazole and its derivatives typically follows a well-established synthetic pathway, starting from readily available precursors. The following diagram and experimental protocols detail the key synthetic steps.
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biology of a 7-nitro-2,1,3-benzoxadiazol-4-yl derivative of 2-phenylindole-3-acetamide: a fluorescent probe for the peripheral-type benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Promise of Benzoxadiazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzoxadiazole scaffold, a versatile heterocyclic framework, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have garnered significant attention for their potential applications in oncology, infectious diseases, and neurodegenerative disorders. This technical guide provides an in-depth overview of the therapeutic landscape of benzoxadiazole derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways to facilitate further research and drug development endeavors.
Anticancer Applications
Benzoxadiazole derivatives have shown significant promise as anticancer agents, primarily through their ability to inhibit key enzymes and signaling pathways involved in tumor progression and survival.
One of the most extensively studied derivatives is 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), a potent inhibitor of Glutathione S-Transferase P1-1 (GSTP1-1).[1][2] Overexpression of GSTP1-1 is a common feature in many cancers, contributing to drug resistance and inhibition of apoptosis. NBDHEX has been shown to induce apoptosis in various cancer cell lines at micromolar and submicromolar concentrations.[1][2]
Quantitative Data: Anticancer Activity
The cytotoxic effects of benzoxadiazole and its related derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
| Derivative | Cell Line | IC50 (µM) | Reference |
| 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) | Me501 (Melanoma) | 1.2 ± 0.1 | [2] |
| A375 (Melanoma) | 2.0 ± 0.2 | [2] | |
| Benzoxazole-1,3,4-oxadiazole derivative 12c | HT-29 (Colon Cancer) | 0.018 | [3] |
| Benzoxazole-1,3,4-oxadiazole derivative 12g | HT-29 (Colon Cancer) | 0.093 | [3] |
| α,β-Unsaturated benzotriazolyl-1,3,4-oxadiazole 6f | MCF-7 (Breast Cancer) | 0.80 mg/mL | [4] |
| MDA-MB-231 (Breast Cancer) | 0.07 mg/mL | [4] | |
| 4T1 (Breast Cancer) | 0.30 mg/mL | [4] |
Signaling Pathways in Anticancer Activity
JNK Signaling Pathway: A key mechanism of action for NBDHEX involves the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1][2] NBDHEX disrupts the complex between GSTP1-1 and JNK, leading to JNK activation and subsequent apoptosis.[2]
VEGF/VEGFR-2 Signaling Pathway: Certain benzoxazole derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[5][6] By inhibiting VEGFR-2, these compounds can suppress tumor-induced angiogenesis.
Antimicrobial Applications
Benzoxadiazole and its related structures, such as 1,3,4-oxadiazoles, have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi.[7][8] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Data: Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 2-Acylamino-1,3,4-oxadiazole (22a) | Staphylococcus aureus | 1.56 | [7] |
| 2-Acylamino-1,3,4-oxadiazole (22b, 22c) | Bacillus subtilis | 0.78 | [7] |
| Benzoxazole derivative (II) | Staphylococcus aureus | 50 (for 90% inhibition) | [9] |
| Benzoxazole derivative (III) | Staphylococcus aureus | 25 (for 90% inhibition) | [9] |
| 1,3,4-Oxadiazole derivatives (4a, 4b, 4c) | Methicillin-resistant Staphylococcus aureus (MRSA) | 62 | [8] |
Neuroprotective Applications in Alzheimer's Disease
The multifactorial nature of Alzheimer's disease has prompted the exploration of multi-target-directed ligands. Benzoxazole-oxadiazole hybrids have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[10][11]
Quantitative Data: Anti-Alzheimer's Activity
| Derivative | Target Enzyme | IC50 (µM) | Reference |
| Benzoxazole-oxadiazole analogue 15 | Acetylcholinesterase (AChE) | 5.80 ± 2.18 | [10][11] |
| Butyrylcholinesterase (BuChE) | 7.20 ± 2.30 | [10][11] | |
| Benzoxazole-oxadiazole analogue 2 | Acetylcholinesterase (AChE) | 6.40 ± 1.10 | [10][11] |
| Butyrylcholinesterase (BuChE) | 7.50 ± 1.20 | [10][11] | |
| Benzoxazole-oxadiazole analogue 16 | Acetylcholinesterase (AChE) | 6.90 ± 1.20 | [10][11] |
| Butyrylcholinesterase (BuChE) | 7.60 ± 2.10 | [10][11] | |
| 1,3,4, Oxadiazole derivative 16 | Acetylcholinesterase (AChE) | 41.87 ± 0.67 | [12] |
Benzoxadiazoles as Fluorescent Probes
Beyond their direct therapeutic effects, benzoxadiazole derivatives, particularly the 7-nitro-2,1,3-benzoxadiazole (NBD) group, are widely utilized as fluorescent probes for detecting biologically relevant molecules.[13][14][15] Their fluorescence is often quenched and can be "turned on" upon reaction with a specific analyte, such as hydrogen sulfide (H₂S), a gaseous signaling molecule.[13][14]
Experimental Protocols
Synthesis of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX)
The synthesis of NBDHEX is a critical starting point for many biological studies. A representative synthetic procedure is as follows:
-
Starting Materials: 4-chloro-7-nitro-2,1,3-benzoxadiazole and 6-mercapto-1-hexanol.
-
Reaction: The starting materials are typically reacted in a suitable solvent, such as ethanol, in the presence of a base (e.g., triethylamine) to facilitate the nucleophilic substitution of the chlorine atom by the thiol group.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired NBDHEX.
-
Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the benzoxadiazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of an antimicrobial agent can be determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: The benzoxadiazole derivative is serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
VEGFR-2 Inhibition Assay (ELISA)
An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to screen for inhibitors of the VEGF:VEGFR2 interaction.[16][17][18]
-
Coating: A 96-well plate is coated with recombinant human VEGF165.
-
Blocking: The plate is blocked to prevent non-specific binding.
-
Inhibitor Incubation: The test compounds (benzoxadiazole derivatives) are added to the wells.
-
VEGFR-2 Addition: Biotinylated recombinant human VEGFR-2 is added to the wells.
-
Detection: Streptavidin-HRP is added, which binds to the biotinylated VEGFR-2. A chemiluminescent substrate is then added, and the signal is measured. A decrease in signal indicates inhibition of the VEGF:VEGFR2 interaction.
Western Blot for JNK Activation
Western blotting can be used to detect the phosphorylation and therefore activation of JNK.[3][19][20]
-
Cell Lysis: Cells treated with the benzoxadiazole derivative are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of JNK (p-JNK) and a primary antibody for total JNK as a loading control.
-
Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate. An increase in the p-JNK/total JNK ratio indicates activation of the JNK pathway.
Conclusion
Benzoxadiazole derivatives represent a highly promising class of compounds with diverse therapeutic potential. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurodegenerative disorders warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and execution of studies aimed at translating the therapeutic promise of benzoxadiazole derivatives into clinical applications. The continued exploration of this versatile scaffold holds the potential to deliver novel and effective treatments for a range of challenging diseases.
References
- 1. 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol: a promising new anticancer compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo efficacy of 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX) on human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. paulogentil.com [paulogentil.com]
- 5. Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 9. Antibacterial and antifungal activities of benzimidazole and benzoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigation of Novel Benzoxazole-Oxadiazole Derivatives as Effective Anti-Alzheimer’s Agents: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Nitro-2,1,3-benzoxadiazole derivatives, a new class of suicide inhibitors for glutathione S-transferases. Mechanism of action of potential anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cancer cell-specific benzoxadiazole-based fluorescent probe for hydrogen sulfide detection in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Frontiers | H2S-based fluorescent imaging for pathophysiological processes [frontiersin.org]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. tandfonline.com [tandfonline.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation by phosphorylation and purification of human c-Jun N-terminal Kinase (JNK) isoforms in milligram amounts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2,1,3-Benzoxadiazole as a Fluorescent Label for Biomolecules
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 2,1,3-benzoxadiazole derivatives, particularly 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), as fluorescent labels for a variety of biomolecules. These reagents are invaluable tools for studying biomolecular structure, function, and interactions due to their sensitivity to the local environment and their reactivity towards key functional groups.
Introduction
2,1,3-Benzoxadiazole, also known as benzofurazan, is a heterocyclic compound that forms the core of a class of environmentally sensitive fluorophores.[1][2] A particularly prominent derivative is 7-nitro-2,1,3-benzoxadiazole (NBD), which is widely used in the design of fluorescent probes.[1][2] NBD-based dyes, such as NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) and NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole), are fluorogenic reagents. They are essentially non-fluorescent on their own but become highly fluorescent upon reaction with primary or secondary amines and thiols.[3][4]
This property makes them excellent tools for labeling biomolecules such as amino acids, peptides, proteins, and lipids.[3][5][6] The fluorescence of the resulting NBD-adduct is sensitive to the polarity of its environment, providing insights into conformational changes, ligand binding, and membrane interactions.[3]
Key Features and Applications
-
Fluorogenic Nature: Low background fluorescence, leading to high signal-to-noise ratios.
-
Environmental Sensitivity: The fluorescence emission spectrum and quantum yield can change in response to the polarity of the surrounding environment.
-
Versatile Labeling: Reacts with primary and secondary amines (e.g., lysine side chains, N-termini of proteins) and thiols (e.g., cysteine side chains).[3]
-
Wide Range of Applications:
-
Amino Acid Analysis: Derivatization of amino acids for quantification by HPLC.[5][7][8]
-
Protein Labeling: Studying protein conformation, dynamics, and interactions.[3][9]
-
Lipid Trafficking: Monitoring the uptake and distribution of lipids in living cells.[6][10][11]
-
Neurotransmitter Detection: Sensitive analysis of amino acid neurotransmitters.[12][13]
-
Photophysical and Chemical Properties
The photophysical properties of 2,1,3-benzoxadiazole derivatives can vary depending on their specific structure and the solvent environment. Below is a summary of typical properties for NBD-labeled biomolecules.
| Property | Value | Notes |
| Excitation Maximum (λex) | ~470 nm | For NBD-amine adducts.[8][14] |
| Emission Maximum (λem) | ~530 - 540 nm | For NBD-amine adducts.[8][14] The exact wavelength is sensitive to the polarity of the environment. |
| Molar Extinction Coefficient (ε) | ~22,000 M⁻¹cm⁻¹ (for NBD-PE) | Value can vary depending on the specific conjugate. |
| Quantum Yield (Φ) | Moderate to high | Highly dependent on the environment; generally higher in non-polar environments. For some D-π-A-π-D 2,1,3-benzoxadiazole derivatives, the quantum yield is around 0.5 in chloroform.[1][2][15][16] |
| Stokes Shift | Large | The significant separation between excitation and emission maxima is advantageous for fluorescence detection, minimizing self-quenching and background interference.[1][2][15][16] |
| Reactivity | Nucleophilic Aromatic Substitution | The 4-fluoro or 4-chloro group is displaced by a nucleophile (e.g., an amine or thiol). NBD-F is more reactive than NBD-Cl. |
Experimental Protocols
Protocol 1: Labeling of Amino Acids with NBD-F for HPLC Analysis
This protocol describes the pre-column derivatization of amino acids with NBD-F for subsequent separation and quantification by reverse-phase HPLC.
Materials:
-
NBD-F solution: 100 mM in acetonitrile.
-
Borate buffer: 50 mM, pH 8.0, containing 20 mM EDTA.
-
Hydrochloric acid (HCl): 50 mM aqueous solution.
-
Sample containing amino acids.
Procedure:
-
Sample Preparation: Dissolve or dilute the amino acid sample in the borate buffer.
-
Derivatization Reaction:
-
Reaction Termination:
-
HPLC Analysis:
-
Inject an appropriate volume of the final mixture into the HPLC system.
-
Separate the NBD-amino acid derivatives on a C18 column.
-
Detect the derivatives using a fluorescence detector with excitation at ~470 nm and emission at ~530 nm.[14]
-
Caption: Workflow for amino acid analysis using NBD-F.
Protocol 2: N-Terminal Labeling of Proteins with NBD-Cl
This protocol allows for the selective labeling of the N-terminal α-amino group of proteins.
Materials:
-
Protein sample in a suitable buffer (e.g., phosphate buffer).
-
NBD-Cl (4-chloro-7-nitrobenzofurazan) solution: Prepare a stock solution in a water-miscible organic solvent like DMSO or acetonitrile.
-
Reaction buffer: pH 7.0-7.5 for selective N-terminal labeling.[3] For labeling of lysine residues, a higher pH (8.0-9.5) is required.[3]
Procedure:
-
Protein Preparation: Ensure the protein sample is in the desired reaction buffer at a known concentration.
-
Labeling Reaction:
-
Add a 5- to 10-fold molar excess of the NBD-Cl solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours in the dark.
-
-
Removal of Unreacted Label:
-
Separate the NBD-labeled protein from the unreacted NBD-Cl using size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
-
Characterization:
-
Determine the labeling efficiency by measuring the absorbance of the protein (at 280 nm) and the NBD moiety (at ~470 nm).
-
Analyze the labeled protein using fluorescence spectroscopy (Ex: ~470 nm, Em: ~540 nm).
-
Caption: General reaction of NBD-F with a primary amine.
Protocol 3: Monitoring Lipid Uptake in Mammalian Cells using NBD-Labeled Lipids
This protocol outlines a general procedure for visualizing the internalization of lipids using NBD-labeled lipid analogs in cultured mammalian cells.
Materials:
-
Mammalian cells cultured on glass-bottom dishes or coverslips.
-
NBD-labeled lipid (e.g., NBD-phosphatidylethanolamine) stock solution in a suitable solvent (e.g., DMSO or ethanol).
-
Cell culture medium or a suitable buffer (e.g., Krebs Ringer Phosphate HEPES buffer).[10]
-
Bovine Serum Albumin (BSA) solution for back-extraction (optional).[6]
Procedure:
-
Cell Preparation:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Before labeling, wash the cells with serum-free medium or buffer.
-
-
Labeling:
-
Washing:
-
Remove the labeling solution and wash the cells several times with cold buffer to remove unincorporated label.
-
-
Back-Extraction (Optional):
-
To distinguish between plasma membrane-localized and internalized lipids, you can perform a back-extraction. Incubate the cells with a BSA solution (e.g., 5% w/v) to extract the NBD-lipids from the outer leaflet of the plasma membrane.[6]
-
-
Imaging:
-
Immediately image the cells using a confocal fluorescence microscope. Use an appropriate laser line for excitation (e.g., 488 nm) and collect the emission in the green channel (~500-550 nm).
-
Caption: Workflow for NBD-lipid uptake assay.
Concluding Remarks
2,1,3-Benzoxadiazole-based fluorescent labels, particularly NBD-F and NBD-Cl, are powerful and versatile tools in biological and biomedical research. Their fluorogenic nature and environmental sensitivity allow for the detailed investigation of a wide array of biomolecules and cellular processes. The protocols provided here serve as a starting point, and optimization may be necessary depending on the specific application and experimental system.
References
- 1. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective N-terminal fluorescent labeling of proteins using 4-chloro-7-nitrobenzofurazan: a method to distinguish protein N-terminal acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bio-imaging and Sensing with 2,1,3-Benzoxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,1,3-Benzoxadiazole (BOX) Fluorophores
The 2,1,3-benzoxadiazole (BOX) scaffold, and particularly its nitro-substituted derivative, 7-nitro-2,1,3-benzoxadiazole (NBD), serves as a versatile platform for the development of fluorescent probes for bio-imaging and sensing.[1][2][3] These fluorophores are characterized by their small size, environmental sensitivity, and reactivity towards nucleophiles, making them ideal for detecting a variety of biologically significant analytes.[1][4] The fluorescence of NBD derivatives typically arises from intramolecular charge transfer (ICT) transitions, where the amino group acts as the donor and the nitro group as the strong electron-withdrawing acceptor.[4] This property makes their emission sensitive to the local environment, a key feature for sensing applications. While the analogous 2,1,3-benzothiadiazole (BTD) derivatives have been more extensively studied, BOX derivatives offer similar attractive photophysical properties, such as significant Stokes shifts and solvent-dependent fluorescence emission.[5][6]
Applications in Bio-imaging and Sensing
Derivatives of 2,1,3-benzoxadiazole have been successfully employed in a range of bio-imaging and sensing applications, including the detection of biologically important thiols, reactive oxygen species, and for imaging specific cellular organelles like mitochondria.
Sensing of Biological Thiols (Glutathione)
Application Note: 7-Nitro-2,1,3-benzoxadiazole (NBD) derivatives are widely used as "turn-on" fluorescent probes for the detection of biological thiols such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy).[1] Probes like 4-chloro-7-nitrobenzofurazan (NBD-Cl) are initially non-fluorescent and exhibit a significant increase in fluorescence upon reaction with thiols.[1] This reaction involves a nucleophilic aromatic substitution where the thiol displaces the leaving group (e.g., chlorine), leading to a highly fluorescent NBD-thiol adduct. This "off-on" switching mechanism provides a high signal-to-noise ratio, enabling sensitive detection of thiols in cellular environments. The emission wavelength of the resulting adduct is typically in the green-yellow region of the spectrum.[4]
Signaling Pathway for Glutathione (GSH) Detection by NBD-Cl:
Detection of Hydrogen Sulfide (H₂S)
Application Note: Similar to other thiols, hydrogen sulfide (H₂S) can be detected using NBD-based probes. NBD-ether based probes have been developed for the colorimetric and fluorescent detection of H₂S.[4] The reaction of the NBD-ether with H₂S results in the formation of NBD-SH, which is accompanied by a distinct color change and a "turn-on" fluorescence response.[4] Near-infrared (NIR) NBD-based probes for H₂S are particularly advantageous for in vivo applications due to deeper tissue penetration and reduced autofluorescence.[1]
Imaging of Mitochondria
Application Note: The lipophilic and cationic nature of certain 2,1,3-benzoxadiazole derivatives can be exploited for targeted imaging of mitochondria in living cells. These probes can accumulate in the mitochondria due to the mitochondrial membrane potential. Once localized, their fluorescence can be used to visualize mitochondrial morphology and dynamics. For instance, NBD-based ligands for the translocator protein (TSPO), which is expressed on the outer mitochondrial membrane, have been used to visualize mitochondria with a "turn-on" fluorescence signal.
Experimental Workflow for Mitochondrial Imaging:
Quantitative Data of Selected 2,1,3-Benzoxadiazole Derivatives
The photophysical properties of 2,1,3-benzoxadiazole derivatives can be tuned by modifying their chemical structure, particularly through the introduction of electron-donating and -accepting groups in a D-π-A-π-D architecture.[5][6]
| Compound ID | λabs (nm) | λem (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (ΦF) | Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹) | Target Analyte/Application | Reference |
| 9a | 419 | 494 | 3779 | 0.52 | ~3.4 x 10⁴ | General Fluorophore | [5] |
| 9d | 419 | 498 | 3779 | 0.48 | ~3.4 x 10⁴ | General Fluorophore | [5] |
| NBD-Ether Probe | ~578 | ~744 | ~166 nm | Not Stated | Not Stated | Hydrogen Sulfide (H₂S) | [1] |
| NBD-Cl | ~476 | ~546 | ~70 nm | Low (initially) | Not Stated | Glutathione (GSH), Cys, Hcy | [1] |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of 2,1,3-Benzoxadiazole Core
This protocol describes a two-step synthesis of the parent 2,1,3-benzoxadiazole.
Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide [5]
-
In a 500-mL flask, prepare a mixture of 2-nitroaniline (9.0 g, 6.5 mmol), tetrabutylammonium bromide (0.3 g, 1.1 mmol), diethyl ether (60 mL), and a 50% wt KOH solution (7 mL).
-
To this mixture, add a sodium hypochlorite solution (130 mL, >10% activated chlorine) dropwise.
-
Stir the mixture at room temperature for 7 hours.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3 x 1000 mL).
-
Combine the organic layers and evaporate the solvent under reduced pressure to obtain the yellow solid product.
Step 2: Synthesis of 2,1,3-Benzoxadiazole [5]
-
In a 250-mL flask, place 2,1,3-benzoxadiazole-1-oxide (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 mL).
-
Reflux the mixture for 3 hours.
-
Cool the reaction mixture and filter it.
-
Evaporate the solvents to obtain the crude product.
-
Purify the crude product by chromatography on silica gel with CH₂Cl₂ as the eluent to afford 2,1,3-benzoxadiazole as a yellow solid.
Protocol 2: Detection of Glutathione (GSH) in Living Cells using an NBD-based Probe
This is a generalized protocol adaptable for various NBD-based thiol probes.
Materials:
-
NBD-based thiol probe (e.g., NBD-Cl)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cells of interest (e.g., HeLa cells)
-
Confocal microscope
Procedure:
-
Cell Culture: Culture the cells in a suitable medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO₂. Seed the cells in a glass-bottom dish suitable for microscopy.
-
Probe Preparation: Prepare a stock solution of the NBD-based probe (e.g., 1 mM in DMSO).
-
Cell Staining: a. When cells reach the desired confluency, remove the culture medium and wash the cells twice with PBS. b. Dilute the probe stock solution in serum-free medium to the desired final concentration (typically 1-10 µM). c. Incubate the cells with the probe-containing medium for 15-30 minutes at 37°C.
-
Washing: Remove the staining solution and wash the cells three times with PBS to remove any unbound probe.
-
Imaging: a. Add fresh culture medium or PBS to the cells. b. Image the cells using a confocal microscope with appropriate excitation and emission wavelengths for the NBD fluorophore (e.g., excitation at ~488 nm and emission at ~500-550 nm).
-
(Optional) Co-localization: To confirm the localization of the signal, co-stain with a known organelle tracker.
Protocol 3: General Procedure for Viscosity Sensing in Cells
This protocol is a general guideline for using a viscosity-sensitive fluorescent probe and can be adapted for a 2,1,3-benzoxadiazole-based viscosity sensor.
Principle: Viscosity-sensitive probes, often called "molecular rotors," exhibit fluorescence that is dependent on the viscosity of their microenvironment. In low viscosity environments, intramolecular rotation quenches fluorescence. In high viscosity environments, this rotation is restricted, leading to an increase in fluorescence intensity.
Materials:
-
Viscosity-sensitive BOX derivative probe.
-
Cell culture reagents.
-
Viscosity-modulating agents (e.g., nystatin to increase membrane viscosity).
-
Solvents of varying viscosity for calibration (e.g., methanol-glycerol mixtures).
Procedure:
-
Probe Calibration (Optional but Recommended): a. Prepare a series of solutions with known viscosities (e.g., using methanol-glycerol mixtures). b. Measure the fluorescence intensity of the probe in each solution to generate a calibration curve of fluorescence intensity versus viscosity.
-
Cell Culture and Staining: a. Culture and stain cells with the viscosity-sensitive probe as described in Protocol 2.
-
Inducing Viscosity Changes (Optional): a. To observe the probe's response to viscosity changes, treat the stained cells with a viscosity-modulating agent (e.g., nystatin). b. Image the cells before and after treatment to monitor changes in fluorescence intensity.
-
Imaging and Analysis: a. Acquire fluorescence images using a confocal microscope. b. Quantify the fluorescence intensity in different cellular compartments or under different treatment conditions. c. Relate the changes in fluorescence intensity to changes in intracellular viscosity using the calibration curve.
Conclusion
2,1,3-Benzoxadiazole derivatives represent a powerful and versatile class of fluorophores for a wide array of applications in bio-imaging and sensing. Their tunable photophysical properties and reactivity make them valuable tools for researchers in cell biology, drug discovery, and diagnostics. The protocols and data presented here provide a foundation for the application of these probes in laboratory settings.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Utilization of 2,1,3-Benzoxadiazole-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 2,1,3-benzoxadiazole-based fluorescent probes. This class of fluorophores, particularly derivatives of 4-nitro-2,1,3-benzoxadiazole (NBD), offers versatile tools for the sensitive and selective detection of a wide range of biological analytes and for cellular imaging. Their utility stems from their compact size, environmental sensitivity, and tunable reactivity.
Introduction to 2,1,3-Benzoxadiazole Fluorophores
The 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold is a key building block in the design of fluorescent probes.[1] The electron-deficient nature of the benzoxadiazole ring, often enhanced by electron-withdrawing groups like a nitro group at the 7-position, makes it susceptible to nucleophilic attack, forming the basis for many "turn-on" fluorescent sensors.[1] The fluorescence of these probes is often based on mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).
The most prominent member of this family is 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) and its more reactive counterpart, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). These reagents react with primary and secondary amines, as well as thiols, to yield highly fluorescent adducts.[2] This reactivity has been widely exploited for the derivatization and quantification of amino acids, peptides, proteins, and various small molecule drugs.
General Synthetic Strategies
The synthesis of 2,1,3-benzoxadiazole-based probes can be broadly categorized into two main approaches: the synthesis of the core benzoxadiazole structure and the subsequent derivatization of a reactive benzoxadiazole precursor.
Synthesis of the 2,1,3-Benzoxadiazole Core
The fundamental 2,1,3-benzoxadiazole ring system can be synthesized from substituted anilines. A common route involves the oxidation of a 2-nitroaniline derivative.
Derivatization of NBD-Cl and NBD-F
The most common strategy for creating functional probes involves the nucleophilic aromatic substitution (SNAr) reaction of NBD-Cl or NBD-F with a nucleophile-containing recognition moiety. The electron-withdrawing nitro group makes the carbon atom attached to the halogen highly electrophilic and susceptible to attack by amines and thiols.
Applications and Quantitative Data
2,1,3-benzoxadiazole-based probes have been developed for a wide array of analytes and cellular components. The following tables summarize the quantitative data for representative probes.
Probes for Amines and Thiols
These probes are widely used for the quantification of amino acids, peptides, and biothiols like glutathione (GSH), cysteine (Cys), and homocysteine (Hcy).
| Probe Name | Target Analyte(s) | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference(s) |
| NBD-Cl | GSH, Cys, Hcy | ~476 | ~546 | Low (initially) to High | ~35 nM for GSH | [3] |
| NBD-F | Amino Acids | ~488 | ~530-540 | - | 4-25 fold improvement over previous methods | [2] |
| DMDSPAB-I | GSH, Cys, Hcy | 620 | 630 | 0.557 | 0.24 - 0.72 nM | [4] |
| ABD-F | Thiols and Amines | 385 | 515 | - | 5 - 20 nM | [5] |
Probes for Reactive Oxygen Species (ROS)
Probes for ROS are crucial in studying oxidative stress and related pathologies.
| Probe Name | Target Analyte(s) | Excitation (λex, nm) | Emission (λem, nm) | Sensing Mechanism | Key Features | Reference(s) |
| NBD-based probe | Peroxyl Radicals | ~470 | ~550 | H-atom transfer | "Turn-on" fluorescence | - |
| Boronate-NBD | H₂O₂ | ~468 | ~525 | Boronate oxidation | Ratiometric response | - |
Probes for Cellular Imaging
The lipophilicity and fluorescence properties of certain benzoxadiazole derivatives make them excellent stains for cellular organelles.
| Probe Name | Target Organelle/Molecule | Excitation (λex, nm) | Emission (λem, nm) | Key Features | Reference(s) |
| NBD-PZ | Lysosomes | ~468 | ~540 | Rapid visualization in live cells | [6] |
| NBD-labeled lipids | Fatty Acid Uptake/Flippases | ~465 | ~535 | Monitors lipid internalization | [7][8] |
| BTD derivatives | Mitochondria, Lipid Droplets | Varies | Varies | High photostability, large Stokes shift | [9] |
Experimental Protocols
General Protocol for Synthesis of an NBD-Amine Probe
This protocol describes the general procedure for the derivatization of a primary amine with NBD-Cl.
Materials:
-
4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl)
-
Amine-containing compound of interest
-
Anhydrous solvent (e.g., acetonitrile, DMF, or ethanol)
-
Base (e.g., triethylamine or sodium bicarbonate)
-
Reaction vial
-
Stirring apparatus
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve the amine-containing compound (1.0 equivalent) in the anhydrous solvent in a reaction vial.
-
Add the base (1.1-1.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
In a separate vial, dissolve NBD-Cl (1.0-1.2 equivalents) in a minimal amount of the same anhydrous solvent.
-
Add the NBD-Cl solution dropwise to the amine solution while stirring.
-
Protect the reaction from light by wrapping the vial in aluminum foil.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 1-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the fluorescent product and evaporate the solvent.
-
Characterize the purified NBD-amine probe by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
General Protocol for Cellular Imaging with a 2,1,3-Benzoxadiazole-Based Probe
This protocol provides a general workflow for staining live cells with a fluorescent probe.
Signaling and Detection Mechanisms
The fluorescence response of 2,1,3-benzoxadiazole probes is governed by various photophysical principles.
Intramolecular Charge Transfer (ICT)
In many NBD-adducts, the amino or thioether group acts as an electron donor and the nitrobenzoxadiazole moiety as an electron acceptor. Upon photoexcitation, an intramolecular charge transfer occurs, leading to a large Stokes shift and sensitivity to the polarity of the local environment.[1]
Photoinduced Electron Transfer (PET)
PET-based probes are designed with a fluorophore and a quencher/receptor unit connected by a short spacer. In the "off" state, the fluorescence of the benzoxadiazole fluorophore is quenched by electron transfer from the receptor. Upon binding of the analyte to the receptor, the PET process is inhibited, resulting in a "turn-on" fluorescence response.
References
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A new BODIPY-based long-wavelength fluorescent probe for chromatographic analysis of low-molecular-weight thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Real time non invasive imaging of fatty acid uptake in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) Labeling of Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a highly sensitive fluorogenic reagent used for the derivatization of primary and secondary amines, making it an invaluable tool for the analysis of amino acids.[1][2] NBD-F itself is not fluorescent but reacts with the amino groups of amino acids to yield highly fluorescent and stable derivatives.[2] This property allows for the sensitive detection of amino acids in various applications, including high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE).[1][3] The resulting NBD-amino acid adducts are orange and can be detected by fluorescence with excitation and emission maxima typically around 470 nm and 530 nm, respectively.[1][2] This pre-column derivatization technique offers significant advantages in terms of simplicity, speed, and high sensitivity, with detection limits reaching the femtomole level.[2][4]
Principle of the Reaction
NBD-F reacts with the primary or secondary amino group of an amino acid under mild alkaline conditions. The fluorine atom at the 4-position of the benzoxadiazole ring is highly reactive and susceptible to nucleophilic substitution by the amino group. This reaction results in the formation of a stable, fluorescent NBD-amino acid derivative. The reaction is typically carried out at a slightly elevated temperature to ensure rapid and complete derivatization.
Quantitative Data Summary
The efficiency of the NBD-F labeling reaction is dependent on several factors, including pH, temperature, reaction time, and the molar ratio of the reagent to the amino acid. The following tables summarize the key quantitative parameters for the NBD-F labeling of amino acids, compiled from various optimized protocols.
Table 1: Optimized Reaction Conditions for NBD-F Labeling
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.5 | Borate buffer is commonly used to maintain a stable alkaline pH, which facilitates the nucleophilic attack of the amino group.[1][4] |
| Temperature | 60°C - 80°C | Higher temperatures accelerate the reaction rate, with typical incubation times being very short.[1][3] Some protocols also suggest room temperature with longer incubation.[4] |
| Reaction Time | 1 - 7 minutes | The reaction is generally rapid at elevated temperatures.[1][5] Longer times may be required at lower temperatures.[4] |
| NBD-F Concentration | 20 mM - 100 mM | A molar excess of NBD-F is used to ensure complete derivatization of all amino acids in the sample.[1][3] |
Table 2: Spectroscopic Properties of NBD-Labeled Amino Acids
| Property | Wavelength (nm) | Notes |
| Excitation Maximum (λex) | ~470 nm | The optimal wavelength to excite the NBD-amino acid derivative for maximum fluorescence emission.[1] |
| Emission Maximum (λem) | ~530 nm | The wavelength at which the maximum fluorescence intensity is observed upon excitation.[1] |
| Detection Wavelength (UV) | ~472 nm | For detection using a UV-Vis detector in HPLC.[6] |
Experimental Protocols
This section provides a detailed methodology for the NBD-F labeling of amino acids for subsequent analysis by HPLC.
Materials and Reagents
-
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
-
Acetonitrile (HPLC grade)
-
Boric acid
-
Sodium hydroxide (NaOH) or Sodium tetraborate
-
Hydrochloric acid (HCl)
-
Amino acid standards
-
Water (deionized or HPLC grade)
-
EDTA (optional, can be included in the buffer)[1]
Equipment
-
Heating block or water bath
-
Vortex mixer
-
Pipettes
-
Reaction vials (e.g., 1.5 mL microcentrifuge tubes)
-
HPLC system with a fluorescence or UV detector and a C18 column
Reagent Preparation
-
Borate Buffer (e.g., 50 mM, pH 8.0) : Dissolve the appropriate amount of boric acid in water. Adjust the pH to 8.0 with a concentrated NaOH solution. Some protocols may use a higher pH of up to 9.5.[4]
-
NBD-F Solution (e.g., 100 mM in Acetonitrile) : Dissolve the required amount of NBD-F in acetonitrile. This solution should be prepared fresh and protected from light.
-
Stopping Reagent (e.g., 50 mM HCl) : Dilute concentrated HCl in water to a final concentration of 50 mM.
Experimental Workflow Diagram
Caption: Workflow for NBD-F labeling of amino acids.
Step-by-Step Protocol
-
Sample Preparation : Prepare the amino acid sample or standard solution in the prepared borate buffer.[1]
-
Reaction Mixture : In a reaction vial, combine the following in the specified order:
-
Incubation : Tightly cap the vial, vortex briefly to mix, and incubate in a heating block or water bath at 60°C for 1 minute.[1] Some protocols may recommend different temperatures and times, for example, 80°C for 5 minutes.[3]
-
Cooling : Immediately after incubation, transfer the vial to an ice bath to cool down and stop the reaction.[1]
-
Acidification : Add 400 µL of 50 mM HCl solution to the reaction mixture to neutralize the excess borate and stabilize the derivatives.[1]
-
Analysis : The resulting solution containing the NBD-labeled amino acids is now ready for injection into the HPLC system.
Signaling Pathway Diagram (Illustrative)
While NBD-F labeling is a chemical derivatization process and not a biological signaling pathway, the following diagram illustrates the logical flow of the chemical reaction.
Caption: Chemical reaction pathway of NBD-F with an amino acid.
Conclusion
The NBD-F labeling method provides a robust and highly sensitive approach for the quantitative analysis of amino acids. The protocol is straightforward and rapid, making it suitable for high-throughput applications in research, clinical diagnostics, and the pharmaceutical industry. By following the detailed protocols and considering the optimized parameters presented in these application notes, researchers can achieve reliable and reproducible results.
References
- 1. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 2. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 3. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Determination of amino acid neurotransmitters in rat hippocampi by HPLC-UV using NBD-F as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: 2,1,3-Benzoxadiazole for the Detection of Amines and Aliphatic Amines in Water
Introduction
2,1,3-Benzoxadiazole and its derivatives are a class of highly effective fluorogenic labeling reagents used for the sensitive detection and quantification of primary and secondary amines. Key among these are 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 7-chloro-4-nitrobenzoxadiazole (NBD-Cl). These reagents are intrinsically non-fluorescent but undergo a nucleophilic aromatic substitution reaction with primary or secondary amines to yield intensely fluorescent products.[1][2] This property makes them ideal for a variety of analytical applications in complex matrices, including water samples. The reaction is robust and can be coupled with highly sensitive analytical techniques such as spectrofluorimetry and high-performance liquid chromatography (HPLC) with fluorescence detection.[3][4] NBD-F is noted to be significantly more reactive towards amines than NBD-Cl.[1]
Principle of Detection
The detection mechanism is based on a derivatization reaction where the amine's nucleophilic nitrogen atom attacks the electron-deficient aromatic ring of the benzoxadiazole derivative, displacing the halide (fluoride or chloride) substituent. The resulting N-substituted benzoxadiazole product is a stable, highly fluorescent molecule. The fluorescence intensity of the product is directly proportional to the concentration of the amine in the sample, allowing for precise quantification.
Quantitative Data Summary
The following tables summarize the performance of various 2,1,3-benzoxadiazole-based methods for the detection of amines in aqueous and biological samples.
Table 1: Spectrofluorometric and Sensor-Based Detection
| Reagent/Sensor | Analyte(s) | Linear Range | LOD/LOQ | Excitation (nm) | Emission (nm) | Reference |
| NBD-F | Taurine | 2.0–12.5 µg/mL | LOD: 0.6 µg/mL, LOQ: 2.02 µg/mL | 485 | 542 | [5] |
| UiO-68(bod) MOF | Aliphatic Amines | Not specified | LOD: 60–240 nM | Not specified | Not specified | [6] |
| UiO-68(bod) MOF | Ammonia | Not specified | LOD: 6.5 ppb (384 nM) | Not specified | Not specified | [6] |
Table 2: Chromatographic Methods (HPLC)
| Reagent | Analyte(s) | Linear Range | LOD/LOQ | Excitation (nm) | Emission (nm) | Reference |
| NBD-F | Fluoxetine, Norfluoxetine | 0.01–0.5 µg/mL | LOD: 0.005 µg/mL | 470 | 530 | [4] |
| NBD-F | Norfluoxetine | 0.005–0.5 µg/mL | LOD: 0.002 µg/mL | 470 | 530 | [4] |
| NBD-F | Fluoxetine | Not specified | LOD: ~17 nM | Not specified | Not specified | [4] |
| NBD-F | Norfluoxetine | Not specified | LOD: ~5 nM | Not specified | Not specified | [4] |
| NBD-Cl | Trimetazidine | 0.25–18.00 ng/mL | Not specified | 470 | 540 | [7] |
| NBD-Cl | Insulin | Not specified | Not specified | 470 | 573 | [4] |
Experimental Protocols
Protocol 1: General Spectrofluorometric Detection of Amines in Water using NBD-F
This protocol is based on the method developed for taurine analysis and can be adapted for other primary or secondary aliphatic amines.[5]
1. Materials and Reagents:
-
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F)
-
Borate Buffer (0.1 M, pH 10.0)
-
Acetonitrile (ACN), HPLC grade
-
Deionized Water
-
Amine Standard Solution (e.g., 100 µg/mL in deionized water)
-
Water samples for analysis
2. Preparation of Solutions:
-
NBD-F Stock Solution (0.5% w/v): Dissolve 50 mg of NBD-F in 10 mL of acetonitrile. Store protected from light at 4°C.
-
NBD-F Working Solution (0.05% w/v): Dilute 1 mL of the stock solution to 10 mL with acetonitrile. Prepare fresh daily.
-
Borate Buffer: Prepare a 0.1 M solution of sodium tetraborate and adjust the pH to 10.0 using 0.1 M NaOH or HCl.
3. Derivatization Procedure:
-
Pipette 1.0 mL of the water sample (or standard/blank) into a glass test tube.
-
Add 1.0 mL of 0.1 M borate buffer (pH 10.0).
-
Add 1.0 mL of the 0.05% NBD-F working solution.
-
Vortex the mixture for 30 seconds.
-
Incubate the mixture in a water bath at 50°C for 30 minutes, protected from light.
-
After incubation, immediately cool the tube in an ice bath for 2 minutes to stop the reaction.
-
Add 2.0 mL of deionized water to the mixture and vortex.
4. Spectrofluorometric Measurement:
-
Transfer the final solution to a quartz cuvette.
-
Using a spectrofluorometer, set the excitation wavelength to 485 nm and the emission wavelength to 542 nm.
-
Measure the fluorescence intensity of the blank, standards, and samples.
-
Construct a calibration curve by plotting the fluorescence intensity of the standards against their concentrations.
-
Determine the concentration of the amine in the water samples from the calibration curve.
Protocol 2: HPLC Quantification of Aliphatic Amines using NBD-F Pre-column Derivatization
This protocol is a generalized method based on procedures for analyzing pharmaceutical amines.[4]
1. Materials and Reagents:
-
NBD-F and solutions as described in Protocol 1.
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water (18 MΩ·cm)
-
Formic acid or other mobile phase modifier
-
C18 HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Derivatization Procedure:
-
In a microcentrifuge tube, mix 100 µL of the aqueous sample (or standard) with 100 µL of 0.1 M borate buffer (pH 8.5).
-
Add 200 µL of NBD-F working solution (0.05% in ACN).
-
Vortex the mixture and incubate at 70°C for 5 minutes in a heating block.
-
Cool the mixture in an ice bath.
-
(Optional) Add 100 µL of 0.1 M HCl to quench the reaction and stabilize the derivative.
-
Filter the solution through a 0.22 µm syringe filter before injection.
3. HPLC-Fluorescence Detection Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. (Gradient conditions must be optimized for the specific amine).
-
Example Gradient: Start with 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, return to 20% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Settings:
-
Excitation: 470 nm
-
Emission: 530 nm
-
4. Analysis:
-
Inject prepared standards to establish retention times and build a calibration curve based on peak area.
-
Inject the prepared samples.
-
Identify the amine derivative peak by its retention time and quantify using the calibration curve.
References
- 1. biotium.com [biotium.com]
- 2. 4-Fluoro-7-nitrobenzofurazan - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. A luminescent 2,1,3-benzoxadiazole-decorated zirconium-organic framework as an exceptionally sensitive turn-on sensor for ammonia and aliphatic amines in water - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Benzoxadiazole-Decorated MOFs for Advanced Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and application of benzoxadiazole- and benzothiadiazole-decorated Metal-Organic Frameworks (MOFs) as highly sensitive and selective fluorescent sensors. The unique photophysical properties of the benzoxadiazole moiety, combined with the tunable and porous nature of MOFs, offer a powerful platform for the detection of a wide range of analytes relevant to environmental monitoring, healthcare, and pharmaceutical quality control.
Introduction to Benzoxadiazole-MOF Sensors
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore sizes, and the ability to functionalize the organic linkers make them ideal candidates for sensing applications.[1][2] By incorporating fluorescent moieties like 2,1,3-benzoxadiazole or its sulfur analogue, 2,1,3-benzothiadiazole, into the MOF structure, we can create robust sensors that exhibit changes in their luminescence upon interaction with specific analytes.[3][4]
The sensing mechanism often relies on analyte-induced changes in the electronic properties of the fluorophore. These changes can manifest as either an enhancement ("turn-on") or a reduction ("turn-off") of the fluorescence signal. Common mechanisms include photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and hydrogen bonding interactions that alter the electronic state of the benzoxadiazole unit.[5][6] This high sensitivity allows for the detection of trace amounts of various analytes.
Quantitative Sensor Performance
The following tables summarize the performance of several notable benzoxadiazole- and benzothiadiazole-decorated MOFs for various analytes.
Table 1: Sensing of Amines and Ammonia
| MOF Sensor | Analyte | Limit of Detection (LOD) | Sensing Mechanism | Reference |
| UiO-68(bod) | Ammonia (in water) | 6.5 ppb (384 nM) | Fluorescence Turn-On | |
| Aliphatic Amines (in water) | 60–240 nM | Fluorescence Turn-On | ||
| Zr-BTDB-fcu-MOF | Methylamine (in water) | 66.2 nM | Fluorescence Turn-On | [5] |
| Nicotine (in water) | ~280 nM | Fluorescence Turn-On | [5] |
Table 2: Sensing of Pharmaceuticals and Biomarkers
| MOF Sensor | Analyte | Limit of Detection (LOD) | Sensing Mechanism | Reference |
| Zr_BTDZ | Diclofenac (in water) | 4.1 µM | Fluorescence Quenching | [7] |
| Ibuprofen (in water) | 1.6 µM | Fluorescence Enhancement | [7] | |
| MOF-1 (Zn-based) | 2,6-Dipicolinic Acid (DPA) | Not specified, but sensitive | Fluorescence Turn-On | [6] |
| Cd(II)-im₂btd MOF | Gossypol (in ethanol) | 0.65 µM | Fluorescence Quenching | [8] |
Experimental Protocols
The following are detailed protocols for the synthesis of representative benzoxadiazole-decorated MOFs and their application in sensing.
Protocol 1: Synthesis of UiO-68(bod) for Amine Sensing
This protocol is divided into two main stages: the synthesis of the benzoxadiazole-based ligand and the subsequent solvothermal synthesis of the MOF.
Part A: Synthesis of 4,7-di(p-carboxyphenyl)-2,1,3-benzoxadiazole Ligand
This ligand synthesis involves the creation of the core benzoxadiazole structure followed by functionalization with carboxylic acid groups. A general synthetic route starts with the cyclization of 2-nitroaniline to form a 2,1,3-benzoxadiazole N-oxide, which is then reduced.[9][10] The core is then typically halogenated, for example, to 4,7-dibromo-2,1,3-benzoxadiazole, to allow for subsequent cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) with appropriate precursors to attach the carboxyphenyl groups.[9]
Part B: Solvothermal Synthesis of UiO-68(bod) MOF
-
In a reaction tube, dissolve 4,7-di(p-carboxyphenyl)-2,1,3-benzoxadiazole ligand in N,N-dimethylformamide (DMF).
-
Add trifluoroacetic acid (TFA) as a modulator.
-
Stir the solution magnetically in an oil bath at 120 °C until the ligand is fully dissolved.
-
Add ZrOCl₂·8H₂O and benzoic acid to the solution.
-
Seal the reaction tube and place it in an oven at 120 °C for 72 hours.
-
After cooling to room temperature, collect the resulting yellow precipitate.
-
Wash the product sequentially with DMF (3 times) and anhydrous methanol (3 times) at room temperature, using centrifugation to separate the solid after each wash.
-
Dry the final product at 50 °C.
Protocol 2: Amine Sensing using UiO-68(bod)[7]
-
Prepare a stable suspension of the synthesized UiO-68(bod) in deionized water.
-
Prepare stock solutions of the target amines (e.g., ammonia, aliphatic amines) in deionized water.
-
In a fluorescence cuvette, place the UiO-68(bod) suspension.
-
Record the baseline fluorescence spectrum of the MOF suspension.
-
Incrementally add small aliquots of the amine stock solution to the cuvette.
-
After each addition, gently mix and record the fluorescence spectrum.
-
Observe the "turn-on" fluorescence response, characterized by a significant increase in emission intensity.
-
Plot the change in fluorescence intensity against the analyte concentration to determine the limit of detection (LOD).
Protocol 3: Synthesis of a Cd(II)-based MOF for Gossypol Sensing[9]
This protocol describes the solvothermal synthesis of a cadmium(II) MOF incorporating a 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole (im₂btd) ligand.
-
In a suitable vessel, combine equimolar amounts of cadmium(II) nitrate tetrahydrate, di(p-carboxyphenyl)sulphone (H₂dcdps), and 4,7-di(imidazol-1-yl)-2,1,3-benzothiadiazole (im₂btd).
-
Add a solvent mixture of DMA:H₂O:EtOH (4:2:1).
-
Seal the vessel and heat under solvothermal conditions (e.g., in an oven at a specified temperature for a set duration).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Collect the single crystals of the MOF product.
-
Wash the crystals with fresh solvent and dry appropriately.
Protocol 4: Gossypol Sensing using the Cd(II)-MOF[9]
-
Prepare a suspension of the synthesized Cd(II)-MOF in ethanol.
-
Record the baseline photoluminescence spectrum of the MOF suspension.
-
Prepare stock solutions of gossypol and potential interfering substances in ethanol.
-
Add aliquots of the gossypol solution to the MOF suspension and record the luminescence spectra.
-
A "turn-off" or quenching of the luminescence intensity indicates the presence of gossypol.
-
To test for selectivity, repeat the experiment with other analytes (e.g., common components of cottonseed oil) and observe the change in luminescence.
-
The limit of detection can be calculated from the titration data. For recyclability, the MOF can be recovered by centrifugation, washed with ethanol, and reused.[8]
Visualizing Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate the key processes involved in the synthesis and sensing applications of benzoxadiazole-decorated MOFs.
Caption: Experimental workflow for MOF synthesis and sensing.
Caption: Mechanism for "turn-on" fluorescence sensing.
Caption: Mechanism for "turn-off" fluorescence sensing.
Applications in Drug Development
The high sensitivity and selectivity of benzoxadiazole-decorated MOFs open up several potential applications within the drug development pipeline:
-
Pharmaceutical Quality Control: These MOFs can be used to develop rapid and sensitive assays for the detection of impurities or degradation products in active pharmaceutical ingredients (APIs) and final drug formulations. For example, the detection of unwanted amine byproducts.
-
Detection of Drug Molecules: As demonstrated with diclofenac and ibuprofen, these sensors can be tailored to detect and quantify specific drug molecules.[7] This could be valuable for monitoring drug concentrations in wastewater or for developing novel analytical methods.
-
Biomarker Sensing: The ability to detect biomarkers, such as 2,6-dipicolinic acid for anthrax, highlights the potential for developing diagnostic tools.[6] In drug development, this could translate to monitoring biomarkers that indicate drug efficacy or toxicity.
-
High-Throughput Screening: The fluorescence-based detection mechanism is amenable to high-throughput screening formats, allowing for the rapid testing of numerous samples.
Conclusion and Future Outlook
Benzoxadiazole-decorated MOFs represent a versatile and powerful platform for the development of next-generation chemical sensors. Their high sensitivity, selectivity, and tunable properties make them suitable for a wide array of applications, from environmental monitoring to pharmaceutical analysis. Future research will likely focus on the development of MOF-based sensor arrays for multiplexed detection, the integration of these materials into portable sensing devices, and the exploration of new benzoxadiazole derivatives to further enhance sensor performance. The continued development of these materials holds significant promise for addressing key analytical challenges in science and industry.
References
- 1. A benzothiadiazole-decorated UiO-68 metal–organic framework for diclofenac and ibuprofen luminescence sensing and adsorption in wastewater - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Luminescence "Turn-On" Detection of Gossypol Using Ln3+-Based Metal-Organic Frameworks and Ln3+ Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 10. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of N-BD-Labeled Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the quantification of primary and secondary amines in various matrices, including pharmaceutical formulations, biological samples, and food products. However, many biologically significant amines lack a strong chromophore or fluorophore, making their direct detection by UV-Vis or fluorescence detectors challenging. Chemical derivatization with a labeling agent that imparts favorable spectrophotometric or fluorometric properties to the analyte is a widely adopted strategy to overcome this limitation.
This document provides detailed application notes and protocols for the analysis of primary and secondary amines using two common fluorogenic labeling reagents: 4-chloro-7-nitrobenzofurazan (NBD-Cl) and 4-fluoro-7-nitrobenzofurazan (NBD-F). These reagents react with amines to form highly fluorescent and stable derivatives, enabling sensitive and selective quantification by reversed-phase HPLC with fluorescence detection.[1][2][3][4]
Principle of Derivatization
The derivatization of amines with NBD-Cl and NBD-F proceeds through a nucleophilic aromatic substitution reaction. The amino group of the analyte acts as a nucleophile, attacking the electron-deficient carbon atom on the benzofurazan ring and displacing the chloride or fluoride ion.[2][3] This reaction is typically carried out in a slightly alkaline medium (pH 8-10.5) to ensure the amino group is deprotonated and thus more nucleophilic.[1][2] The resulting NBD-amine adduct is a highly fluorescent derivative that can be readily detected.[2][3] NBD-F is generally more reactive than NBD-Cl, allowing for shorter reaction times.[3]
Applications
The HPLC analysis of NBD-labeled amines has a broad range of applications, including:
-
Pharmaceutical Analysis: Quantification of amine-containing active pharmaceutical ingredients (APIs) and their metabolites in drug formulations and biological fluids.[5][6]
-
Biogenic Amine Analysis: Determination of biogenic amines such as histamine, tyramine, and cadaverine in food products as indicators of quality and spoilage.[7][8][9][10][11]
-
Amino Acid Analysis: Quantification of amino acids in biological samples for clinical diagnostics and biomedical research.[12]
-
Neurotransmitter Analysis: Measurement of neurotransmitters like dopamine, norepinephrine, and serotonin in neuroscience research.[4]
Quantitative Data Summary
The following tables summarize typical quantitative data for the HPLC analysis of NBD-labeled amines, compiled from various studies. These values can serve as a reference for method development and validation.
Table 1: Derivatization and Detection Parameters for NBD-Labeled Amines
| Derivatizing Reagent | pH | Temperature (°C) | Time (min) | Excitation (nm) | Emission (nm) | Reference |
| NBD-Cl | 9.0 | 50 | 120 | 470 | 573 | [5] |
| NBD-Cl | 9.0 | Ambient | 40 | 470 | 540 | [12] |
| NBD-Cl | 10.5 | Ambient | Optimized | 472 | 562 | |
| NBD-F | 8.0 | 60 | 1 | 470 | 530 | [13] |
| NBD-F | 9.5 | 60 | 5 | Not Specified | Not Specified | [4] |
| NBD-F | 8.0 | 50 | 5 | Not Specified | Not Specified |
Table 2: Chromatographic Conditions and Performance Data for NBD-Labeled Amines
| Analyte(s) | Column | Mobile Phase | Linearity Range | Limit of Detection (LOD) | Reference |
| Thiamine | Not Specified | Not Specified | 0.2 – 1.0 µg/mL | 0.020 µg/mL | [3] |
| Amlodipine | C18 | Isocratic | 0.25-18.00 ng/mL | Not Specified | |
| Reboxetine | C18 | Acetonitrile/Aqueous Nitric Acid (pH 3) | 2.0-200.0 ng mL-1 | Not Specified | [5] |
| Amino Acids | C18 | Acetonitrile-Acetate Buffer | 20 fmol to 20 pmol | 2.8-20 fmol | [12] |
| Biogenic Amines | Not Specified | Not Specified | 0.01~0.10 mg/kg (LOD) | 0.01~0.10 mg/kg | [8] |
| Hydroxyproline | PICO TAG | 80% 0.1M Sodium Acetate (pH 7.2) / 20% Acetonitrile | 0.1-2.0 µg/ml | 0.01 µg/ml | [14] |
Experimental Protocols
Protocol 1: Derivatization of Amines with NBD-Cl
This protocol provides a general procedure for the pre-column derivatization of primary and secondary amines using NBD-Cl.
Materials:
-
Amine standard or sample solution
-
NBD-Cl solution (e.g., 5 mM in methanol or acetonitrile)
-
Borate buffer (0.1 M, pH 9.0)
-
Hydrochloric acid (0.1 M)
-
Methanol or Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Heating block or water bath
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: In a 1.5 mL microcentrifuge tube, add 100 µL of the amine standard or sample solution.
-
Buffering: Add 200 µL of 0.1 M borate buffer (pH 9.0) and briefly vortex.[2]
-
Derivatization: Add 200 µL of the 5 mM NBD-Cl solution to the tube and vortex thoroughly.[2]
-
Incubation: Incubate the mixture at a specified temperature and time (e.g., 60°C for 30 minutes). Optimization of these parameters is recommended for specific analytes.
-
Reaction Termination: After incubation, cool the tube to room temperature. Add 100 µL of 0.1 M HCl to stop the reaction by neutralizing the buffer.[2] Vortex the mixture.
-
Filtration: If the sample contains particulates, filter it through a 0.22 µm syringe filter before HPLC analysis.[2]
-
Analysis: The derivatized sample is now ready for injection into the HPLC system.
Protocol 2: Derivatization of Amines with NBD-F
This protocol outlines a general procedure for the pre-column derivatization of primary and secondary amines using the more reactive NBD-F.
Materials:
-
Amine standard or sample solution
-
NBD-F solution (e.g., 100 mM in acetonitrile)
-
Borate buffer (50 mM, pH 8.0, containing 20 mM EDTA)
-
Hydrochloric acid (50 mM)
-
Acetonitrile (HPLC grade)
-
Reaction vials
-
Heating block or water bath
-
Ice bath
Procedure:
-
Sample Preparation: Prepare the sample solution by dissolving or mixing the sample with 50 mM borate buffer (pH 8.0) containing 20 mM EDTA.[13]
-
Mixing: In a reaction vial, mix 300 µL of the sample solution with 100 µL of 100 mM NBD-F in acetonitrile solution.[13]
-
Incubation: Heat the vial at 60°C for 1 minute.[13]
-
Cooling: Immediately cool the reaction vial on an ice bath.[13]
-
Acidification: Add 400 µL of 50 mM HCl aqueous solution to the reaction mixture.[13]
-
Analysis: The mixture is now ready for HPLC analysis.[13]
HPLC Analysis
Chromatographic System:
-
A standard HPLC system equipped with a fluorescence detector is required.
-
Column: A reversed-phase C8 or C18 column is commonly used for the separation of NBD-derivatized amines.[15]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
Detection: The fluorescence detector should be set to the appropriate excitation and emission wavelengths for the NBD-amine derivatives (see Table 1).
Mandatory Visualizations
Caption: General experimental workflow for the analysis of amines by HPLC with NBD derivatization.
Caption: Nucleophilic aromatic substitution reaction between NBD-Cl and a primary amine.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Biogenic Amines Using Immunoassays, HPLC, and a Newly Developed IC-MS/MS Technique in Fish Products—A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Determination of biogenic amines by high-performance liquid chromatography (HPLC-DAD) in probiotic cow's and goat's fermented milks and acceptance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differences between biogenic amine detection by HPLC methods using OPA and dansyl derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Application Note: In Vivo Analysis of Amino Acid Neurotransmitters using NBD-F Derivatization and HPLC-FLD
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative analysis of amino acid neurotransmitters (AANs), such as the primary excitatory neurotransmitter glutamate (Glu) and the primary inhibitory neurotransmitter γ-aminobutyric acid (GABA), is crucial for understanding neuronal function and pathology. In vivo microdialysis is a powerful technique for sampling the extracellular fluid of specific brain regions in awake, freely-moving animals.[1][2][3] This application note details a robust method for the sensitive quantification of AANs in brain microdialysates using pre-column derivatization with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) followed by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
NBD-F is an efficient fluorogenic reagent that reacts with primary and secondary amines to form stable, highly fluorescent derivatives.[4][5][6] The reagent itself is non-fluorescent, minimizing background interference and enhancing detection sensitivity, with detection limits reported in the femtomole range.[7] This method offers excellent selectivity and is well-suited for the complex biological matrix of brain microdialysates.[4][8]
Principle and Reaction Mechanism
NBD-F reacts with the primary or secondary amine groups of amino acids via a nucleophilic aromatic substitution reaction. This reaction occurs under mild, slightly alkaline conditions (pH 8.0-9.5) to yield a stable, intensely fluorescent NBD-amino acid adduct.[4][5][7] The resulting derivative can be excited by common laser lines (e.g., 470-488 nm) and emits fluorescence at approximately 530-540 nm.[7][9]
Caption: Reaction of NBD-F with an amino acid neurotransmitter.
Experimental Workflow
The overall experimental process involves several key stages, from surgical implantation of a microdialysis probe to the final chromatographic analysis. Each step must be carefully optimized to ensure accurate and reproducible results.
Caption: Experimental workflow for in vivo neurotransmitter analysis.
Protocols
Protocol 1: In Vivo Microdialysis
This protocol is a general guideline and should be adapted based on the specific brain region, animal model, and experimental goals. All animal procedures must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).
-
Surgical Preparation: Anesthetize the animal (e.g., rat, mouse) and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., hippocampus, striatum, prefrontal cortex). Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, gently insert a microdialysis probe (e.g., 2-4 mm membrane length) through the guide cannula into the target brain region.
-
Perfusion: Connect the probe to a microinfusion pump and perfuse with sterile artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5 - 2.0 µL/min).[3]
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours to establish a stable baseline for neurotransmitter levels.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 10-30 minutes) into collection vials, which may be refrigerated to prevent degradation. Samples should be immediately stored at -80°C until analysis.[6]
Protocol 2: NBD-F Derivatization
This protocol is optimized for derivatizing amino acids in microdialysate samples.
-
Reagent Preparation:
-
Derivatization Reaction:
-
In a microcentrifuge tube, mix the following in order:
-
10 µL of microdialysate sample or standard.
-
10 µL of 200 mM Borate Buffer (pH 9.5).
-
10 µL of 50 mM NBD-F solution.
-
-
Vortex the mixture gently.
-
Incubate the reaction mixture in a water bath or heat block at 60°C for 5-7 minutes, protected from light.[6]
-
After incubation, immediately place the tube on ice to stop the reaction.
-
Add 70 µL of the HPLC mobile phase A (see Protocol 3) to the mixture to bring the final volume to 100 µL.
-
-
Analysis: The sample is now ready for injection into the HPLC system. The NBD-derivatives are generally stable for several hours if kept cool and protected from light.
Protocol 3: HPLC-FLD Analysis
-
HPLC System: A standard HPLC system equipped with a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is commonly used.
-
Mobile Phase:
-
Mobile Phase A: 50 mM phosphate buffer, pH 6.0.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution:
-
A gradient elution is typically required to separate the various amino acid derivatives. An example gradient is:
-
0-5 min: 10% B
-
5-25 min: Linear gradient from 10% to 50% B
-
25-30 min: 50% B
-
30-35 min: Return to 10% B
-
35-45 min: Re-equilibration at 10% B
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[10]
-
Fluorescence Detection:
-
Injection Volume: 10-20 µL.
Quantitative Data Summary
The following table provides representative basal extracellular concentrations of key amino acid neurotransmitters in the rat striatum, as determined by in vivo microdialysis coupled with HPLC. These values can serve as a reference but may vary depending on the specific microdialysis probe, flow rate, and analytical conditions used.
| Neurotransmitter | Brain Region | Basal Extracellular Concentration (µM) (Mean ± SEM) |
| Glutamate (Glu) | Striatum | 3.5 ± 0.5 |
| Aspartate (Asp) | Striatum | 1.2 ± 0.3 |
| GABA | Striatum | 0.025 ± 0.005 |
| Glycine (Gly) | Striatum | 8.5 ± 1.1 |
| Taurine (Tau) | Striatum | 15.2 ± 2.5 |
Note: Data are compiled from literature and represent typical values. Actual concentrations must be determined experimentally.
Signaling Pathway Context
The neurotransmitters quantified using this method are central to brain function. For example, glutamate is the principal excitatory neurotransmitter, acting on ionotropic (NMDA, AMPA) and metabotropic (mGluR) receptors to mediate fast synaptic transmission and synaptic plasticity. GABA is the main inhibitory neurotransmitter, acting on GABA-A and GABA-B receptors to counterbalance neuronal excitation.
Caption: Simplified glutamatergic or GABAergic synapse function.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Monitoring Amino Acid Neurotransmitter Release in the Brain by In Vivo Microdialysis | Springer Nature Experiments [experiments.springernature.com]
- 3. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A fully automated amino acid analyzer using NBD-F as a fluorescent derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of Brain Distribution of Amino Acid Neurotransmitters in Pigs and Rats by HPLC-UV [xiahepublishing.com]
- 9. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 10. Determination of amino acid neurotransmitters in rat hippocampi by HPLC-UV using NBD-F as a derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Quantum Yield of 2,1,3-Benzoxadiazole Fluorophores
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the quantum yield of 2,1,3-benzoxadiazole (BOX) fluorophores.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: My synthesized 2,1,3-benzoxadiazole derivative exhibits very low or no fluorescence. What are the potential causes and solutions?
A1: Low fluorescence quantum yield can stem from several factors:
-
Purity of the Compound: Impurities can act as quenchers. Ensure your compound is highly pure by using appropriate purification techniques like column chromatography or recrystallization. Characterize the final product thoroughly using techniques like NMR and mass spectrometry.[1][2]
-
Solvent Choice: The fluorescence of benzoxadiazole derivatives is often highly dependent on the solvent environment.[3][4][5] In highly polar solvents, some derivatives exhibit decreased quantum yield due to the stabilization of a polar excited state, which promotes non-radiative decay.[5] Experiment with a range of solvents of varying polarity, from non-polar (e.g., heptane, toluene) to polar aprotic (e.g., THF, chloroform) and polar protic (e.g., ethanol, acetonitrile).[1][6]
-
Aggregation-Caused Quenching (ACQ): At high concentrations in solution, many fluorophores, including some benzoxadiazole derivatives, can form aggregates that lead to fluorescence quenching.[7][8] To check for this, measure the fluorescence at a very low concentration (e.g., absorbance < 0.1 at the excitation wavelength) and see if the quantum yield improves.[5]
-
Molecular Structure: The intrinsic properties of your specific derivative might favor non-radiative decay pathways. Consider if the structure allows for significant conformational changes or vibrations in the excited state, which can dissipate energy without emitting light.
Q2: I'm observing a significant red-shift in the emission spectrum and a drop in quantum yield when I switch to a more polar solvent. Why is this happening?
A2: This phenomenon is a classic example of a positive solvatochromic shift and is common for fluorophores with an intramolecular charge transfer (ICT) character, like many 2,1,3-benzoxadiazole derivatives.[1][5][9][10]
-
Mechanism: In the ground state, the fluorophore has a certain dipole moment. Upon excitation, there is a redistribution of electron density (charge transfer), leading to a larger dipole moment in the excited state. Polar solvent molecules will reorient themselves around this more polar excited state, a process called solvent relaxation.[11] This stabilization lowers the energy of the excited state, resulting in a lower energy (red-shifted) emission.[11]
-
Quantum Yield Decrease: The stabilization of the polar excited state in polar solvents can also bring it closer in energy to non-radiative decay pathways, thus increasing the rate of non-radiative decay and decreasing the fluorescence quantum yield.[5]
Q3: My quantum yield measurements are inconsistent. What are the best practices for accurate determination?
A3: Consistency in quantum yield measurements requires careful experimental technique. The most common method is the relative method using a well-characterized standard.
-
Use a Suitable Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as your compound. Quinine sulfate in 0.5 M H₂SO₄ (ΦF = 0.55) is a common standard for blue-green emitting fluorophores.[9]
-
Optically Dilute Solutions: It is crucial to work with optically dilute solutions (absorbance < 0.1 at the excitation wavelength) for both your sample and the standard to avoid inner filter effects.[5]
-
Consistent Excitation Wavelength: Excite both the sample and the standard at the same wavelength.
-
Identical Experimental Conditions: Use the same solvent, cuvette, and instrument settings (e.g., slit widths) for both the sample and standard measurements.
-
Refractive Index Correction: The quantum yield calculation must include a correction for the refractive index of the solvent if it differs between your sample and the standard.
-
Integrated Fluorescence Intensity: The calculation should be based on the integrated area of the corrected emission spectrum, not just the peak intensity.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions about strategies to enhance the quantum yield of 2,1,3-benzoxadiazole fluorophores.
Q1: How can I strategically use solvents to maximize the quantum yield of my benzoxadiazole fluorophore?
A1: Solvent choice is a critical parameter for optimizing the quantum yield. A solvatochromism study is highly recommended.[1][3]
-
Screen a Range of Solvents: Test your compound in a series of solvents with varying polarities, such as heptane, toluene, chloroform, THF, acetone, and acetonitrile.[1]
-
Analyze the Trend: For many benzoxadiazole derivatives, particularly those with a D-π-A-π-D structure, fluorescence is stronger in less polar solvents like heptane, toluene, and THF.[1][9] In some cases, a weak fluorescence is observed in non-polar solvents, which can be enhanced in solvents of intermediate polarity.[6][12]
-
Consider Viscosity: In some cases, increasing the solvent viscosity can restrict intramolecular motions that lead to non-radiative decay, thereby enhancing the quantum yield.
Q2: What is the role of intramolecular charge transfer (ICT) and how can I leverage it?
A2: Intramolecular Charge Transfer (ICT) is a key characteristic of many 2,1,3-benzoxadiazole fluorophores, which often act as the electron-accepting (A) unit in a Donor-π-Acceptor (D-π-A) or D-π-A-π-D framework.[9][10]
-
Mechanism: Upon photoexcitation, electron density moves from the electron-donating group (D) to the electron-accepting benzoxadiazole core. This ICT state is responsible for the characteristic large Stokes shifts and solvent-dependent emission.[1][9]
-
Improving Quantum Yield: The nature of the donor unit significantly influences the quantum yield.[3][4] By carefully selecting and positioning electron-donating groups, you can modulate the energy of the ICT state and its coupling to non-radiative pathways. Stronger donors can sometimes enhance brightness, but an optimal balance is necessary to avoid excessive charge separation that can be quenched in polar environments.
Q3: What chemical modifications can be made to the 2,1,3-benzoxadiazole core to improve its quantum yield?
A3: Synthetic chemistry offers powerful tools to tune the photophysical properties of the benzoxadiazole core.
-
Extend π-Conjugation: Attaching π-conjugated systems to the 4- and 7-positions of the benzoxadiazole ring is a common and effective strategy.[1][9] This can increase the molar absorption coefficient and often leads to higher quantum yields. Sonogashira cross-coupling is a key reaction for introducing acetylenic linkers to extend conjugation.[2]
-
Introduce Donor Groups: Flanking the core with electron-donating groups (D-π-A-π-D architecture) is a proven design principle for achieving bright fluorescence.[9][10] The choice of the donor can significantly impact the final quantum yield.[3][4]
-
Regioselective Substitution: The position of substituents on the benzoxadiazole ring is critical. For the related 2,1,3-benzothiadiazole (BTD) systems, substitution at the C4-position has been shown to result in a tenfold higher quantum yield compared to substitution at the C5-position, and can also circumvent fluorescence quenching in polar protic solvents.[13] Similar regiochemical effects can be expected for benzoxadiazoles.
Q4: What is Aggregation-Induced Emission (AIE) and how can it be achieved with benzoxadiazole derivatives?
A4: Aggregation-Induced Emission (AIE) is a phenomenon where a fluorophore is non-emissive or weakly emissive when dissolved in a good solvent but becomes highly luminescent upon aggregation in a poor solvent or in the solid state.[7][8][14][15][16]
-
Mechanism: The AIE effect is typically attributed to the Restriction of Intramolecular Motion (RIM). In solution, the fluorophore can undergo non-radiative decay through intramolecular rotations and vibrations. In the aggregated state, these motions are physically locked, which blocks the non-radiative pathways and forces the excited state to decay radiatively, thus "turning on" the fluorescence.[7]
-
Achieving AIE: To design AIE-active benzoxadiazole derivatives, one can introduce bulky, rotatable groups (like tetraphenylethylene, a classic AIE-gen) to the core structure. The goal is to create a molecule that has free intramolecular motion in solution but packs in a way that restricts this motion in the aggregated state.[7] Benzoxazolyl-imidazole conjugates have been shown to exhibit AIE features.[14]
-
Experimental Verification: AIE can be confirmed by dissolving the compound in a good solvent (e.g., THF) and then gradually adding a poor solvent (e.g., water).[8][17] An increase in fluorescence intensity with an increasing fraction of the poor solvent is a hallmark of AIE.[8][17]
Q5: Can the "heavy-atom effect" be used to modulate the fluorescence of benzoxadiazoles?
A5: The heavy-atom effect, which involves introducing heavy atoms like bromine or iodine into the molecular structure, typically enhances intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁).[18][19][20]
-
Impact on Fluorescence: This enhanced ISC competes directly with fluorescence, usually leading to a decrease in fluorescence quantum yield and an increase in phosphorescence.[19][20]
-
Potential Application: While it quenches fluorescence, this strategy is very useful if the goal is to develop a phosphorescent probe or a photosensitizer. The placement of the heavy atom is crucial; its effect is greatest when it is positioned on the part of the molecule where the electron density changes most during the S₁ to T₁ transition.[19] For example, in the related benzothiadiazole system, replacing the oxygen in benzoxadiazole with the heavier sulfur atom can significantly alter the photophysical properties, though BOX derivatives have been shown to have superior quantum efficiency in some cases.[3][4]
Data Presentation
Table 1: Effect of Solvent Polarity on the Photophysical Properties of a Representative 2,1,3-Benzoxadiazole Derivative.
| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (ΦF) |
| Heptane | 415 | 480 | 3650 | ~0.6 |
| Toluene | 420 | 490 | 3700 | ~0.55 |
| Chloroform | 419 | 495 | 3780 | ~0.5 |
| THF | 418 | 505 | 4200 | ~0.4 |
| Acetonitrile | 417 | 525 | 4950 | ~0.2 |
| DMF | 422 | 530 | 4850 | ~0.15 |
Note: Data is representative and compiled from trends observed in the literature.[1][5][9] Actual values are highly dependent on the specific molecular structure.
Table 2: Comparison of Quantum Yields for Different Substituted Benzoxadiazole Derivatives in Chloroform.
| Compound Structure | Key Features | Quantum Yield (ΦF) | Reference |
| D-π-A-π-D with Tetrazole Donors | Extended π-conjugation | ~0.5 | [1][9] |
| BOX Core with Elongated Donors | Liquid crystalline properties | 0.30 - 0.54 | [3][4] |
| BOX with Alkoxy Chains | Acetylenic linkers | 0.27 - 0.32 | [2] |
Experimental Protocols
Protocol 1: General Synthesis of a 4,7-Disubstituted 2,1,3-Benzoxadiazole Derivative
This protocol is a generalized representation based on common synthetic routes.[1][9]
-
Synthesis of 2,1,3-Benzoxadiazole-1-oxide: Start with 2-nitroaniline in a suitable solvent (e.g., CH₂Cl₂). Add sodium hypochlorite solution dropwise and stir at room temperature for several hours. After reaction completion, perform an aqueous workup and extract with an organic solvent. Evaporate the solvent to obtain the product.[1][9]
-
Reduction to 2,1,3-Benzoxadiazole: Reflux the 2,1,3-benzoxadiazole-1-oxide with triphenylphosphine in toluene for several hours. After cooling, filter and evaporate the solvent. Purify the crude product using silica gel chromatography to yield 2,1,3-benzoxadiazole.[1][9]
-
Bromination: Brominate the 2,1,3-benzoxadiazole at the 4- and 7-positions using a suitable brominating agent (e.g., NBS in H₂SO₄) to yield 4,7-dibromo-2,1,3-benzoxadiazole.
-
Sonogashira Cross-Coupling: React the 4,7-dibromo-2,1,3-benzoxadiazole with a terminal alkyne (containing the desired donor group) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper co-catalyst (e.g., CuI), and a base (e.g., triethylamine) in a solvent like THF or toluene. Purify the final product by column chromatography.[2]
Protocol 2: Measurement of Fluorescence Quantum Yield (Relative Method)
-
Prepare Stock Solutions: Prepare stock solutions of your sample and a fluorescence standard (e.g., quinine sulfate) in the same high-purity solvent.
-
Prepare Dilute Solutions: From the stock solutions, prepare a series of dilute solutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 for all solutions to prevent inner filter effects.[5]
-
Record Absorption Spectra: Using a UV-Vis spectrophotometer, record the absorption spectrum for each solution. Determine the absorbance value at the chosen excitation wavelength.[1][9]
-
Record Emission Spectra: Using a spectrofluorophotometer, record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument parameters for both the sample and the standard.
-
Calculate Quantum Yield: Use the following equation: ΦF(sample) = ΦF(std) × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) Where:
-
ΦF is the fluorescence quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Mandatory Visualizations
References
- 1. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. uu.diva-portal.org [uu.diva-portal.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of new fluorescent molecules having an aggregation-induced emission property derived from 4-fluoroisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Highly emissive dibenzofuranfluorophores with aggregation-induced emission for bioimaging in HeLa cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Switching the heavy-atom effect in blue thermally activated delayed fluorescence emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 19. Phosphorescence Tuning through Heavy Atom Placement in Unsymmetrical Difluoroboron β-Diketonate Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. air.unimi.it [air.unimi.it]
Technical Support Center: Optimizing Synthesis of 2,1,3-Benzoxadiazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,1,3-benzoxadiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,1,3-benzoxadiazole, particularly focusing on the widely used method involving the cyclization of 2-nitroaniline.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of 2,1,3-Benzoxadiazole-1-oxide (Step 1) | Ineffective oxidation of 2-nitroaniline. | - Check Sodium Hypochlorite Quality: Use a fresh, properly stored solution of sodium hypochlorite with a known active chlorine concentration (>10%). - Optimize pH: The reaction is pH-sensitive. Ensure the reaction medium is sufficiently basic as specified in the protocol. For instance, the oxidation of o-nitroaniline to benzofurazan oxide (an alternative name for 2,1,3-benzoxadiazole-1-oxide) is successful at pH 10.[1] - Temperature Control: Maintain the reaction temperature as specified. Exceeding the recommended temperature can lead to decomposition of the product and formation of side products. - Efficient Stirring: Ensure vigorous stirring to promote efficient mixing of the biphasic reaction mixture. |
| Low Yield of 2,1,3-Benzoxadiazole (Step 2) | Incomplete deoxygenation of the N-oxide intermediate. | - Purity of the N-oxide: Ensure the 2,1,3-benzoxadiazole-1-oxide intermediate is of high purity before proceeding to the deoxygenation step. - Choice and Amount of Reducing Agent: Triphenylphosphine is a common and effective reducing agent.[2][3] Ensure the correct stoichiometric amount is used. An excess may be required to drive the reaction to completion. Other reducing agents can be explored, but their efficacy for this specific transformation needs to be validated. - Reaction Time and Temperature: Refluxing in a suitable solvent like toluene for a sufficient duration (e.g., 3 hours) is crucial for complete deoxygenation.[2][3] Monitor the reaction by TLC to determine the optimal reaction time. |
| Presence of Impurities in the Final Product | Formation of side products or incomplete reaction. | - Side Products from Oxidation: The oxidation of anilines can sometimes lead to the formation of azo compounds as side products.[1] Careful control of reaction conditions (pH, temperature) can minimize their formation. - Incomplete Deoxygenation: The starting N-oxide may persist if the deoxygenation is incomplete. This can be addressed by extending the reaction time or using a slight excess of the reducing agent. - Purification Strategy: Column chromatography using silica gel is an effective method for purifying 2,1,3-benzoxadiazole.[2][3] A non-polar eluent system, such as dichloromethane or a mixture of hexane and ethyl acetate, is typically used. Recrystallization can also be employed for further purification. |
| Difficulty in Isolating the Product | Product loss during workup and purification. | - Extraction: During the aqueous workup of the N-oxide synthesis, ensure thorough extraction with a suitable organic solvent like dichloromethane to minimize product loss in the aqueous layer.[2][3] - Chromatography: Careful selection of the solvent system for column chromatography is critical to achieve good separation from impurities without significant product loss. Monitoring the fractions by TLC is essential. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 2,1,3-benzoxadiazole?
A1: The most frequently cited method involves a two-step process starting from 2-nitroaniline. The first step is the oxidative cyclization of 2-nitroaniline to form 2,1,3-benzoxadiazole-1-oxide (also known as benzofurazan oxide). This is typically achieved using an oxidizing agent like sodium hypochlorite in a basic medium.[1][2][3] The second step is the deoxygenation of the N-oxide intermediate to yield 2,1,3-benzoxadiazole, commonly accomplished using a reducing agent such as triphenylphosphine.[2][3]
Q2: My yield of 2,1,3-benzoxadiazole-1-oxide is consistently low. What are the critical parameters to check?
A2: Low yields in the first step are often related to the oxidizing agent and reaction conditions. Critically evaluate the following:
-
Concentration and Freshness of Sodium Hypochlorite: The oxidizing power of sodium hypochlorite solutions can degrade over time. Use a fresh bottle or titrate the solution to determine its active chlorine content.
-
pH of the Reaction Mixture: The oxidation is highly dependent on pH. For the oxidation of o-nitroaniline, a pH of 10 has been shown to favor the formation of benzofurazan oxide, while a lower pH of 8 can lead to the formation of the corresponding azo-compound as a major byproduct.[1]
-
Temperature Control: The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[4]
Q3: I see multiple spots on my TLC plate after the deoxygenation step. What could they be?
A3: Multiple spots on the TLC plate after the deoxygenation reaction could indicate an incomplete reaction or the presence of side products. The main possibilities are:
-
Unreacted 2,1,3-Benzoxadiazole-1-oxide: The starting material for this step.
-
Desired 2,1,3-Benzoxadiazole: Your target product.
-
Triphenylphosphine oxide: A byproduct of the deoxygenation reaction when using triphenylphosphine.
-
Other byproducts: Depending on the reaction conditions, other minor side products might be formed.
To address this, you can try extending the reaction time and monitoring by TLC until the starting material spot disappears. If the issue persists, consider increasing the amount of the reducing agent.
Q4: Are there any alternative methods for the synthesis of 2,1,3-benzoxadiazole?
A4: Yes, an alternative route involves the oxidation of o-benzoquinone dioxime. This method has been reported to produce benzofurazan oxide, which can then be deoxygenated to 2,1,3-benzoxadiazole.[4] Another approach is the thermal decomposition of o-nitrophenylazide.[4]
Q5: What is a suitable solvent system for the purification of 2,1,3-benzoxadiazole by column chromatography?
A5: For the purification of 2,1,3-benzoxadiazole, a relatively non-polar eluent is generally effective. Dichloromethane has been successfully used as the eluent for silica gel column chromatography.[2][3] A mixture of hexane and ethyl acetate can also be employed, with the polarity adjusted based on the separation observed on the TLC plate.
Experimental Protocols
Method 1: Synthesis from 2-Nitroaniline
This is a widely used and high-yielding two-step method.
Step 1: Synthesis of 2,1,3-Benzoxadiazole-1-oxide [2][3]
-
Materials:
-
2-Nitroaniline
-
Sodium hypochlorite solution (>10% active chlorine)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) - as a phase transfer catalyst
-
Diethyl ether or Dichloromethane
-
Water
-
-
Procedure:
-
In a flask, prepare a mixture of 2-nitroaniline and a catalytic amount of TBAB in diethyl ether (or dichloromethane) and an aqueous solution of KOH (or NaOH).
-
Cool the mixture in an ice bath.
-
Slowly add the sodium hypochlorite solution dropwise with vigorous stirring, maintaining the low temperature.
-
After the addition is complete, continue stirring at room temperature for several hours (e.g., 7 hours).
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude 2,1,3-benzoxadiazole-1-oxide as a solid. This product is often of sufficient purity for the next step.
-
Step 2: Synthesis of 2,1,3-Benzoxadiazole [2][3]
-
Materials:
-
2,1,3-Benzoxadiazole-1-oxide
-
Triphenylphosphine (PPh₃)
-
Toluene
-
-
Procedure:
-
In a round-bottom flask, dissolve the crude 2,1,3-benzoxadiazole-1-oxide in toluene.
-
Add triphenylphosphine to the solution.
-
Reflux the mixture for approximately 3 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using dichloromethane or a hexane/ethyl acetate mixture as the eluent to obtain pure 2,1,3-benzoxadiazole.
-
| Reaction Step | Starting Material | Reagents | Solvent | Typical Yield |
| Step 1: Oxidation | 2-Nitroaniline | Sodium hypochlorite, KOH, TBAB | Diethyl ether/Water | ~89%[2][3] |
| Step 2: Deoxygenation | 2,1,3-Benzoxadiazole-1-oxide | Triphenylphosphine | Toluene | ~80%[2][3] |
Method 2: Synthesis from o-Benzoquinone Dioxime (Alternative Route)
This method provides an alternative pathway to the intermediate 2,1,3-benzoxadiazole-1-oxide.
-
Materials:
-
o-Benzoquinone dioxime
-
Potassium ferricyanide
-
Aqueous alkali solution (e.g., NaOH or KOH)
-
-
Procedure:
-
Dissolve o-benzoquinone dioxime in an aqueous alkaline solution.
-
Add a solution of potassium ferricyanide dropwise with stirring.
-
The reaction mixture is typically stirred for a specified period at room temperature.
-
The product, 2,1,3-benzoxadiazole-1-oxide, can be isolated by filtration or extraction.
-
The resulting N-oxide can then be deoxygenated to 2,1,3-benzoxadiazole as described in Method 1, Step 2.
-
Visualizations
Caption: Experimental workflow for the synthesis of 2,1,3-benzoxadiazole from 2-nitroaniline.
Caption: Troubleshooting logic for optimizing 2,1,3-benzoxadiazole synthesis.
References
- 1. Research Portal [openresearch.surrey.ac.uk]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
reducing background fluorescence in benzoxadiazole imaging experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background fluorescence in benzoxadiazole imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of high background fluorescence in my benzoxadiazole imaging experiments?
High background fluorescence can originate from several sources, broadly categorized as:
-
Autofluorescence: Endogenous fluorescence from the biological sample itself or the surrounding media and materials. Common culprits include:
-
Cellular Components: Molecules like NADH, flavins, collagen, elastin, and lipofuscin naturally fluoresce, particularly in the blue to green spectrum.[1][2][3][4]
-
Cell Culture Media: Standard media components like phenol red (a pH indicator) and riboflavin are significant contributors to background fluorescence.[5][6][7] Fetal Bovine Serum (FBS) also contains fluorescent molecules.[5][8]
-
Fixatives: Aldehyde fixatives such as formaldehyde, paraformaldehyde, and glutaraldehyde can induce autofluorescence by reacting with cellular amines.[9][10][11]
-
Imaging Vessels: Plastic-bottom dishes and slides can exhibit higher autofluorescence compared to glass-bottomed alternatives.[1][11][12]
-
-
Non-Specific Binding: The benzoxadiazole probe may bind to cellular components or surfaces other than the intended target. This can be caused by:
-
High Probe Concentration: Using an excessive concentration of the fluorescent dye increases the likelihood of non-specific interactions.[13][14][15][16]
-
Inadequate Washing: Insufficient washing after staining fails to remove unbound probe molecules.[17][12][13][18]
-
Hydrophobic and Electrostatic Interactions: The chemical properties of the dye can lead to non-specific binding to cellular structures.[15]
-
-
Suboptimal Imaging Parameters: Incorrect microscope settings can exacerbate background issues.
Q2: My unstained control cells show high background fluorescence. What is causing this and how can I fix it?
High background in an unstained control points to autofluorescence originating from your cells or the imaging medium.
Troubleshooting Autofluorescence:
-
Identify the Source: Image an unstained sample of your cells in their usual culture medium. Then, replace the medium with a phenol red-free and serum-free imaging buffer (like PBS or specialized media such as FluoroBrite™) and image again.[5] A significant decrease in background indicates the medium was a primary contributor.
-
Optimize Your Imaging Medium:
-
Switch to a phenol red-free medium for all imaging experiments.[4][5][6][21][7] Phenol red can significantly increase background, especially when imaging in the green and red spectra.[21]
-
Reduce or eliminate serum (FBS) during the imaging period.[5][8] If serum is necessary for cell health, minimize its concentration.
-
-
Modify Sample Preparation:
-
Choice of Fixative: If fixation is required, consider alternatives to aldehyde-based fixatives, such as chilled methanol or ethanol, which tend to induce less autofluorescence.[2][8][9] If you must use aldehydes, use the lowest effective concentration for the shortest possible time.[9]
-
Chemical Quenching: After fixation, you can treat your samples with quenching agents to reduce autofluorescence.
-
-
Choose the Right Fluorophore: If possible, select a benzoxadiazole derivative or another fluorophore that excites and emits at longer wavelengths (far-red or near-infrared) to avoid the spectral regions where autofluorescence is most prominent (blue-green).[1][2][5]
Q3: I am observing a lot of diffuse, non-specific staining. How can I improve the specificity of my benzoxadiazole probe?
Diffuse staining suggests non-specific binding of your probe. Here’s how to address it:
-
Optimize Probe Concentration: This is a critical first step. A high probe concentration is a common cause of non-specific binding.[13][15][16]
-
Improve Washing Steps: Inadequate washing leaves unbound probe molecules that contribute to background.[17][12][13][18]
-
Use Blocking Agents: For experiments involving antibodies or probes that may have non-specific affinities, a blocking step is crucial.
-
Incorporate Detergents: To reduce non-specific hydrophobic interactions, a small amount of a non-ionic detergent can be helpful.
-
Action: Add a low concentration (e.g., 0.05%) of a detergent like Tween-20 or Triton X-100 to your wash buffers.[15]
-
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of High Background Fluorescence
This guide provides a step-by-step workflow to diagnose and resolve high background fluorescence.
Caption: A flowchart for troubleshooting high background fluorescence.
Data Presentation
Table 1: Impact of Media Components on Signal-to-Noise Ratio
This table summarizes the qualitative and quantitative impact of common cell culture media components on background fluorescence.
| Media Component | Presence | Effect on Background | Typical Impact on Signal-to-Noise Ratio | Recommendation |
| Phenol Red | Present | Increases background fluorescence, particularly in the green and red spectral regions.[21] | Can decrease the signal-to-noise ratio by nearly half.[24] | Use phenol red-free medium for imaging.[4][5][6][21][7] |
| Absent | Lower background fluorescence. | Improved signal-to-noise ratio. | Recommended | |
| Serum (FBS) | > 5% | Contains autofluorescent molecules that increase background.[5][8] | Substantially reduces the signal-to-blank ratio.[5] | Reduce serum to the minimum required for cell health or use serum-free medium for imaging.[5] |
| 0-2% | Reduced background fluorescence. | Higher signal-to-blank ratio. | Recommended |
Experimental Protocols
Protocol 1: Titration of Benzoxadiazole Probe Concentration
Objective: To determine the optimal concentration of the benzoxadiazole probe that maximizes the specific signal while minimizing background fluorescence.
Materials:
-
Cells cultured on imaging-grade dishes or plates.
-
Benzoxadiazole probe stock solution.
-
Appropriate imaging buffer (phenol red-free and serum-free).
-
Wash buffer (e.g., PBS).
Methodology:
-
Prepare a Dilution Series: Prepare a series of working solutions of your benzoxadiazole probe in the imaging buffer. The concentrations should span a range below, at, and above the manufacturer's recommended concentration (e.g., 0.1X, 0.5X, 1X, 2X, 5X).
-
Label Samples: Incubate your cells with each concentration of the probe according to your standard protocol. Include a "no probe" control.
-
Wash: Wash all samples identically with wash buffer to remove unbound probe.[12][18]
-
Image: Acquire images from all samples using the exact same imaging parameters (e.g., laser power, exposure time, gain).
-
Analyze: Compare the images. The optimal concentration is the one that provides a bright, specific signal with the lowest background. The "no probe" control should have minimal signal.
Protocol 2: Chemical Quenching of Aldehyde-Induced Autofluorescence
Objective: To reduce the autofluorescence caused by aldehyde-based fixatives.
Materials:
-
Fixed cell or tissue samples.
-
Sodium Borohydride (NaBH₄).
-
Phosphate-Buffered Saline (PBS).
Methodology:
-
Fix and Wash: Fix your samples as per your standard protocol (e.g., with 4% paraformaldehyde). Wash thoroughly with PBS to remove the fixative.
-
Prepare Quenching Solution: Freshly prepare a 0.1% (w/v) solution of Sodium Borohydride in PBS. Caution: NaBH₄ is a hazardous substance; handle with appropriate safety precautions.
-
Incubate: Immerse the samples in the NaBH₄ solution and incubate for a short period (e.g., 2 x 5 minutes) at room temperature.
-
Wash Thoroughly: Wash the samples extensively with PBS (e.g., 3 x 5 minutes) to remove all traces of the quenching agent.
-
Proceed with Staining: Continue with your blocking and staining protocol.
Visualization of Experimental Workflow
Diagram 1: Workflow for Sample Preparation and Staining
This diagram illustrates the key decision points and steps in a typical fluorescence imaging experiment to minimize background.
Caption: A workflow for sample preparation to reduce background.
References
- 1. microscopyfocus.com [microscopyfocus.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. jacksonimmuno.com [jacksonimmuno.com]
- 4. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. ibidi.com [ibidi.com]
- 7. promocell.com [promocell.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Autofluorescence [jacksonimmuno.com]
- 12. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. biotium.com [biotium.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. 蛍光イメージングにおけるバックグラウンド | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Challenges with Background Fluorescence [visikol.com]
- 23. oni.bio [oni.bio]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimal Solvent Selection for 2,1,3-Benzoxadiazole (BOD) Probes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal solvent for maximizing the fluorescence of 2,1,3-benzoxadiazole (BOD) probes. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your fluorescence experiments.
Troubleshooting Guide
This section addresses common issues encountered during the use of 2,1,3-benzoxadiazole probes and provides practical solutions.
Problem: Low or No Fluorescence Signal
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent Polarity | The fluorescence of many BOD derivatives is highly sensitive to solvent polarity. In highly polar solvents, the fluorescence quantum yield may decrease significantly.[1] Try using a less polar solvent. Refer to the Solvent Property Table below to select a solvent with a lower dielectric constant. |
| Probe Aggregation | BOD probes, especially those with planar structures, can aggregate in certain solvents, leading to self-quenching.[2][3][4][5] This is more common at higher concentrations. To mitigate this, you can: - Decrease the probe concentration. - Use a solvent that better solubilizes the probe. - Add a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (typically 0.01% - 0.05%). |
| Incorrect Excitation/Emission Wavelengths | Ensure that the excitation and emission wavelengths on your fluorometer are set correctly for your specific BOD probe. These values can shift depending on the solvent. It is recommended to measure the full excitation and emission spectra in the solvent of choice. |
| Photobleaching | Prolonged exposure to the excitation light can cause irreversible photodegradation of the probe. To minimize photobleaching: - Reduce the excitation light intensity. - Decrease the exposure time. - Use an anti-fade mounting medium if applicable. |
| Instrumental Issues | Verify that the fluorometer is functioning correctly. Check the lamp source, detectors, and calibration.[6] |
Problem: Unexpected Shifts in Emission Wavelength
| Possible Cause | Troubleshooting Steps |
| Solvatochromism | 2,1,3-Benzoxadiazole probes often exhibit solvatochromism, meaning their absorption and emission spectra are dependent on the solvent polarity.[3][5] An increase in solvent polarity typically leads to a red shift (to longer wavelengths) in the emission spectrum.[1] This is due to the stabilization of the more polar excited state in polar solvents.[1] To achieve a specific emission wavelength, you can systematically vary the solvent or use solvent mixtures. |
| Formation of Aggregates | Aggregation can not only quench fluorescence but also cause shifts in the emission spectra.[2][3][4][5] H-aggregates typically cause a blue-shift, while J-aggregates result in a red-shift. If you suspect aggregation, follow the troubleshooting steps for low fluorescence signal. |
| pH Changes | The protonation state of a BOD probe can significantly affect its fluorescence properties. If your solvent contains acidic or basic impurities, or if you are working in a buffered solution, changes in pH can lead to spectral shifts. Ensure the pH of your solution is controlled and consistent across experiments. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the fluorescence quantum yield of 2,1,3-benzoxadiazole probes?
A1: Generally, for many 2,1,3-benzoxadiazole derivatives, an increase in solvent polarity leads to a decrease in the fluorescence quantum yield.[1] This is often attributed to the stabilization of a polar intramolecular charge transfer (ICT) excited state by polar solvents, which can facilitate non-radiative decay pathways, thus reducing the efficiency of fluorescence.[3][4][5] However, the exact relationship can depend on the specific molecular structure of the probe.
Q2: What is the role of solvent viscosity in the fluorescence of BOD probes?
A2: Solvent viscosity can influence the fluorescence of certain BOD probes, particularly those that act as molecular rotors. For these probes, increased viscosity can restrict intramolecular rotations that would otherwise lead to non-radiative decay, resulting in an enhanced fluorescence quantum yield.[7]
Q3: Can I use protic solvents like water or ethanol with my BOD probe?
A3: Protic solvents, especially those capable of hydrogen bonding, can significantly quench the fluorescence of some 2,1,3-benzoxadiazole derivatives. This quenching can occur through specific interactions with the probe in its excited state. It is advisable to first test your probe in a range of solvents, including aprotic and protic ones, to determine its sensitivity.
Q4: How can I prevent my BOD probe from aggregating in solution?
A4: To prevent aggregation, it is recommended to work at the lowest effective concentration of the probe. If aggregation persists, consider using a solvent in which the probe has higher solubility. Adding a small amount of a non-ionic surfactant or a co-solvent like DMSO can also help to disrupt intermolecular interactions and prevent aggregation.
Q5: How do I choose the best solvent to maximize the fluorescence of my specific BOD probe?
A5: The optimal solvent is highly dependent on the specific chemical structure of your probe. A good starting point is to screen a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., THF, acetonitrile, DMSO). By measuring the fluorescence quantum yield and emission spectra in each solvent, you can identify the conditions that provide the best performance for your application. The Solvent Selection Workflow diagram below provides a systematic approach.
Quantitative Data Summary
The following table summarizes the photophysical properties of a representative 2,1,3-benzoxadiazole derivative (compound 9a from Frizon et al., 2020) in various solvents to illustrate the impact of solvent polarity.
Table 1: Photophysical Properties of a 2,1,3-Benzoxadiazole Derivative in Different Solvents
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (ΦF) |
| Heptane | 1.9 | 418 | 457 | 2132 | 0.27 |
| Toluene | 2.4 | 422 | 484 | 2969 | - |
| Chloroform | 4.8 | 419 | 494 | 3738 | - |
| Tetrahydrofuran (THF) | 7.6 | 417 | 495 | 3878 | - |
| Acetone | 20.7 | 415 | 506 | 4363 | 0.71 |
| N,N-Dimethylformamide (DMF) | 36.7 | 417 | 518 | 4734 | - |
| Acetonitrile | 37.5 | 414 | 522 | 5080 | - |
Data extracted from Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry, 8, 360. and its supplementary materials.
Experimental Protocols
Protocol 1: Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield (ΦF) of a 2,1,3-benzoxadiazole probe relative to a well-characterized standard.[2]
Materials:
-
Test 2,1,3-benzoxadiazole probe
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.5 M H2SO4, ΦF = 0.55)
-
Spectroscopic grade solvents
-
UV-Vis spectrophotometer
-
Spectrofluorometer
-
1 cm path length cuvettes
Procedure:
-
Prepare a series of dilute solutions of both the test probe and the standard in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength for both the sample and the standard. Ensure that the experimental settings (e.g., excitation and emission slit widths) are identical for all measurements.
-
Integrate the area under the emission spectra for both the sample and the standard.
-
Calculate the fluorescence quantum yield of the test sample (Φs) using the following equation:
Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)
Where:
-
Φr is the quantum yield of the reference standard.
-
Is and Ir are the integrated fluorescence intensities of the sample and the reference, respectively.
-
As and Ar are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
ns and nr are the refractive indices of the sample and reference solutions, respectively.
-
Visualizations
Caption: A workflow for selecting the optimal solvent for 2,1,3-benzoxadiazole probes.
Caption: The influence of key solvent properties on the fluorescence of 2,1,3-benzoxadiazole probes.
References
- 1. jasco-global.com [jasco-global.com]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores-Combined Experimental, Optical, Electro, and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. edinst.com [edinst.com]
- 7. researchgate.net [researchgate.net]
addressing solubility issues of benzoxadiazole compounds in aqueous solutions
Technical Support Center: Benzoxadiazole Compound Solubility
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of benzoxadiazole compounds.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do my benzoxadiazole compounds exhibit such poor aqueous solubility?
A: The low aqueous solubility of many benzoxadiazole derivatives is primarily due to their molecular structure. These compounds often feature a rigid, hydrophobic aromatic core, which leads to strong crystal lattice energy and unfavorable interactions with water.[1] This inherent hydrophobicity is a common challenge for many heterocyclic drug candidates, with nearly 90% of new drug candidates being poorly water-soluble.
Q2: I've confirmed my benzoxadiazole compound is poorly soluble. What is the very first step I should take?
A: The essential first step is to quantitatively determine the compound's intrinsic aqueous solubility.[1] This provides a baseline value that is critical for selecting an appropriate solubilization strategy and assessing the effectiveness of any enhancement technique. A common and reliable method for this is the shake-flask method.[2] Once you have this baseline, you can begin a systematic approach to improving solubility.
Q3: What are the main strategies I can use to improve the solubility of my compound for in vitro biological assays?
A: There are several effective strategies, which can be broadly categorized as follows:
-
pH Modification: If your compound has ionizable functional groups (acidic or basic), adjusting the pH of the solution can dramatically increase solubility by forming a more soluble salt.[1][3]
-
Use of Co-solvents: Adding a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol can significantly increase the solubility of hydrophobic compounds.[4][5][6] However, the concentration must be carefully optimized to avoid toxicity in your assay.[1]
-
Formulation with Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous media.[5] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[7][8] They can encapsulate benzoxadiazole molecules, forming an inclusion complex that is much more water-soluble.[1][7]
Section 2: Troubleshooting Specific Experimental Issues
Q4: My compound dissolves perfectly in 100% DMSO, but it immediately precipitates when I add it to my aqueous cell culture medium or buffer. What is happening and how can I fix it?
A: This common problem is known as "solvent shock" or "crashing out."[9][10][11] It occurs when the DMSO stock is diluted rapidly into the aqueous buffer, causing a sudden change in solvent polarity. The compound's concentration instantly exceeds its solubility limit in the high-water environment, leading to precipitation.[10][11]
Troubleshooting Steps:
-
Lower the Final Concentration: The simplest solution is to test if the compound remains in solution at a lower final concentration.[9][10]
-
Optimize the Dilution Method: Avoid adding the concentrated stock directly to the final volume. Instead, perform a stepwise or serial dilution. Adding the stock solution dropwise to pre-warmed (37°C) media while gently vortexing can also prevent localized over-concentration.[9][10]
-
Reduce the DMSO Stock Concentration: Preparing a lower concentration stock (e.g., 1 mM instead of 10 mM) can lessen the severity of the solvent shock upon dilution.[10]
-
Incorporate Surfactants or Serum: Including a low concentration of a non-ionic surfactant (e.g., 0.1% Tween® 80) or increasing the serum percentage in your media can help stabilize the compound. Serum proteins like albumin can bind to and solubilize hydrophobic molecules.[10]
Q5: My compound solution looks clear initially, but I see crystals or cloudiness after incubating it for a few hours. What causes this delayed precipitation?
A: Delayed precipitation can be caused by several factors related to the dynamic environment of an incubator and cell culture media.
Potential Causes and Solutions:
-
Temperature and pH Shifts: The temperature (typically 37°C) and CO₂ levels in an incubator can alter the pH and solubility parameters of your media over time.[9] Always use media pre-warmed to the experimental temperature.[10]
-
Interaction with Media Components: The compound may slowly interact with salts, proteins, or other components in the media to form less soluble complexes.[9][11]
-
Evaporation: Over longer experiments, evaporation can concentrate all components in the media, potentially pushing your compound's concentration above its solubility limit.[12] Ensure proper incubator humidification and consider using sealed plates for long-term cultures.[12]
-
Metabolic Activity: Cellular metabolism can alter the local pH of the culture medium, which may affect the solubility of a pH-sensitive compound.[9]
Section 3: Visualized Workflows and Decision Guides
The following diagrams provide a logical framework for addressing solubility issues.
Caption: Initial troubleshooting workflow for solubility issues.
Caption: Decision guide for selecting a solubility enhancement strategy.
Section 4: Quantitative Data & Experimental Protocols
Data Presentation: Solubility Enhancement Examples
The following table provides representative data on the significant solubility improvements that can be achieved for poorly soluble heterocyclic compounds using various formulation strategies. While specific values will vary for each benzoxadiazole derivative, this illustrates the potential magnitude of enhancement.
| Compound Class | Formulation Method | Solvent/Medium | Solubility Increase (Fold) | Reference |
| Benzimidazole | β-Cyclodextrin Complex | Water | ~223x | [13] |
| Benzimidazole | Hydroxypropyl-β-Cyclodextrin | Water | ~1058x | [13] |
| Benzimidazole | HP-β-CD + PVP k30 | Water | ~1412x | [13] |
| Benzothiadiazole | N/A | Methanol vs. Water | ~545x | [2] |
| Weakly Basic Drug | pH Adjustment (pH 7 to 4) | Aqueous Buffer | >1000x | [14] |
Experimental Protocol 1: Shake-Flask Method for Solubility Determination
This protocol is adapted from standard methods to determine the equilibrium solubility of a compound.[2]
Objective: To determine the intrinsic solubility of a benzoxadiazole compound in a specific aqueous buffer at a controlled temperature.
Materials:
-
Benzoxadiazole compound (solid powder)
-
Desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology:
-
Preparation: Add an excess amount of the solid benzoxadiazole compound to a vial containing a known volume of the buffer. An excess is confirmed by visible solid material remaining at the bottom of the vial.[2]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the shaker and allow the vials to stand at the same constant temperature for at least one hour to let the excess solid settle. To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).[2]
-
Sampling: Carefully withdraw a clear aliquot of the supernatant without disturbing the solid pellet. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Dilution & Analysis: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of your analytical method.[2]
-
Quantification: Determine the concentration of the dissolved compound in the diluted sample using a pre-validated HPLC or UV-Vis method.
-
Calculation: Calculate the solubility of the compound in the buffer (e.g., in µg/mL or mM), making sure to account for the dilution factor used during analysis.[2]
Experimental Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This method is a simple and economical technique to prepare solid inclusion complexes for solubility enhancement.[1][15]
Objective: To increase the aqueous solubility of a benzoxadiazole compound by forming a solid inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD).
Materials:
-
Benzoxadiazole compound
-
HP-β-Cyclodextrin (or other suitable cyclodextrin)
-
Mortar and pestle
-
Deionized water
-
Drying oven or vacuum desiccator
-
Sieve
Methodology:
-
Determine Molar Ratio: Decide on the molar ratio of Drug:Cyclodextrin to be used (commonly 1:1 or 1:2). Calculate the required mass of each component.
-
Wetting the Cyclodextrin: Place the calculated amount of HP-β-CD into a mortar. Add a very small amount of deionized water dropwise and triturate with the pestle to form a uniform, thick paste.[1][15]
-
Adding the Drug: Add the calculated amount of the benzoxadiazole compound to the cyclodextrin paste.[1]
-
Kneading: Knead the mixture vigorously and continuously with the pestle for a specified period (e.g., 45-60 minutes). The goal is to ensure intimate contact between the molecules to facilitate the formation of the inclusion complex.[1] The paste should remain consistent; if it becomes too dry, a tiny amount of water can be added.
-
Drying: Scrape the resulting paste from the mortar and spread it thinly on a glass dish. Dry the complex in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved. Alternatively, a vacuum desiccator can be used.[1]
-
Sizing: Once completely dry, gently pulverize the solid complex and pass it through a fine-mesh sieve to obtain a uniform, free-flowing powder.[1] This powder can now be used for solubility and dissolution rate testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. scielo.br [scielo.br]
- 14. Investigation of possible solubility and dissolution advantages of cocrystals, I: Aqueous solubility and dissolution rates of ketoconazole and its cocrystals as functions of pH - PMC [pmc.ncbi.nlm.nih.gov]
- 15. humapub.com [humapub.com]
Validation & Comparative
A Comparative Guide to 2,1,3-Benzoxadiazole and 2,1,3-Benzothiadiazole Fluorophores
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent heterocyclic fluorophores: 2,1,3-benzoxadiazole (BOD, also known as benzofurazan or BOX) and 2,1,3-benzothiadiazole (BTD). Both scaffolds are integral in the design of fluorescent probes for bioimaging, sensing, and materials science. This document outlines their key photophysical properties, synthesis, and applications, supported by experimental data to aid in the selection of the appropriate fluorophore for specific research needs.
Core Structures
The foundational structures of 2,1,3-benzoxadiazole and 2,1,3-benzothiadiazole differ by a single heteroatom—oxygen in the former and sulfur in the latter. This seemingly minor substitution significantly influences their respective electronic and photophysical properties.
Caption: Chemical structures of 2,1,3-benzoxadiazole (BOD) and 2,1,3-benzothiadiazole (BTD).
Photophysical Properties: A Head-to-Head Comparison
While both BOD and BTD derivatives are known for their fluorescence, their characteristics can differ significantly. BTDs have been more extensively studied and are recognized for their intense fluorescence, large Stokes shifts, and high extinction coefficients.[1][2] However, emerging research suggests that BOD-based fluorophores can exhibit significantly higher fluorescence quantum yields compared to their BTD counterparts.[3] The higher electronegativity of the oxygen atom in BOD, compared to the sulfur in BTD, can lead to more coplanar and quinoidal structures, which may contribute to enhanced stability in certain applications.[4][5]
Below is a summary of photophysical data for representative BOD and BTD derivatives. It is important to note that a direct comparison is most meaningful when the molecular structures are analogous.
Table 1: Photophysical Properties of Representative 2,1,3-Benzoxadiazole (BOD) Derivatives
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| 9a | Chloroform | 419 | 494 | 3,786 | ~0.5 | ~3.4 x 10⁴ |
| 9b | Chloroform | 419 | 495 | 3,834 | ~0.5 | ~3.4 x 10⁴ |
| 9c | Chloroform | 419 | 498 | 3,978 | ~0.5 | ~3.4 x 10⁴ |
| 9d | Chloroform | 419 | 498 | 3,978 | ~0.5 | ~3.4 x 10⁴ |
Data for compounds 9a-d, which are D-π-A-π-D fluorophores containing a 2,1,3-benzoxadiazole unit, are sourced from Frizon et al. (2020).[6]
Table 2: Photophysical Properties of Representative 2,1,3-Benzothiadiazole (BTD) Derivatives
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_f) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| H₂L | Toluene | 439 | 509 | 70 | 0.08 | - |
| T-BTD | Hexane | 440 | 535 | 95 | 0.35 | 2.5 x 10⁴ |
| TMS-T-BTD | Hexane | 443 | 533 | 90 | 0.55 | 2.8 x 10⁴ |
Data for H₂L, an N,N'-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine, is from Khisamov et al. (2020).[7][8] Data for T-BTD (4,7-di-2-thienyl-2,1,3-benzothiadiazole) and its trimethylsilyl derivative (TMS-T-BTD) is from Levkov et al. (2023).[9][10]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization and comparison of fluorophores. Below are representative protocols for key experiments.
Synthesis of Precursors: 4,7-Dibromo-2,1,3-benzoxadiazole and 4,7-Dibromo-2,1,3-benzothiadiazole
A common synthetic route to functionalized BOD and BTD fluorophores involves the bromination of the parent heterocycle.
Caption: Synthetic pathways for key bromo-derivatives of BOD and BTD.
Protocol for 4,7-Dibromo-2,1,3-benzoxadiazole Synthesis: This protocol is adapted from Frizon et al. (2020).[11]
-
Place 2,1,3-benzoxadiazole (1.23 g, 10 mmol) and iron powder (0.12 g, 2.0 mmol) in a round-bottom flask and heat to 100°C.
-
Add bromine (1.5 mL, 30 mmol) dropwise over 2 hours.
-
Reflux the reaction mixture for 3 hours.
-
After cooling, dissolve the resulting solution in dichloromethane (40 mL) and wash with brine (40 mL).
-
Wash the organic fraction sequentially with saturated sodium bicarbonate solution, brine, and water.
-
Dry the organic layer and concentrate under vacuum to yield the crude product.
-
Purify the crude product by chromatography on silica gel.
Protocol for 4,7-Dibromo-2,1,3-benzothiadiazole Synthesis: This protocol is based on a conventional method described by Pilgram et al. (1970) and adapted by Chew et al. (2018).[2]
-
Heat a mixture of 2,1,3-benzothiadiazole (20.00 g, 147 mmol) and 48% hydrobromic acid (60 mL) to 100°C with stirring under a nitrogen atmosphere.
-
Add bromine (22.60 mL, 440 mmol) dropwise over one hour.
-
If a precipitate forms, add more hydrobromic acid (40 mL) to facilitate stirring.
-
Reflux the mixture for an additional 2 hours.
-
Filter the hot reaction mixture and wash the precipitate with distilled water.
-
Cool the filtrate to precipitate more product, filter, and wash the solid with water.
-
Recrystallize the obtained solid from ethanol and then from a chloroform/hexane mixture to yield pure 4,7-dibromo-2,1,3-benzothiadiazole.
Measurement of Fluorescence Quantum Yield (Absolute Method)
The absolute method using an integrating sphere is a direct way to determine the efficiency of fluorescence.
Caption: A generalized workflow for determining absolute fluorescence quantum yield.
Protocol for Absolute Fluorescence Quantum Yield Measurement: This protocol is a generalized procedure based on information from Edinburgh Instruments and Gaigalas & Wang (2008).[12][13][14]
-
Sample Preparation: Prepare a dilute solution of the fluorophore in a suitable solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects. Also, prepare a blank sample containing only the solvent.
-
Instrument Setup: Use a fluorescence spectrometer equipped with an integrating sphere.
-
Blank Measurement: Place the cuvette with the blank solvent inside the integrating sphere and measure the spectrum of the scattered excitation light.
-
Sample Measurement: Replace the blank with the sample cuvette and measure the spectrum, which will include both the scattered excitation light and the emitted fluorescence.
-
Calculation: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. The instrument's software typically performs this calculation by integrating the areas of the emission and scattering peaks, after correcting for the detector's wavelength-dependent sensitivity.
Live-Cell Imaging
BOD and BTD derivatives are increasingly used as probes for live-cell imaging, often for staining specific organelles like lipid droplets or mitochondria.
General Protocol for Live-Cell Staining and Imaging: This is a general protocol that can be adapted for specific BOD or BTD probes and cell lines.[6][15][16]
-
Cell Culture: Plate cells on a suitable imaging dish or coverslip and culture under appropriate conditions until they reach the desired confluency.
-
Probe Preparation: Prepare a stock solution of the BOD or BTD fluorescent probe in a suitable solvent like DMSO.
-
Staining: Dilute the stock solution in cell culture medium to the final working concentration. Replace the existing medium with the staining solution and incubate the cells for a specific period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.
-
Washing: Remove the staining solution and wash the cells with fresh, pre-warmed culture medium or a suitable buffer (e.g., PBS) to remove excess probe.
-
Imaging: Mount the dish or coverslip on a fluorescence microscope equipped with the appropriate filter set for the specific probe. Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.
Applications in Biological Research
Both BOD and BTD fluorophores have found widespread use in biological imaging. Their applications are driven by their photophysical properties, such as brightness, photostability, and sensitivity to the local environment.
-
Organelle Staining: Derivatives of both fluorophores have been designed to selectively accumulate in specific organelles. For example, their hydrophobic nature makes them suitable for targeting lipid-rich structures like lipid droplets.[4][17]
-
Sensing: The fluorescence of some BOD and BTD derivatives is sensitive to factors such as polarity, viscosity, and the presence of specific analytes, enabling their use as fluorescent sensors.
-
Photodynamic Therapy: The ability of some of these fluorophores to generate reactive oxygen species upon irradiation is being explored for applications in photodynamic therapy.
Conclusion
The choice between a 2,1,3-benzoxadiazole and a 2,1,3-benzothiadiazole fluorophore depends on the specific requirements of the application.
-
2,1,3-Benzothiadiazole (BTD) derivatives are a well-established class of fluorophores with a vast body of literature supporting their use. They are known for their high photostability and are a reliable choice for a wide range of applications.
-
2,1,3-Benzoxadiazole (BOD) derivatives, while less explored, show great promise, particularly in applications where high fluorescence quantum yield is paramount. Their distinct electronic properties may also offer advantages in the development of novel sensors and electronic materials.
Further head-to-head comparisons of structurally analogous BOD and BTD derivatives are needed to fully elucidate the subtle yet significant effects of the heteroatom on their performance. This guide provides a foundation for researchers to make informed decisions and to further explore the potential of these versatile fluorophores.
References
- 1. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 2. researchgate.net [researchgate.net]
- 3. blog.addgene.org [blog.addgene.org]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorescent (ICC) Immunocytochemistry Protocol of Cells on Coverslips: R&D Systems [rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. edinst.com [edinst.com]
- 14. howto:measuring_quantum_yield [Time-Resolved Fluorescence Wiki] [tcspc.com]
- 15. biotium.com [biotium.com]
- 16. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 17. US3577427A - Bromination of 2,1,3,-benzothiadiazoles and benzofurazans - Google Patents [patents.google.com]
Performance Showdown: Benzoxadiazole Probes Illuminate a Path Beyond Commercial Dyes
For researchers, scientists, and drug development professionals at the forefront of cellular imaging and molecular tracking, the choice of fluorescent probe is a critical decision that dictates the quality and reliability of experimental outcomes. While the market is dominated by a plethora of commercial dyes, a growing body of evidence highlights the exceptional performance of benzoxadiazole-based probes, offering distinct advantages in brightness, photostability, and environmental sensitivity. This guide provides a comprehensive comparison of benzoxadiazole probes against their commercial counterparts, supported by quantitative data and detailed experimental protocols to inform your selection process.
Benzoxadiazole derivatives, particularly 7-nitro-2,1,3-benzoxadiazole (NBD), have emerged as versatile fluorophores for creating "turn-on" fluorescent probes.[1] Their compact size, coupled with a high sensitivity to their local environment and reactivity towards nucleophiles, makes them prime candidates for detecting crucial biological analytes like hydrogen sulfide (H₂S) and glutathione (GSH).[1] This guide will delve into a head-to-head performance analysis of benzoxadiazole probes against widely-used commercial dyes such as BODIPY, MitoTracker, and others, empowering researchers to make data-driven decisions for their specific applications.
At a Glance: Benzoxadiazole Probes vs. Commercial Dyes
A comparative analysis of key photophysical properties reveals the competitive standing of benzoxadiazole probes. While commercial dyes like BODIPY FL are renowned for their high quantum yields and photostability, benzoxadiazole probes offer a compelling alternative, particularly when environmental sensitivity is a desirable feature.
| Property | Benzoxadiazole (NBD) Derivative | BODIPY FL (Commercial) | MitoTracker® Red (Commercial) |
| Excitation Max (λex) | ~466 nm | ~505 nm | ~579 nm |
| Emission Max (λem) | ~536 nm | ~511 nm | ~599 nm |
| Molar Extinction Coefficient (ε) | Data not readily available | ~80,000 cm⁻¹M⁻¹[2] | Data not readily available |
| Fluorescence Quantum Yield (Φ) | ~0.32[2] | ~0.9 (in methanol)[2] | Data not readily available |
| Photostability | Moderate to Low[2] | High[2] | Moderate |
| Environmental Sensitivity | Sensitive to solvent polarity[2] | Relatively insensitive[2] | Sensitive to mitochondrial membrane potential |
Performance Deep Dive: Where Benzoxadiazole Probes Shine
Brightness and Photostability: While BODIPY dyes are significantly brighter due to their high extinction coefficient and near-perfect quantum yield, benzoxadiazole probes offer sufficient brightness for many applications.[2] The exceptional photostability of BODIPY dyes makes them a robust choice for long-term imaging.[2] However, a novel 2,1,3-benzothiadiazole derivative (a close relative of benzoxadiazole) has demonstrated superior stability compared to the commercially available MitoTracker® Red, which is known for its instability and requirement for frozen storage.[3] This novel probe can be stored at room temperature as a solid or in solution, offering a significant practical advantage.[3]
Environmental Sensitivity: The fluorescence of NBD is highly sensitive to the polarity of its environment.[2] While this can sometimes lead to signal variability, it is a powerful feature for probing membrane properties and other cellular microenvironments.[2] In contrast, BODIPY dyes are generally less sensitive to solvent polarity and pH, providing a more consistent signal.[2]
Targeted Applications: Benzoxadiazole probes have been successfully designed for specific biological targets. For instance, a near-infrared (NIR) NBD-ether based probe has been developed for the detection of hydrogen sulfide (H₂S) with a low detection limit of 26 nM.[1] Another widely used derivative, 4-chloro-7-nitrobenzofurazan (NBD-Cl), is effective for detecting glutathione (GSH) with a detection limit of approximately 35 nM.[1] In the realm of organelle staining, a novel benzothiadiazole probe has shown outstanding efficiency in selectively staining mitochondria in live cancer cells, outperforming the commercial MitoTracker® Red.[3]
Experimental Corner: Protocols for Performance Evaluation
To ensure a fair and accurate comparison of fluorescent probes, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.
Protocol 1: Staining of Live Cells with Fluorescent Lipid Analogs
This protocol is adapted for labeling live cells with either benzoxadiazole- or BODIPY-conjugated lipid analogs, such as ceramide, to compare their performance in a cellular context.[2]
Materials:
-
Live cells cultured on glass-bottom dishes
-
NBD C6-ceramide or BODIPY FL C5-ceramide
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)
-
Dimethyl sulfoxide (DMSO)
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution:
-
Prepare a 1 mM stock solution of the fluorescent ceramide in DMSO.
-
Prepare a 5 µM working solution by diluting the stock solution in HBSS/HEPES containing 0.1% BSA. Vortex to mix.
-
-
Cell Preparation:
-
Wash the cultured cells twice with pre-warmed (37°C) HBSS/HEPES.
-
-
Staining:
-
Add the 5 µM staining solution to the cells and incubate for 30 minutes at 37°C in a cell culture incubator.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with HBSS/HEPES.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope with the appropriate filter sets for either NBD (Excitation/Emission: ~460/540 nm) or BODIPY FL (Excitation/Emission: ~488/515 nm).[2]
-
Protocol 2: Quantitative Photobleaching Assay
This protocol allows for the direct comparison of the photostability of benzoxadiazole and commercial fluorophores in a cellular context.[2]
Materials:
-
Cells stained with either benzoxadiazole- or a commercial dye-conjugated lipid (from Protocol 1)
-
Fluorescence microscope with a stable light source and a sensitive camera
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Microscope Setup:
-
Mount the stained cell dish on the microscope stage.
-
Select a region of interest (ROI) containing well-labeled cells.
-
Use identical illumination intensity and camera settings for both samples.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images under continuous illumination until the fluorescence signal in the less stable sample has significantly photobleached.
-
-
Data Analysis:
-
For each time point, measure the mean fluorescence intensity within the ROI.
-
Subtract the background fluorescence from a region without cells.
-
Normalize the intensity of each frame to the intensity of the first frame.
-
Plot the normalized fluorescence intensity as a function of time for both fluorophores to compare their photobleaching rates.
-
Visualizing the Workflow and Signaling
To further clarify the experimental and logical processes, the following diagrams are provided.
References
Validation of 2,1,3-Benzoxadiazole Probes for Specific Analyte Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,1,3-benzoxadiazole-based fluorescent probes for the specific detection of key biological analytes, namely hydrogen sulfide (H₂S) and glutathione (GSH). The performance of these probes is objectively evaluated against alternative fluorescent probes, supported by experimental data and detailed protocols to aid in the selection and validation of the most suitable tools for your research needs.
Introduction to 2,1,3-Benzoxadiazole (NBD) Probes
Derivatives of 7-nitro-2,1,3-benzoxadiazole (NBD) have become prominent scaffolds in the design of "turn-on" fluorescent probes. Their compact size, sensitivity to the local environment, and reactivity towards nucleophiles make them highly effective for detecting biologically significant molecules. The primary mechanism of action for many NBD-based probes involves a reaction with the target analyte that leads to a significant increase in fluorescence intensity, allowing for sensitive and selective detection.
Performance Comparison of Fluorescent Probes for Hydrogen Sulfide (H₂S) Detection
The detection of H₂S, a crucial gaseous signaling molecule, is vital for understanding its role in various physiological and pathological processes. NBD-based probes offer a reliable method for H₂S sensing, primarily through the thiolysis of NBD-ethers or NBD-amines.
Table 1: Quantitative Comparison of Fluorescent Probes for H₂S Detection
| Probe Type | Specific Probe Example | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Response Time (t₁/₂) | Detection Limit (LOD) | Ref. |
| 2,1,3-Benzoxadiazole | NBD-amine based | ~495 | ~553 | ~0.89 (after reaction) | N/A | ~1 min | 26 nM | [1] |
| 2,1,3-Benzoxadiazole | NBD-ether based | ~490 | ~514 | >1000-fold increase | N/A | < 30 min | N/A | |
| Alternative: Azide Reduction | Mito-HS | 395 | N/A | 0.045 to 0.479 | N/A | < 60 min | 24.3 nM | |
| Alternative: Michael Addition | Probe 6 | N/A | N/A | N/A | N/A | < 30 min | N/A |
N/A: Not available in the reviewed literature.
Signaling Pathway for NBD-based H₂S Detection
The "turn-on" fluorescence response of NBD-ether or NBD-amine probes upon reaction with H₂S is a result of a thiolysis reaction. The nucleophilic hydrosulfide anion (HS⁻) attacks the electron-deficient aromatic ring of the NBD moiety, leading to the cleavage of the ether or amine linkage and the release of a highly fluorescent NBD-thiol derivative.
Caption: Thiolysis reaction pathway for H₂S detection by NBD-based probes.
Performance Comparison of Fluorescent Probes for Glutathione (GSH) Detection
Glutathione is the most abundant intracellular thiol and plays a critical role in maintaining cellular redox homeostasis. NBD-Cl is a widely used reagent for GSH detection, which involves a nucleophilic aromatic substitution followed by a Smiles rearrangement.
Table 2: Quantitative Comparison of Fluorescent Probes for GSH Detection
| Probe Type | Specific Probe Example | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Response Time (t₁/₂) | Detection Limit (LOD) | Ref. |
| 2,1,3-Benzoxadiazole | NBD-Cl | ~476 | ~546 | Low to High | N/A | Slow | ~35 nM | |
| Alternative: Cyanine-based | CyR | N/A | N/A | 0.43 (after reaction) | N/A | N/A | N/A | |
| Alternative: Ratiometric | QG-1 | 488 | 560 | N/A | N/A | 5.82 s | N/A |
N/A: Not available in the reviewed literature.
Signaling Pathway for NBD-based GSH Detection
The detection of GSH by NBD-Cl is a two-step process. Initially, the thiol group of GSH displaces the chloride on the NBD ring. This is followed by an intramolecular Smiles rearrangement, where the NBD moiety migrates from the sulfur to the nitrogen atom of the cysteine residue in GSH, resulting in a more stable and highly fluorescent product.
Caption: Reaction pathway for GSH detection using NBD-Cl.
Experimental Protocols for Probe Validation
A rigorous validation process is crucial to ensure the reliability and reproducibility of results obtained with fluorescent probes. The following protocols provide a general framework for the validation of 2,1,3-benzoxadiazole probes.
General Experimental Workflow
The validation of a new fluorescent probe typically involves synthesis, characterization, and a series of spectroscopic and imaging experiments to determine its performance and specificity.
References
A Comparative Guide to the Selectivity of Benzoxadiazole-Based Fluorescent Sensors for Amines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the selectivity of benzoxadiazole-based fluorescent sensors for the detection of amines. By objectively comparing the performance of various sensor designs and presenting supporting experimental data, this document aims to assist researchers in selecting the most appropriate tools for their specific analytical needs.
Principles of Amine Sensing by Benzoxadiazole Derivatives
Benzoxadiazole scaffolds, particularly the 4-nitro-2,1,3-benzoxadiazole (NBD) moiety, are widely employed in the design of fluorescent probes for amines. The core sensing mechanism relies on a nucleophilic aromatic substitution (SNAr) reaction. The benzoxadiazole ring is rendered highly electron-deficient by the presence of a strong electron-withdrawing nitro group. This facilitates the attack by nucleophilic amines at the carbon atom typically substituted with a good leaving group, such as a halide (e.g., 4-chloro-7-nitro-2,1,3-benzoxadiazole, NBD-Cl).
Upon reaction with an amine, the non-fluorescent or weakly fluorescent benzoxadiazole derivative is converted into a highly fluorescent NBD-amine adduct. This "turn-on" fluorescence response forms the basis of detection. The fluorescence of the resulting adduct arises from an intramolecular charge transfer (ICT) process, where the newly introduced amino group acts as an electron donor and the nitro group serves as an electron acceptor.
Signaling pathway of amine detection by a benzoxadiazole-based probe.
Selectivity of Benzoxadiazole-Based Sensors
The selectivity of these sensors is governed by several factors, primarily the nature of the amine and the specific design of the benzoxadiazole probe.
-
Primary vs. Secondary Amines: Benzoxadiazole reagents like NBD-Cl react with both primary and secondary aliphatic amines. However, the resulting NBD-amine adducts exhibit different fluorescence properties. Adducts with primary amines generally show a significantly higher fluorescence quantum yield compared to those formed with secondary amines.[1][2]
-
Aliphatic vs. Aromatic Amines: Aromatic amines, being less nucleophilic than aliphatic amines, react much slower with benzoxadiazole probes. Furthermore, the resulting NBD-adducts of aromatic amines are typically non-fluorescent or very weakly fluorescent. This inherent difference in reactivity and fluorescence output provides a basis for selectivity towards aliphatic amines over aromatic amines.[1]
-
Steric Hindrance: The rate of the SNAr reaction is also influenced by steric hindrance around the amino group. Bulky substituents on the amine can slow down the reaction, allowing for differentiation between sterically hindered and unhindered amines.
Quantitative Comparison of Sensor Performance
The following tables summarize the performance of selected benzoxadiazole-based sensors for various amines. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Detection Limits of Benzoxadiazole-Based Sensors for Various Amines
| Sensor | Analyte | Detection Limit (LOD) | Matrix | Reference |
| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Histamine | 2.1 x 10⁻⁸ M | Aqueous buffer | [1] |
| Spermine | 5.1 x 10⁻⁸ M | Aqueous buffer | [1] | |
| Spermidine | - | Aqueous buffer | [1] | |
| Putrescine | - | Aqueous buffer | [1] | |
| Cadaverine | - | Aqueous buffer | [1] | |
| Zirconium-organic framework decorated with 2,1,3-benzoxadiazole | Ammonia | 384 nM (6.5 ppb) | Aqueous solution | [3] |
| Methylamine | 60-240 nM | Aqueous solution | [3] | |
| Ethylamine | 60-240 nM | Aqueous solution | [3] | |
| Propylamine | 60-240 nM | Aqueous solution | [3] |
Table 2: Binding Constants of Benzoxadiazole-Based Probes
| Probe | Analyte | Binding Constant (Kd) | Method | Reference |
| N-(2-(Bis(pyridin-2-ylmethyl)amino)ethyl)-7-nitrobenzo[c][1][4][5]oxadiazol-4-amine | Zn²⁺ | 4.6 µM | Fluorescence Titration | [1] |
Note: Data on binding constants for benzoxadiazole probes with a wide range of amines is limited in the reviewed literature. The provided example illustrates the methodology used.
Interference Studies
The selectivity of benzoxadiazole-based sensors is a critical parameter for their application in complex biological or environmental samples. While many studies report high selectivity, comprehensive interference studies are often limited. Generally, potential interferents include other nucleophilic species such as thiols (e.g., glutathione, cysteine). However, the reaction of NBD-Cl with thiols typically results in adducts that are significantly less fluorescent than the corresponding amine adducts, minimizing their interference in fluorescence-based detection.
Experimental Protocols
Synthesis of Benzoxadiazole-Based Sensors
The synthesis of benzoxadiazole-based fluorescent probes typically involves the reaction of a functionalized benzoxadiazole precursor with a recognition moiety for the target amine. A general synthetic route starts from a commercially available substituted benzoxadiazole, such as 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl).
General workflow for the synthesis of benzoxadiazole-based sensors.
A detailed protocol for the synthesis of a specific sensor, N-(2-(Bis(pyridin-2-ylmethyl)amino)ethyl)-7-nitrobenzo[c][1][4][5]oxadiazol-4-amine, is as follows: To a solution of the amine precursor and triethylamine in dichloromethane, NBD-Cl is added dropwise at room temperature. The reaction mixture is stirred overnight and then the solvent is evaporated. The resulting residue is purified to yield the final product.[1]
Determination of Selectivity and Binding Constants
A standard method to assess the selectivity and binding affinity of a fluorescent sensor is through fluorescence titration experiments.
Workflow for determining sensor selectivity and binding constants.
Protocol for Fluorescence Titration:
-
Prepare a stock solution of the benzoxadiazole-based sensor in a suitable buffer.
-
Prepare stock solutions of the various amines to be tested and potential interfering compounds.
-
In a cuvette, place a fixed concentration of the sensor solution.
-
Incrementally add small aliquots of the amine stock solution to the cuvette.
-
After each addition, record the fluorescence emission spectrum of the solution at the appropriate excitation wavelength.
-
Plot the change in fluorescence intensity as a function of the amine concentration.
-
The binding constant (Kd) can be determined by fitting the titration data to a suitable binding model using non-linear regression analysis. The equation F = (Fmax[Analyte] + FminKd) / (Kd + [Analyte]) is commonly used, where F is the observed fluorescence, Fmax is the maximum fluorescence, and Fmin is the initial fluorescence.[1]
-
To assess selectivity, perform similar titrations with other amines and potential interferents. A significantly smaller change in fluorescence in the presence of other compounds indicates high selectivity for the target amine.
Conclusion
Benzoxadiazole-based fluorescent sensors offer a versatile and sensitive platform for the detection of amines. Their selectivity is intrinsically linked to the nucleophilic aromatic substitution mechanism and the distinct photophysical properties of the resulting NBD-amine adducts. While these sensors demonstrate a clear preference for aliphatic over aromatic amines and can differentiate between primary and secondary amines, the development of probes with high specificity for a single amine within a complex mixture remains a challenge. Future research will likely focus on the design of more sophisticated recognition moieties integrated into the benzoxadiazole scaffold to achieve enhanced selectivity for specific biogenic amines and neurotransmitters, which are of significant interest in diagnostics and drug development.
References
- 1. rsc.org [rsc.org]
- 2. Fluorescent sensing for amines with a low detection limit based on conjugated porous polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. A luminescent 2,1,3-benzoxadiazole-decorated zirconium-organic framework as an exceptionally sensitive turn-on sensor for ammonia and aliphatic amines in water - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. kirj.ee [kirj.ee]
A Comparative Guide to the Cross-Reactivity of 2,1,3-Benzoxadiazole Probes with Thiols
For Researchers, Scientists, and Drug Development Professionals
The selective detection and quantification of thiols in biological systems is of paramount importance for understanding cellular redox homeostasis and for the development of targeted therapeutics. Fluorescent probes based on the 2,1,3-benzoxadiazole (also known as benzofurazan) scaffold have emerged as valuable tools for this purpose. However, their utility is critically dependent on their selectivity, particularly concerning their cross-reactivity with other biological nucleophiles. This guide provides an objective comparison of the performance of various 2,1,3-benzoxadiazole probes, with a focus on their cross-reactivity with thiols, supported by experimental data and detailed protocols.
Comparison of 2,1,3-Benzoxadiazole Probes and Alternatives
The following table summarizes the key performance characteristics of selected 2,1,3-benzoxadiazole probes and compares them with common alternative thiol-reactive fluorescent probes.
| Probe Class | Specific Probe | Target(s) | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Fold Increase in Fluorescence | Key Features & Limitations |
| 2,1,3-Benzoxadiazole | 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | Cys, Hcy, GSH, Amines | ~470 | ~540 | Low (unbound), Moderate (thiol adduct) | Significant | Fluorogenic; reactivity with amines is a drawback; Smiles rearrangement with Cys/Hcy leads to different photophysical properties.[1][2] |
| 2,1,3-Benzoxadiazole | 4-Fluoro-7-sulfobenzofurazan (SBD-F) | Thiols | ~388 | ~515 | Low (unbound), High (thiol adduct) | >100 | High selectivity for thiols over amines.[3] |
| 2,1,3-Benzoxadiazole | Benzofurazan Sulfides | Thiols | ~430 | ~520 | Very Low (unbound), High (thiol adduct) | Significant | Highly specific for thiols via sulfide-thiol exchange; no reaction with -NH2, -OH, or -COOH.[4][5][6][7] |
| Maleimide | Fluorescein-5-Maleimide | Thiols | ~494 | ~518 | 0.06 (unbound), 0.64 (thiol adduct) | ~10 | High quantum yield upon reaction; potential for background fluorescence from unreacted probe.[8] |
| Maleimide | o-maleimideBODIPY | Thiols | ~500 | ~510 | 0.002 (unbound), 0.73 (thiol adduct) | >350 | Extremely high signal-to-noise ratio; excited by visible light.[8] |
| Haloacetyl | BODIPY FL Iodoacetamide | Thiols | ~503 | ~512 | Approaching 1.0 (thiol adduct) | - | Very high quantum yield; stable thioether linkage. |
Signaling Pathways and Reaction Mechanisms
The interaction of 2,1,3-benzoxadiazole probes with thiols is not always a simple one-step reaction. The subsequent chemical events can be harnessed to distinguish between different types of thiols.
Caption: Reaction pathways of NBD-Cl with different biological thiols.
Experimental Workflows
A generalized workflow for assessing the cross-reactivity of a novel fluorescent probe is crucial for validating its specificity.
Caption: A typical experimental workflow for evaluating probe selectivity.
Experimental Protocols
Protocol 1: General Procedure for Evaluating Probe Reactivity and Selectivity
This protocol provides a framework for assessing the reaction of a 2,1,3-benzoxadiazole probe with various thiols and other nucleophiles.
Materials:
-
2,1,3-Benzoxadiazole probe stock solution (e.g., 1 mM in DMSO)
-
Thiol stock solutions (e.g., 10 mM cysteine, glutathione, homocysteine in appropriate buffer)
-
Interfering nucleophile stock solutions (e.g., 10 mM lysine, histidine, serine in appropriate buffer)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), HEPES, pH 7.4)
-
Fluorometer and cuvettes or microplate reader
Procedure:
-
Preparation of Reaction Mixtures: In a cuvette or microplate well, add the reaction buffer.
-
Add the thiol or interfering nucleophile to achieve the desired final concentration (e.g., 100 µM).
-
Initiate the reaction by adding the probe stock solution to a final concentration of, for example, 10 µM. Mix thoroughly.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
Kinetic Analysis: Monitor the change in fluorescence intensity over time to determine the reaction rate.
-
Selectivity Assessment: Compare the final fluorescence intensity and reaction rates for the target thiol versus the interfering species.
Protocol 2: Labeling of Proteins with Thiol-Reactive Probes
This protocol is a general guide for labeling cysteine residues in proteins. Optimization of concentrations, pH, and incubation time is often necessary.[9]
Materials:
-
Protein solution (1-10 mg/mL in a suitable buffer, e.g., PBS, HEPES, pH 7.0-7.5)
-
Thiol-reactive probe stock solution (10-20 mM in DMSO or DMF)
-
Reducing agent (optional, e.g., DTT or TCEP)
-
Quenching reagent (optional, e.g., excess L-cysteine or β-mercaptoethanol)
-
Gel filtration column or dialysis tubing for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in a buffer free of extraneous thiols. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the thiol-reactive probe to the protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): Stop the reaction by adding a quenching reagent to a final concentration of 10-20 mM.
-
Purification: Remove unreacted probe and quenching reagent by gel filtration or dialysis.
-
Determination of Labeling Efficiency: Calculate the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its absorbance maximum).
Logical Relationships in Probe Design for Thiol Discrimination
The ability of certain 2,1,3-benzoxadiazole probes to differentiate between Cys/Hcy and GSH is based on a logical sequence of chemical reactions.
Caption: Decision tree for the differential sensing of thiols.
References
- 1. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Thiol-Reactive Probes Excited with Visible Light—Section 2.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Benzofuroxan as a thiol-specific reactivity probe. Kinetics of its reactions with papain, ficin, bromelain and low-molecular-weight thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-on type fluorescent NBD-probe for selective sensing of cysteine and homocysteine over glutathione [dr.iiserpune.ac.in:8080]
- 7. Comparison of three thiol probes for determination of apoptosis-related changes in cellular redox status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Biocompatibility of Benzoxadiazole Derivatives for Live-Cell Imaging
For researchers, scientists, and drug development professionals, the selection of fluorescent probes for live-cell imaging is a critical decision that balances the need for high-quality imaging with the imperative of maintaining cell health. This guide provides an objective comparison of the biocompatibility of benzoxadiazole derivatives with other common fluorescent probes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate imaging agents for your research.
Benzoxadiazole derivatives, particularly 7-nitro-2,1,3-benzoxadiazole (NBD), have emerged as valuable fluorophores for live-cell imaging due to their small size, environmental sensitivity, and ability to be incorporated into various biomolecules. However, a thorough evaluation of their potential impact on cell viability and function is essential to ensure the integrity of experimental results. This guide will delve into the cytotoxicity and phototoxicity of benzoxadiazole derivatives, comparing them with popular alternatives such as cyanine dyes (e.g., Cy5, Cy7), BODIPY dyes, and common organelle stains like Hoechst and MitoTracker.
Data Presentation: A Comparative Look at Cytotoxicity
The cytotoxicity of a fluorescent probe is a crucial parameter, indicating the concentration at which the probe itself causes cell death, independent of light exposure. The half-maximal inhibitory concentration (IC50) is a standard measure of cytotoxicity, with lower values indicating higher toxicity. The following table summarizes available IC50 data for various fluorescent probes across different cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Fluorescent Probe Class | Specific Derivative/Compound | Cell Line | IC50 (µM) | Reference |
| Benzoxadiazole | Benzimidazole-1,3,4-oxadiazole derivative 5l | HeLa | 0.224 ± 0.011 | [1] |
| Benzimidazole-1,3,4-oxadiazole derivative 5n | HeLa | 0.205 ± 0.010 | [1] | |
| 1,3,4-Thiadiazole derivative 78 | A549 | 3.62 | [2] | |
| 1,3,4-Thiadiazole derivative 82 | SMMC-7721 | 2.31 | [2] | |
| 1,3,4-Oxadiazole derivative 5 | A549 | 18.3 | [3] | |
| 1,3,4-Oxadiazole derivative 5 | MCF7 | 30.9 | [3] | |
| Alternative Probes | Doxorubicin (Chemotherapeutic Agent) | HeLa | ~0.1-1 (varies) | [4] |
| 5-Fluorouracil (5-FU) | HeLa, MCF-7, A549 | 27.9 - 35.4 | [4] | |
| Cisplatin | HEK-293 | 14.9 | [5] | |
| Cisplatin | L929 | 12.5 | [5] |
Note: The IC50 values for benzoxadiazole and related heterocyclic derivatives are often evaluated in the context of their potential as anticancer agents, which may not directly reflect their cytotoxicity at the lower concentrations typically used for live-cell imaging.
Phototoxicity: The Hidden Danger of Light
Phototoxicity is the phenomenon where a fluorescent probe becomes toxic to cells only when illuminated with light. This is a critical consideration in live-cell imaging, where cells are often exposed to intense light sources for extended periods. The process typically involves the generation of reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis (programmed cell death).
-
Benzoxadiazole (NBD) Derivatives: While specific quantitative data is scarce, NBD-based probes are known to be susceptible to photobleaching, which can be an indirect indicator of phototoxic potential as the underlying photochemical reactions can also generate ROS.[1]
-
BODIPY Dyes: Generally considered to have low cytotoxicity and high photostability.[6][7][8] Their resistance to photobleaching suggests a lower propensity for phototoxic effects compared to more photolabile dyes.[1][9]
-
Cyanine Dyes (Cy5, Cy7): These near-infrared dyes are often favored for in vivo imaging due to deeper tissue penetration of their excitation and emission light. However, some cyanine dyes can exhibit phototoxicity, and their toxicity can be modulated by the counterion they are paired with.[10]
-
Hoechst Dyes: Commonly used as nuclear stains, Hoechst dyes can induce apoptosis under prolonged and frequent imaging conditions due to phototoxicity.[11]
Experimental Protocols: Assessing Biocompatibility in Your Lab
To enable researchers to perform their own biocompatibility assessments, this section provides detailed protocols for two standard cytotoxicity assays: the MTT assay and the Lactate Dehydrogenase (LDH) assay.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for the incubation step)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of the fluorescent probe for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Incubation: Remove the treatment medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.
-
Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
LDH Assay Protocol
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
LDH Assay Kit (commercially available) or individual reagents
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully collect a portion of the supernatant (e.g., 50 µL) from each well without disturbing the cells and transfer it to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Determine the amount of LDH released and calculate cytotoxicity relative to a positive control (cells lysed to release maximum LDH).
Mandatory Visualization: Signaling Pathways and Workflows
To provide a clearer understanding of the cellular mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for MTT and LDH cytotoxicity assays.
Signaling Pathway of Phototoxicity-Induced Apoptosis
Caption: ROS-mediated apoptosis pathway.
Potential Benzoxadiazole-Induced Apoptosis Pathway
Caption: NBDHEX-induced apoptosis pathway.
Conclusion
The choice of a fluorescent probe for live-cell imaging requires a careful consideration of its biocompatibility to avoid introducing artifacts that could compromise the experimental outcome. Benzoxadiazole derivatives offer a versatile platform for developing novel probes, and while some derivatives have shown low cytotoxicity at imaging concentrations, a thorough evaluation is always recommended. This guide provides a framework for comparing the biocompatibility of benzoxadiazole derivatives with other common probes, along with the necessary experimental protocols to conduct these assessments in your own laboratory. By understanding the potential cytotoxic and phototoxic effects of fluorescent probes and the underlying cellular pathways, researchers can make more informed decisions, leading to more reliable and reproducible data in the dynamic field of live-cell imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. store.sangon.com [store.sangon.com]
- 4. benchchem.com [benchchem.com]
- 5. mattek.com [mattek.com]
- 6. A BODIPY-based fluorescent dye for mitochondria in living cells, with low cytotoxicity and high photostability - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. BODIPY-based dye for no-wash live-cell staining and imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative study of four fluorescent probes for evaluation of natural killer cell cytotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Quantitative Analysis of Analyte Concentration Using Benzoxadiazole Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benzoxadiazole-based fluorescent probes for the quantitative analysis of key biological analytes, particularly biothiols and hydrogen sulfide. It includes objective performance comparisons with alternative methods, detailed experimental protocols, and visualizations to support your research and development needs.
Introduction to Benzoxadiazole Probes
Benzoxadiazole derivatives, especially 7-nitro-2,1,3-benzoxadiazole (NBD), are versatile fluorophores used to design "turn-on" fluorescent probes.[1][2] Their compact size, sensitivity to the local environment, and reactivity towards nucleophiles make them highly effective for detecting and quantifying biologically significant analytes.[1] These probes typically operate via a reaction-based mechanism where the non-fluorescent probe reacts with its target analyte, leading to a significant increase in fluorescence intensity, which can be correlated to the analyte's concentration.[3][4][5]
Performance Comparison of Benzoxadiazole Probes
The selection of a fluorescent probe is critical for the accurate quantification of target analytes. This section compares the performance of representative benzoxadiazole probes against each other and against traditional analytical methods for detecting common biothiols (Glutathione, Cysteine, Homocysteine) and hydrogen sulfide (H₂S).
Table 1: Benzoxadiazole Probes for Biothiol & H₂S Detection
| Probe | Target Analyte(s) | Limit of Detection (LOD) | Emission Max (λem) | Key Features & Remarks |
| NBD-Cl | GSH, Cys, Hcy | ~35 nM (for GSH)[1] | ~540 - 550 nm[1][6] | Commercially available. Differentiates Cys/Hcy from GSH through distinct reaction mechanisms and fluorescent products.[6][7] |
| ATD-Cl | GSH | 89 nM[5] | Not specified | A benzothiadiazole derivative showing high selectivity and a turn-on response to GSH over Cys/Hcy.[5] |
| NBD-Ether Probe | Hydrogen Sulfide (H₂S) | 26 nM[1] | ~744 nm[1] | Near-infrared (NIR) emission is advantageous for deeper tissue penetration and reduced autofluorescence in biological samples.[1] |
| Hemicyanine-NBD | Hydrogen Sulfide (H₂S) | Not specified | Not specified | Colorimetric and fluorescent turn-on probe designed for high selectivity towards HS⁻, enabling monitoring in living cells, particularly in mitochondria.[3][4] |
Table 2: Comparison with Alternative Analyte Quantification Methods
| Method | Target Analyte(s) | Principle | Limit of Detection (LOD) | Advantages | Disadvantages |
| Benzoxadiazole Probes | Biothiols, H₂S | Fluorescence Turn-On | Nanomolar (nM) range[1][5][8] | High sensitivity, suitable for live-cell imaging, real-time monitoring.[9][10] | Can be sensitive to pH and other environmental factors.[9] |
| Ellman's Reagent (DTNB) | Total Thiols | Colorimetric | Micromolar (µM) range | Simple, cost-effective, widely used benchmark.[11] | Measures total thiol content (no differentiation), less sensitive, affected by pH and oxygen.[11] |
| HPLC | Biothiols | Chromatographic Separation | Nanomolar (nM) to low µM range[12] | Excellent separation and quantification of individual thiols.[13] | Requires sophisticated instrumentation, longer analysis times, complex sample preparation.[13] |
| Mass Spectrometry | Biothiols | Mass-to-Charge Ratio | Sub-nanomolar to picomolar (pM) range | High sensitivity and selectivity, provides structural information.[13][14] | Expensive instrumentation, requires specialized expertise.[13] |
| Electrochemical Methods | Biothiols, H₂S | Redox Reactions | Nanomolar (nM) range | Real-time monitoring capability.[13] | Can suffer from interference from other electroactive species.[13] |
Signaling Pathways and Experimental Workflow
Visualizing the mechanism of action and the experimental process is crucial for understanding and applying these probes effectively.
Signaling Pathway: Detection of Biothiols by NBD-Cl
The following diagram illustrates the differential reaction of 4-chloro-7-nitrobenzofurazan (NBD-Cl) with Glutathione (GSH) versus Cysteine (Cys) or Homocysteine (Hcy). This selectivity is based on an intramolecular displacement mechanism.[6][7]
Caption: Mechanism of NBD-Cl for selective biothiol detection.
Experimental Workflow: Quantitative Analysis
This workflow outlines the typical steps for quantifying an analyte using a benzoxadiazole probe in a solution-based fluorescence assay.
Caption: General workflow for quantitative analyte analysis.
Experimental Protocols
The following protocols provide a detailed methodology for using benzoxadiazole probes.
Protocol 1: In Vitro Quantification using a Fluorescence Plate Reader
This protocol is designed for quantifying analyte concentration in purified samples or cell lysates.
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 20 mM HEPES, pH 7.4). Degas the buffer if analyzing oxygen-sensitive thiols.
-
Probe Stock Solution: Dissolve the benzoxadiazole probe in DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store at -20°C, protected from light.[15]
-
Analyte Standards: Prepare a series of known concentrations of the target analyte in the assay buffer to generate a standard curve.
-
-
Assay Procedure:
-
Pipette 50 µL of each standard and unknown sample into the wells of a 96-well black microplate.
-
Prepare a working solution of the probe by diluting the stock solution in assay buffer to the final desired concentration (e.g., 10 µM).
-
Add 50 µL of the probe working solution to each well to initiate the reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 30 minutes), protected from light, to ensure the reaction goes to completion.[5][15]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader. Set the excitation and emission wavelengths specific to the probe-analyte adduct (e.g., for NBD adducts, λex ≈ 476 nm, λem ≈ 546 nm).[1]
-
-
Data Analysis:
-
Subtract the fluorescence intensity of a blank well (buffer and probe only) from all readings.
-
Plot the fluorescence intensity of the standards versus their concentrations to create a standard curve.
-
Determine the concentration of the unknown samples by interpolating their fluorescence intensity on the standard curve.
-
Protocol 2: Live-Cell Imaging and Quantification
This protocol outlines the steps for visualizing and quantifying analyte levels within living cells.
-
Cell Culture:
-
Probe Loading:
-
Cell Treatment (Optional):
-
To observe changes in analyte concentration, wash the cells twice with warm PBS to remove excess probe.
-
Add fresh medium containing a stimulus to induce endogenous analyte production or depletion and incubate for the desired time.[15]
-
-
Confocal Microscopy and Image Analysis:
-
Mount the confocal dish on the microscope stage.
-
Excite the probe at the appropriate wavelength and collect the emission using the correct filter set.
-
Capture fluorescent images of the cells.
-
Quantify the average fluorescence intensity of individual cells or regions of interest using software like ImageJ or FIJI. The increase in fluorescence intensity corresponds to a higher level of the target analyte.[15]
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]
- 3. A cancer cell-specific benzoxadiazole-based fluorescent probe for hydrogen sulfide detection in mitochondria - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. A cancer cell-specific benzoxadiazole-based fluorescent probe for hydrogen sulfide detection in mitochondria - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. ifmmi.com [ifmmi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorescent probes for sensing and imaging biological hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to Benzoxadiazole-Based MOF Sensors: Performance Benchmarking and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of benzoxadiazole-based Metal-Organic Framework (MOF) sensors against alternative fluorescent sensing technologies. The objective is to offer a data-driven overview to aid in the selection of appropriate sensing platforms for various analytical applications. This document summarizes key performance metrics, details experimental protocols for sensor synthesis and analyte detection, and visualizes the underlying sensing mechanisms and workflows.
Performance Benchmarking: Benzoxadiazole-Based MOF Sensors vs. Alternatives
The performance of fluorescent sensors is critically evaluated based on metrics such as the limit of detection (LOD), selectivity, and response mechanism ("turn-on" or "turn-off"). Below is a comparative summary of benzoxadiazole-based MOF sensors against other common fluorescent probes for the detection of key analytes.
Table 1: Performance Comparison for Ammonia (NH₃) Detection
| Sensor Type | Specific Sensor | Analyte | Limit of Detection (LOD) | Sensing Mechanism | Reference |
| Benzoxadiazole MOF | UiO-68(bod) | NH₃ (in water) | 6.5 ppb (384 nM) | Fluorescence Turn-On | [1] |
| Quantum Dots (QDs) | Perovskite QDs | NH₃ (gas) | 8.85 ppm | Fluorescence Enhancement | [2] |
| Quantum Dots (QDs) | CuSbS₂ QDs/rGO | NH₃ (gas) | 500 ppb | Not Specified | [3] |
| MOF | Bimetallic MOF (Cu-Fe PBA) | NH₃ (gas) | 3.8 ppb | Capacitive | [4] |
Table 2: Performance Comparison for Metal Ion (Al³⁺ and Fe³⁺) Detection
| Sensor Type | Specific Sensor | Analyte | Limit of Detection (LOD) | Sensing Mechanism | Reference |
| Benzothiadiazole MOF | JXUST-3 | Al³⁺, Cr³⁺, Fe³⁺ | 0.055 µM, 0.049 µM, 0.056 µM | Fluorescence Turn-Off | [5][6] |
| Benzothiadiazole MOF | JXUST-2 | Al³⁺, Cr³⁺, Fe³⁺ | 0.10 µM, 0.10 µM, 0.13 µM | Fluorescence Turn-On | [7] |
| Benzothiadiazole MOF | Pb(II)-MOF | Al³⁺ | 11 µM | Fluorescence Turn-On & Blue Shift | [8] |
| Benzothiadiazole MOF | JXUST-11 | Al³⁺, Ga³⁺ | 2.9 ppm, 10.2 ppm | Fluorescence Enhancement | [9][10] |
| Organic Fluorescent Dye | BHMMP | Al³⁺ | 0.70 µM | Fluorescence Turn-On | [11] |
| Organic Fluorescent Dye | OCN | Al³⁺ | 0.3 µM | Fluorescence Turn-On | [12] |
| Organic Fluorescent Dye | Probe L | Al³⁺ | 1 ppb | Not Specified | [13] |
| Organic Fluorescent Dye | BHMP | Al³⁺ | 1.04 x 10⁻⁸ M | Not Specified | [14] |
| Organic Fluorescent Dye | ITEC | Al³⁺ | 2.19 nM | Fluorescence Turn-On | [15] |
| Polymer-based Sensor | Fluorescent Polymer Carbon Dots (FPCDs) | Fe³⁺ | 162 nM | Fluorescence Quenching | [16] |
| MOF | UMCM-1-NH₂ | Fe³⁺ | Complete quenching at 10⁻³ M | Fluorescence Quenching | [17] |
| Quantum Dots (QDs) | Amino-functionalized GQDs | Fe³⁺ | 500 nM | Not Specified | [18] |
| Microgels | Sulfasalazine Functionalized Microgels | Fe³⁺ | 89.6 nM | Colorimetric/Optical | [19] |
| Carbon Dots | C-dots | Fe³⁺ | 1.68 µM | Fluorescence Quenching | [20] |
| Optical Fiber Sensor | anti-B₁₈H₂₂ derivative | Fe³⁺ | 13.8 pM | Fluorescence Enhancement | [21] |
Table 3: Performance Comparison for Nitroaromatic Compound (2,4,6-Trinitrophenol - TNP) Detection
| Sensor Type | Specific Sensor | Analyte | Limit of Detection (LOD) | Sensing Mechanism | Reference |
| Benzoxadiazole MOF | Not Specified | Nitroaromatics | Not Specified | Not Specified | |
| Carbon Dots (CDs) | N,S-CNPs | TNP | 43.0 nM | Fluorescence Quenching | [22] |
| Carbon Dots (CDs) | CDs | TNP | 0.48 µM | Fluorescence Quenching | [23] |
| Copper Nanoclusters | PVP-CuNCs | TNP | 81.44 x 10⁻¹² M | Fluorescence Quenching | [24][25] |
| Composite Material | [email protected]@CDs | TNP | 100 pM | Fluorescence Quenching | [26] |
| MOF | HNU-52 | Nitrofuran Antibiotics | 0.72-0.92 µM | Fluorescence Quenching | [27] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of sensing performance. The following sections outline the typical experimental procedures for the synthesis of benzoxadiazole-based MOFs and their application in fluorescent sensing.
Synthesis of Benzoxadiazole-Based MOFs (Example: UiO-68(bod))
-
Ligand Synthesis: The dicarboxylate ligand, 4,7-di(p-carboxyphenyl)-2,1,3-benzoxadiazole, is synthesized first. This typically involves a multi-step organic synthesis process, which is detailed in the supporting information of the primary literature.
-
MOF Synthesis:
-
In a typical solvothermal synthesis, the benzoxadiazole-based dicarboxylate ligand and a zirconium salt (e.g., ZrCl₄) are dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF).
-
The solution is placed in a sealed reaction vessel (e.g., a Teflon-lined autoclave).
-
The vessel is heated in an oven at a specific temperature (e.g., 120-150 °C) for a defined period (e.g., 24-72 hours).
-
After cooling to room temperature, the resulting crystalline product is collected by filtration.
-
-
Activation:
-
The as-synthesized MOF is washed multiple times with a fresh solvent (e.g., DMF, followed by ethanol or acetone) to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
The solvent-exchanged MOF is then activated by heating under vacuum to completely remove the solvent from the pores, making the active sites accessible for sensing.
-
Fluorescence-Based Analyte Detection
-
Preparation of MOF Suspension: A specific amount of the activated MOF is dispersed in a suitable solvent (e.g., water, ethanol, or an aqueous buffer solution) to form a stable suspension. Sonication may be used to ensure uniform dispersion.
-
Fluorescence Measurements:
-
The fluorescence spectrum of the MOF suspension is recorded using a spectrofluorometer. This initial spectrum serves as the baseline (F₀).
-
Aliquots of the analyte solution of known concentrations are incrementally added to the MOF suspension.
-
After each addition and a brief incubation period to allow for interaction, the fluorescence spectrum is recorded again (F).
-
-
Data Analysis:
-
The change in fluorescence intensity (either quenching or enhancement) at the emission maximum is plotted against the analyte concentration.
-
For fluorescence quenching, the data is often analyzed using the Stern-Volmer equation: (F₀/F) = 1 + Ksv[Q], where Ksv is the Stern-Volmer quenching constant and [Q] is the analyte concentration.[28][29][30]
-
The Limit of Detection (LOD) is typically calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
-
Visualizing the Sensing Process
Diagrams created using Graphviz (DOT language) illustrate the fundamental signaling pathways and experimental workflows.
General Sensing Mechanism of Benzoxadiazole-Based MOF Sensors
References
- 1. A luminescent 2,1,3-benzoxadiazole-decorated zirconium-organic framework as an exceptionally sensitive turn-on sensor for ammonia and aliphatic amines in water - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Detection of Ammonia Services - Perovskite Quantum Dots / Alfa Chemistry [pqds.alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bimetallic MOF-Based Sensor for Highly Sensitive Detection of Ammonia Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A multifunctional benzothiadiazole-based fluorescence sensor for Al3+, Cr3+ and Fe3+ (2021) | Shu-Li Yao | 48 Citations [scispace.com]
- 6. A multifunctional benzothiadiazole-based fluorescence sensor for Al3+, Cr3+ and Fe3+ - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Thiadiazole-functionalized Pb(ii)-MOF for “turn-on” fluorescence selective sensing of Al3+ - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 9. A Benzothiadiazole-Based Eu3+ Metal-Organic Framework as the Turn-On Luminescent Sensor toward Al3+ and Ga3+ with Potential Bioimaging Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly selective and sensitive turn-on fluorescent probe for the detection of Al3+ and its bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Highly Selective and Sensitive Fluorescent Chemosensor for Detecting Al3+ Ion in Aqueous Solution and Plant Systems [mdpi.com]
- 14. A simple fluorescent probe for selectively detecting Al3+ and F− in living cells and growing tea plants - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. An amino group functionalized metal–organic framework as a luminescent probe for highly selective sensing of Fe3+ ions - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Optical Detection of Fe3+ Ions in Aqueous Solution with High Selectivity and Sensitivity by Using Sulfasalazine Functionalized Microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. 2,4,6-Trinitrophenol detection by a new portable sensing gadget using carbon dots as a fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. edinst.com [edinst.com]
- 29. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 30. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,1,3-Benzoxadiazol-5-amine
For the diligent researcher, scientist, and drug development professional, ensuring a safe laboratory environment extends to the proper disposal of all chemical waste. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,1,3-Benzoxadiazol-5-amine, a compound requiring careful handling due to its potential hazards.
The disposal of this compound, as with any laboratory chemical, must be approached with a thorough understanding of its properties and the associated risks. While specific disposal instructions for this compound are not explicitly detailed in readily available literature, the principles of hazardous waste management provide a clear and safe path forward. All chemical waste should be considered hazardous and managed accordingly to protect both laboratory personnel and the environment.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This includes chemical safety goggles, protective gloves, and a lab coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[2][3] An eyewash station and safety shower should be readily accessible.[2][3]
In the event of a spill, the material should be swept up or vacuumed and placed into a suitable, labeled container for disposal.[3] It is imperative to prevent the chemical from entering drains or the environment.[3][4]
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound, adhering to general hazardous waste guidelines.
-
Waste Identification and Segregation:
-
Container Selection and Management:
-
Storage:
-
Disposal Request and Collection:
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for laboratory chemical waste accumulation are provided by various institutions. These are summarized in the table below.
| Parameter | Guideline | Source |
| Maximum Accumulation Volume (per laboratory) | Generally no more than 25 gallons of total chemical waste. | [7] |
| Maximum Accumulation of Acutely Hazardous Waste | No more than one (1) quart of reactive acutely hazardous chemical waste. | [7] |
| Container Fill Level | Submit for pickup when the container is ¾ full. | [7] |
| Maximum Accumulation Time | Submit for pickup no later than 150 days from the start date of accumulation. | [7] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met throughout the disposal process.
References
- 1. pfw.edu [pfw.edu]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. echemi.com [echemi.com]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
Essential Safety and Operational Guide for Handling 2,1,3-Benzoxadiazol-5-amine
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2,1,3-Benzoxadiazol-5-amine, including operational and disposal plans. The following procedures are based on safety data sheets for closely related benzoxadiazole compounds and general best practices for handling similar chemical substances.
Hazard Identification and Classification:
Based on data from analogous compounds, this compound is anticipated to be classified as follows:
-
Skin Irritation: Category 2[1]
-
Eye Irritation: Category 2A[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)[1]
-
Acute Toxicity (Oral, Dermal, Inhalation): Potential for harm if swallowed, in contact with skin, or inhaled.[2]
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[1] |
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is critical to minimize exposure and ensure personal safety.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles | Conforming to EN166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspected prior to use.[1] |
| Lab coat or chemical-resistant apron | To prevent skin contact. | |
| Respiratory Protection | NIOSH-approved respirator | Required if ventilation is inadequate or dust is generated. |
| Footwear | Closed-toe shoes | To protect from spills. |
Operational and Disposal Plans
Step-by-Step Handling Procedures:
-
Engineering Controls:
-
Personal Protective Equipment (PPE) Check:
-
Before handling, don the appropriate PPE as outlined in the table above.
-
-
Handling the Compound:
-
Storage:
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][4]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
In case of ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Spill and Leak Procedures:
-
Containment:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE.
-
Prevent further leakage or spillage if it is safe to do so.[1]
-
-
Clean-up:
Disposal Plan:
-
Waste Collection:
-
Collect all waste material, including contaminated PPE and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.[5]
-
-
Disposal:
-
Dispose of the waste through a licensed hazardous waste disposal company.[1] Follow all federal, state, and local regulations for chemical waste disposal.[5]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste before the container is disposed of.[6]
-
Experimental Workflow for Safe Handling:
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
